molecular formula C6H3Cl3O3S B058120 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride CAS No. 23378-88-3

3,5-Dichloro-2-hydroxybenzenesulfonyl chloride

Cat. No.: B058120
CAS No.: 23378-88-3
M. Wt: 261.5 g/mol
InChI Key: KXFQRJNVGBIDHA-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-hydroxybenzenesulfonyl chloride is a highly reactive and versatile chemical intermediate prized in organic synthesis and medicinal chemistry research. Its core value lies in its role as a key sulfonylating agent, specifically designed for the introduction of the sterically hindered and electron-deficient 3,5-dichloro-2-hydroxybenzenesulfonyl moiety into target molecules. The presence of two chlorine atoms adjacent to the sulfonyl chloride group enhances its electrophilicity, facilitating nucleophilic attack by primary and secondary amines to form sulfonamide derivatives. The ortho-hydroxy group provides a unique handle for further functionalization, such as chelation or hydrogen bonding, which can be critical for modulating the physicochemical properties of the final compound.

Properties

IUPAC Name

3,5-dichloro-2-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Cl3O3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFQRJNVGBIDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177926
Record name 3,5-Dichloro-2-hydroxybenzenesulphonyl chloride
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Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23378-88-3
Record name 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
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Record name 3,5-Dichloro-2-hydroxybenzenesulphonyl chloride
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Record name 3,5-Dichloro-2-hydroxybenzenesulphonyl chloride
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Record name 3,5-dichloro-2-hydroxybenzenesulphonyl chloride
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Foundational & Exploratory

A Technical Guide to 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. This compound, a vital reagent in synthetic chemistry, is particularly noted for its role in the preparation of complex molecules and as a chromogenic agent in biochemical assays. This document outlines its known physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and describes its application in the determination of 5'-nucleotidase activity.

Physicochemical Properties

This compound is a beige to light brown powder.[1][2] It is sensitive to moisture and hydrolyzes in water.[1][2] The compound is stable under recommended storage conditions, which include keeping it in a cool, dry, and well-ventilated place in a tightly closed container.[3]

Quantitative Physicochemical Data

A summary of the available quantitative physicochemical data for this compound is presented in Table 1. It is important to note that some of these values are predicted and should be considered as estimates.

PropertyValueSource
Molecular Formula C₆H₃Cl₃O₃S[2][4]
Molecular Weight 261.51 g/mol [4][5]
Melting Point 80-83 °C[3][5]
Boiling Point (Predicted) 359.0 ± 42.0 °C[1][2][3]
Density (Estimate) 1.652 g/cm³[1][2]
pKa (Predicted) 4.03 ± 0.50[1][2]
Purity ≥99%[4][5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,4-dichlorophenol with chlorosulfonic acid.[6]

Materials:

  • 2,4-dichlorophenol

  • Chlorosulfonic acid

  • Ice

  • Carbon tetrachloride

Procedure:

  • React 0.05 mole of 2,4-dichlorophenol with 2.5 moles of chlorosulfonic acid at room temperature.[6]

  • Pour the reaction mixture onto ice.[6]

  • Decant the acid layer from the warmed mixture.[6]

  • Wash the product with ice water.[6]

  • Recrystallize the crude product from carbon tetrachloride to yield this compound.[6] The melting point of the recrystallized product is 81-83 °C.[6]

A generalized workflow for this synthesis is depicted in the following diagram:

G Synthesis Workflow cluster_start Starting Materials cluster_process Reaction and Purification cluster_end Final Product A 2,4-Dichlorophenol C Reaction at Room Temperature A->C B Chlorosulfonic Acid B->C D Quenching on Ice C->D E Decantation D->E F Washing with Ice Water E->F G Recrystallization from Carbon Tetrachloride F->G H 3,5-Dichloro-2-hydroxy- benzenesulfonyl chloride G->H

A flowchart illustrating the synthesis of this compound.
General Characterization of Sulfonyl Chlorides

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural elucidation. Aprotic deuterated solvents like CDCl₃, acetone-d₆, or DMSO-d₆ are typically employed due to the reactivity of sulfonyl chlorides.[7]

  • Infrared (IR) Spectroscopy: This technique is used to identify the sulfonyl chloride functional group. Strong absorption bands are expected for the asymmetric S=O stretch (1375-1410 cm⁻¹) and the symmetric S=O stretch (1185-1204 cm⁻¹).[7] Sample preparation for moisture-sensitive compounds often involves preparing a Nujol mull or a KBr pellet.[7]

  • Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern, which aids in identification and impurity characterization.[7]

  • Titrimetry: Titrimetric methods can be used for the quantitative determination of the total sulfonyl chloride content. This often involves reacting the sulfonyl chloride with a nucleophile and then titrating a product or the excess reagent.[7]

Applications in Research and Drug Development

This compound is a valuable reagent with applications in organic synthesis and biochemical assays.

Synthetic Intermediate

This compound serves as a building block in the synthesis of more complex molecules. For instance, it has been used in the synthesis of (1R,2R)-(+)-1,2-(3,3′,5,5′-tetrachloro-2,2′-dihydroxydibenzenesulfonamido)-1,2-diphenylethane and (1R,2R)-(+)-1,2-(3,3′,5,5′-tetrachloro-2,2′-dihydroxydibenzenesulfonamido)cyclohexane.[1][8]

Chromogenic Reagent

A significant application of this compound is its use as a chromogenic agent in a one-step kinetic method for the determination of 5'-nucleotidase activity.[4][8] The disodium salt of the corresponding sulfonic acid is also used in assays to quantify hydrogen peroxide.[9]

The general workflow for its use in a chromogenic assay is outlined below:

G Chromogenic Assay Workflow cluster_components Assay Components cluster_reaction Reaction and Detection cluster_result Result A Analyte (e.g., 5'-nucleotidase) F Enzymatic Reaction Generates H₂O₂ A->F B Substrate B->F C 3,5-Dichloro-2-hydroxy- benzenesulfonyl chloride (or its derivative) G Peroxidase-catalyzed Coupling Reaction C->G D Coupling Agent (e.g., 4-aminoantipyrine) D->G E Enzyme (e.g., peroxidase) E->G F->G H Formation of Colored Product G->H I Spectrophotometric Measurement H->I J Quantification of Analyte Activity I->J

References

An In-depth Technical Guide to 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride (CAS 23378-88-3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride, a versatile reagent with applications in organic synthesis and biochemical assays. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

This compound is a beige to light brown powder.[1] It is sensitive to moisture and hydrolyzes in water.[2] Below is a summary of its key chemical and physical properties.

PropertyValueReference(s)
Molecular Formula C₆H₃Cl₃O₃S
Molecular Weight 261.51 g/mol
Melting Point 80-83 °C[3]
Appearance Beige to light brown powder[1]
Water Solubility Hydrolyzes[2]
Storage Temperature Below +30°C[2]

Chemical Identifiers

For ease of reference and database searching, the following identifiers are associated with this compound.

IdentifierValueReference(s)
CAS Number 23378-88-3
EC Number 245-619-9[3]
Beilstein Registry Number 2940993[3]
PubChem CID 90078[1]
MDL Number MFCD00007432[3]
InChI 1S/C6H3Cl3O3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H[3]
InChIKey KXFQRJNVGBIDHA-UHFFFAOYSA-N[3]
SMILES O=S(=O)(Cl)c1c(O)c(Cl)cc(Cl)c1[3]
Synonyms 2,4-Dichlorophenol-6-sulfonyl chloride, 3,5-dichloro-2-hydroxybenzene-1-sulfonyl chloride[4]

Key Applications and Experimental Protocols

This compound is a valuable reagent in several areas of chemical and biochemical research. Its primary applications include the synthesis of chiral ligands, its use as a chromogenic substrate in enzymatic assays, and as an intermediate in the synthesis of pharmaceutical building blocks.

Synthesis of Chiral Sulfonamide Ligands

This compound is a key precursor for the synthesis of chiral N,N'-bis(sulfonyl)diamino ligands. These ligands are valuable in asymmetric catalysis. The general synthesis involves the reaction of the sulfonyl chloride with a chiral diamine in the presence of a base.

  • Materials:

    • (1R,2R)-1,2-Diphenylethylenediamine

    • This compound

    • Anhydrous pyridine or other suitable base (e.g., triethylamine)

    • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve (1R,2R)-1,2-diphenylethylenediamine (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add an excess of anhydrous pyridine (e.g., 3-4 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve this compound (2.2 equivalents) in anhydrous DCM.

    • Add the solution of the sulfonyl chloride dropwise to the cooled diamine solution with vigorous stirring over a period of 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding 1 M HCl.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/hexane).

A similar procedure can be followed for the synthesis of (1R,2R)-(+)-1,2-(3,3′,5,5′-tetrachloro-2,2′-dihydroxydibenzenesulfonamido)cyclohexane using (1R,2R)-(+)-1,2-diaminocyclohexane as the starting material.[5]

Synthesis_of_Chiral_Ligand cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Diamine (1R,2R)-1,2-Diphenylethylenediamine ReactionVessel Reaction in DCM at 0°C to RT Diamine->ReactionVessel SulfonylChloride 3,5-Dichloro-2-hydroxy- benzenesulfonyl chloride SulfonylChloride->ReactionVessel Base Pyridine Base->ReactionVessel Quench Quench with 1M HCl ReactionVessel->Quench Wash Wash with NaHCO3 & Brine Quench->Wash Dry Dry over MgSO4 Wash->Dry Purify Column Chromatography Dry->Purify Product (1R,2R)-(+)-1,2-(3,3′,5,5′-tetrachloro- 2,2′-dihydroxydibenzenesulfonamido)- 1,2-diphenylethane Purify->Product

Caption: Workflow for the synthesis of a chiral sulfonamide ligand.

Chromogenic System for 5'-Nucleotidase Assay

This compound, after hydrolysis to its corresponding sulfonic acid, is used as a chromogenic reagent in a coupled enzymatic assay for the determination of 5'-nucleotidase activity.[3][5] The assay is based on the quantification of hydrogen peroxide produced in a series of enzymatic reactions.

The principle of the assay is as follows:

  • 5'-Nucleotidase hydrolyzes a substrate (e.g., inosine monophosphate, IMP) to inosine and inorganic phosphate.

  • Inosine is then converted to hypoxanthine and ribose-1-phosphate by purine nucleoside phosphorylase (PNP).

  • Hypoxanthine is oxidized by xanthine oxidase (XOD) to uric acid, producing hydrogen peroxide (H₂O₂).

  • In the presence of peroxidase (POD), the generated H₂O₂ oxidatively couples 3,5-dichloro-2-hydroxybenzenesulfonic acid with 4-aminoantipyrine (4-AAP) to form a colored quinoneimine dye, which can be measured spectrophotometrically.

  • Reagents:

    • Tris or other suitable buffer (pH ~7.5)

    • Inosine 5'-monophosphate (IMP) solution

    • Purine nucleoside phosphorylase (PNP)

    • Xanthine oxidase (XOD)

    • Peroxidase (POD)

    • 4-Aminoantipyrine (4-AAP) solution

    • 3,5-Dichloro-2-hydroxybenzenesulfonic acid solution (prepared from the sulfonyl chloride)

    • Serum or other biological sample containing 5'-nucleotidase

  • Procedure:

    • Prepare a reaction mixture containing the buffer, IMP, PNP, XOD, POD, 4-AAP, and 3,5-dichloro-2-hydroxybenzenesulfonic acid.

    • Pre-warm the reaction mixture and the sample to the desired assay temperature (e.g., 37 °C).

    • Initiate the reaction by adding the sample to the reaction mixture.

    • Monitor the increase in absorbance at the wavelength of maximum absorbance of the quinoneimine dye (typically around 500-550 nm) over time using a spectrophotometer.

    • The rate of change in absorbance is directly proportional to the 5'-nucleotidase activity in the sample.

Enzymatic_Assay_Workflow IMP Inosine Monophosphate (IMP) Inosine Inosine IMP->Inosine H₂O Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Pi UricAcid Uric Acid + H₂O₂ Hypoxanthine->UricAcid O₂, H₂O ColoredProduct Quinoneimine Dye (Colored Product) 5NT 5'-Nucleotidase (from sample) 5NT->Inosine PNP Purine Nucleoside Phosphorylase (PNP) PNP->Hypoxanthine XOD Xanthine Oxidase (XOD) XOD->UricAcid POD Peroxidase (POD) POD->ColoredProduct Chromogens 3,5-Dichloro-2-hydroxybenzenesulfonic acid + 4-Aminoantipyrine Chromogens->ColoredProduct

Caption: Enzymatic cascade for the determination of 5'-nucleotidase activity.

Intermediate for Cathepsin D Inhibitors

This compound serves as an intermediate in the synthesis of small molecule inhibitors of cathepsin D.[6] Cathepsin D is an aspartic protease implicated in various physiological and pathological processes, making it a target for drug development. The sulfonyl chloride can be used to introduce the 3,5-dichloro-2-hydroxyphenylsulfonyl moiety into a larger molecule, which may be a key pharmacophore for binding to the enzyme. The specific synthetic routes and the final structures of the inhibitors are proprietary and not detailed in publicly available literature.

Safety and Handling

This compound is a corrosive solid that causes severe skin burns and eye damage.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Concluding Remarks

This compound is a valuable and reactive chemical intermediate. Its utility in the synthesis of chiral ligands for asymmetric catalysis and as a key component in a sensitive enzymatic assay highlights its importance in both synthetic chemistry and biochemical analysis. Its role as a building block for potential therapeutic agents, such as cathepsin D inhibitors, underscores its relevance to the field of drug discovery and development. Proper handling and safety precautions are paramount when working with this corrosive compound. This guide provides a foundational understanding for researchers and professionals working with this versatile reagent.

References

An In-depth Technical Guide to 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride, a key reagent in biochemical assays. The document details its chemical properties, synthesis, and primary applications, with a focus on its use in the quantitative determination of 5'-nucleotidase activity, an enzyme of significant interest in drug development and clinical diagnostics.

Chemical Identity and Synonyms

This compound is a chlorinated aromatic sulfonyl chloride. For clarity in research and documentation, it is crucial to be aware of its various synonyms.

Preferred Name Synonyms CAS Number Molecular Formula Molecular Weight
This compound2,4-Dichlorophenol-6-sulfonyl chloride23378-88-3C6H3Cl3O3S261.51 g/mol
3,5-Dichloro-2-hydroxybenzenesulphonyl chloride
3,5-Dichloro-2-hydroxybenzene-1-sulfonyl chloride

Physicochemical Properties

Property Value
Appearance Light beige to light brown powder
Melting Point 80-83 °C
Solubility Hydrolyzes in water
Storage Store below +30°C in a dry place

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorosulfonation of 2,4-dichlorophenol.

Experimental Protocol:
  • Reaction Setup: In a fume hood, carefully add 0.05 moles of 2,4-dichlorophenol to 2.5 moles of chlorosulfonic acid at room temperature with constant stirring.

  • Reaction Execution: Allow the reaction to proceed at room temperature. The reaction is exothermic and should be monitored.

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice. The product will precipitate.

  • Purification: Decant the acidic aqueous layer. Wash the solid product with ice-cold water. Recrystallize the crude product from carbon tetrachloride to yield pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2,4-Dichlorophenol 2,4-Dichlorophenol Reaction at Room Temperature Reaction at Room Temperature 2,4-Dichlorophenol->Reaction at Room Temperature Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction at Room Temperature Pouring onto Ice Pouring onto Ice Reaction at Room Temperature->Pouring onto Ice Decantation and Washing Decantation and Washing Pouring onto Ice->Decantation and Washing Recrystallization Recrystallization Decantation and Washing->Recrystallization This compound This compound Recrystallization->this compound G cluster_assay 5'-Nucleotidase Assay cluster_enzymes Enzymes cluster_reagents Chromogenic Reagents IMP Inosine 5'-Monophosphate (IMP) Inosine Inosine IMP->Inosine H2O Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Pi Urate Uric Acid Hypoxanthine->Urate 2O2 H2O2 Hydrogen Peroxide Hypoxanthine->H2O2 2H2O Chromogen_ox Oxidized Chromogen (Colored) H2O2->Chromogen_ox NT5 5'-Nucleotidase NT5->Inosine NP Nucleoside Phosphorylase NP->Hypoxanthine XO Xanthine Oxidase XO->Urate XO->H2O2 POD Peroxidase POD->Chromogen_ox DCHBS 3,5-Dichloro-2-hydroxy- benzenesulfonic acid DCHBS->Chromogen_ox AP 4-Aminophenazone AP->Chromogen_ox

An In-depth Technical Guide to 2,4-Dichlorophenol-6-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichlorophenol-6-sulfonyl chloride, a halogenated aromatic sulfonyl chloride. The document elucidates its chemical structure, physicochemical properties, and known biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide compiles the available information and presents theoretical and analogous experimental protocols for its synthesis and characterization. This paper aims to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery, particularly focusing on its antibacterial properties.

Introduction

2,4-Dichlorophenol-6-sulfonyl chloride, with the chemical formula C₆H₃Cl₃O₃S, is a reactive organic compound featuring a dichlorinated phenol ring functionalized with a sulfonyl chloride group.[1] The presence of the highly electrophilic sulfonyl chloride group makes it a valuable intermediate for the synthesis of sulfonamides and sulfonate esters, classes of compounds with a broad spectrum of biological activities.[2] Notably, this compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead structure for the development of novel antimicrobial agents.[1]

Chemical Structure and Identification

The structure of 2,4-Dichlorophenol-6-sulfonyl chloride is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, a hydroxyl group at position 1, and a sulfonyl chloride group at position 6.

Chemical Structure:

Figure 1: 2D Structure of 2,4-Dichlorophenol-6-sulfonyl chloride.

Table 1: Compound Identification

IdentifierValueReference
IUPAC Name 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride[1]
CAS Number 23378-88-3[1]
Molecular Formula C₆H₃Cl₃O₃S[1]
Molecular Weight 261.51 g/mol [1]
SMILES C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)Cl[1]

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValue (2,4-Dichlorophenol)Inferred Value for 2,4-Dichlorophenol-6-sulfonyl chlorideReference
Melting Point 42-43 °CExpected to be higher due to increased molecular weight and polarity.
Boiling Point 209-210 °CExpected to be significantly higher and likely to decompose upon heating.
Solubility Soluble in methanol. Water solubility: 4.5 g/L (20 °C).Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents. Expected to be reactive with protic solvents like water and alcohols.[3]
Appearance White to beige solidExpected to be a crystalline solid.[3]

Synthesis

A specific, detailed experimental protocol for the synthesis of 2,4-Dichlorophenol-6-sulfonyl chloride is not described in the reviewed literature. However, a plausible synthetic route would involve the chlorosulfonation of 2,4-dichlorophenol. The following is a generalized protocol based on standard procedures for the synthesis of aryl sulfonyl chlorides.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product 2,4-Dichlorophenol 2,4-Dichlorophenol 2,4-Dichlorophenol-6-sulfonyl chloride 2,4-Dichlorophenol-6-sulfonyl chloride 2,4-Dichlorophenol->2,4-Dichlorophenol-6-sulfonyl chloride Chlorosulfonation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->2,4-Dichlorophenol-6-sulfonyl chloride

Figure 2: Proposed synthesis of 2,4-Dichlorophenol-6-sulfonyl chloride.

Experimental Protocol: Chlorosulfonation of 2,4-Dichlorophenol (Hypothetical)

Materials:

  • 2,4-Dichlorophenol

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dichlorophenol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The reaction is exothermic and will evolve HCl gas, which should be vented to a scrubber.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2,4-Dichlorophenol-6-sulfonyl chloride can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Spectroscopic Data

Specific spectroscopic data for 2,4-Dichlorophenol-6-sulfonyl chloride is not available in the searched literature. The following are expected characteristic signals based on the analysis of similar structures and general principles of spectroscopy.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR Two aromatic protons appearing as doublets in the downfield region (δ 7.0-8.0 ppm). The hydroxyl proton will appear as a broad singlet, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR Six distinct signals for the aromatic carbons. The carbon bearing the sulfonyl chloride group and the carbon bearing the hydroxyl group will be significantly deshielded.
IR Spectroscopy Strong characteristic absorption bands for the S=O stretches of the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. A broad O-H stretching band is also anticipated.[4]
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (261.51 g/mol ). A characteristic isotopic pattern for three chlorine atoms will be observed for the molecular ion and chlorine-containing fragments.

Biological Activity and Potential Applications

Antibacterial Activity

2,4-Dichlorophenol-6-sulfonyl chloride has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The proposed mechanism of action involves the inhibition of bacterial growth by binding to the cell wall and inhibiting enzyme activity.[1] The inhibition has been noted to be reversible upon exposure to hydrated conditions.[1]

G A 2,4-Dichlorophenol-6-sulfonyl chloride B Bacterial Cell Wall A->B Binds to C Enzyme Activity A->C Inhibits D Inhibition of Bacterial Growth B->D C->D

Figure 3: Proposed mechanism of antibacterial action.

Applications in Drug Discovery

The reactive sulfonyl chloride moiety makes this compound a versatile building block in medicinal chemistry. It can be readily reacted with a wide range of nucleophiles, particularly amines and alcohols, to generate libraries of sulfonamides and sulfonate esters. These functional groups are present in a large number of approved drugs and are known to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[2][5] The dichlorophenol scaffold itself is also a common motif in bioactive compounds.

G cluster_0 Starting Material cluster_1 Reactants cluster_2 Products A 2,4-Dichlorophenol-6-sulfonyl chloride D Sulfonamides A->D E Sulfonate Esters A->E B Amines (R-NH2) B->D C Alcohols (R-OH) C->E

Figure 4: Synthetic utility in drug discovery.

Safety Information

Specific safety data for 2,4-Dichlorophenol-6-sulfonyl chloride is not available. Based on the reactivity of sulfonyl chlorides and the toxicity of chlorinated phenols, this compound should be handled with extreme caution in a well-ventilated fume hood. It is expected to be corrosive and a lachrymator. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. The parent compound, 2,4-dichlorophenol, is toxic by ingestion and a strong irritant.[3]

Conclusion

2,4-Dichlorophenol-6-sulfonyl chloride is a chemical entity with demonstrated antibacterial potential. Its reactive nature makes it a promising starting material for the synthesis of diverse compound libraries for drug discovery programs. However, a significant lack of published experimental data necessitates further research to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its biological mechanism of action. This guide provides a starting point for researchers by consolidating the available information and presenting logical, albeit hypothetical, experimental frameworks.

References

Solubility Profile of 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride, a key intermediate in synthetic organic chemistry. Due to the limited availability of specific quantitative solubility data for this compound, this document synthesizes qualitative information from available literature and provides general experimental protocols for its determination.

Physicochemical Properties

This compound is a light beige to light brown powder. It is sensitive to moisture and is known to hydrolyze in water.[1][2] A key synthetic procedure for this compound involves recrystallization from carbon tetrachloride, indicating its solubility in this nonpolar organic solvent.[3]

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound and related benzenesulfonyl chlorides.

SolventThis compoundBenzenesulfonyl chlorideNotes
WaterHydrolyzesInsoluble, reacts with heat[1][2],[4][5]
Carbon TetrachlorideSoluble (used for recrystallization)Data not available[3]
ChloroformExpected to be solubleSoluble[4]
Diethyl EtherExpected to be solubleSoluble[4][6]
BenzeneExpected to be solubleSoluble[4]
EthanolExpected to be solubleSoluble[6][7]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol for determining the solubility of an organic compound can be adapted.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., acetone, ethanol, methanol, dichloromethane, ethyl acetate, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Water bath (optional, for temperature control)

  • Analytical balance

Procedure:

  • Preparation: Add a pre-weighed amount (e.g., 10 mg) of this compound to a series of clean, dry test tubes.

  • Solvent Addition: To each test tube, add a measured volume (e.g., 1 mL) of a different organic solvent.

  • Mixing: Vigorously mix the contents of each test tube using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough interaction between the solute and solvent.

  • Observation: After mixing, allow the tubes to stand and observe for any undissolved solid. A compound is considered soluble if no solid particles are visible to the naked eye.

  • Semi-Quantitative Determination (Optional): If the compound dissolves, incrementally add more of the solid in pre-weighed amounts, repeating the mixing step each time, until saturation is reached (i.e., solid material remains undissolved). This will provide an approximate solubility value.

  • Temperature Control: For more precise measurements, the process can be carried out in a temperature-controlled water bath, as solubility is temperature-dependent.

Synthetic Workflow: Sulfonamide Synthesis

This compound is a valuable reagent in organic synthesis, primarily for the preparation of sulfonamides through its reaction with primary or secondary amines.[8][9][10] This reaction is a cornerstone of medicinal chemistry.

G General Workflow for Sulfonamide Synthesis reagent 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride reaction Reaction Mixture reagent->reaction amine Primary or Secondary Amine (R-NH2 or R2NH) amine->reaction solvent Aprotic Organic Solvent (e.g., Dichloromethane, THF) solvent->reaction base Base (e.g., Triethylamine, Pyridine) base->reaction workup Aqueous Workup (e.g., Washing with dilute acid/base) reaction->workup product Crude Sulfonamide Product workup->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Pure Sulfonamide purification->final_product

Caption: Workflow for the synthesis of sulfonamides.

Logical Relationship in Solubility Testing

A systematic approach is crucial when determining the solubility of a compound. The following diagram illustrates a logical workflow for classifying the solubility of an organic compound like this compound.

G Solubility Classification Workflow start Start with Unknown Compound test_water Test Solubility in Water start->test_water soluble_water Water Soluble test_water->soluble_water Yes insoluble_water Water Insoluble test_water->insoluble_water No test_naoh Test Solubility in 5% NaOH insoluble_water->test_naoh soluble_naoh Soluble (Acidic Compound) test_naoh->soluble_naoh Yes insoluble_naoh Insoluble test_naoh->insoluble_naoh No test_hcl Test Solubility in 5% HCl insoluble_naoh->test_hcl soluble_hcl Soluble (Basic Compound) test_hcl->soluble_hcl Yes insoluble_hcl Insoluble test_hcl->insoluble_hcl No test_h2so4 Test Solubility in conc. H2SO4 insoluble_hcl->test_h2so4 soluble_h2so4 Soluble (Neutral Compound) test_h2so4->soluble_h2so4 Yes insoluble_h2so4 Insoluble (Inert Compound) test_h2so4->insoluble_h2so4 No

Caption: Logical workflow for solubility testing.

References

A Technical Guide to the Moisture Sensitivity of 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the moisture sensitivity of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride, a key intermediate in various synthetic applications. Understanding and mitigating the effects of moisture are critical for ensuring the integrity, reactivity, and safety of this compound in research and development settings.

Introduction: The Challenge of Moisture Sensitivity in Sulfonyl Chlorides

Sulfonyl chlorides (R-SO₂Cl) are a class of organic compounds characterized by their reactive sulfonyl chloride functional group. This reactivity, while valuable in chemical synthesis, also renders them susceptible to hydrolysis. The presence of water, even in trace amounts from atmospheric moisture, can lead to the degradation of the sulfonyl chloride to its corresponding sulfonic acid, with the concomitant release of corrosive hydrogen chloride (HCl) gas. This degradation pathway not only consumes the desired reagent but can also impact the reaction environment and pose safety hazards.

For this compound, a solid powder, this sensitivity is a critical handling parameter.[1] This guide will delve into the specifics of its moisture-induced degradation, provide best practices for handling and storage, and offer a general protocol for evaluating moisture sensitivity.

Physicochemical Properties and Stability Profile

This compound is a light beige to light brown powder with a melting point of 80-83 °C.[2][3] Its stability is intrinsically linked to its environment, with moisture being a primary antagonist.[4]

PropertyValueSource
Molecular Formula C₆H₃Cl₃O₃S[1]
Molecular Weight 261.51 g/mol [1]
Appearance Light beige to light brown powder[2][3]
Melting Point 80-83 °C[2][3]
Moisture Sensitivity Hydrolyzes in water; moisture sensitive[4][5]
Stability Stable under recommended storage conditions (cool, dry, well-ventilated)[1][2]

Consequences of Moisture Exposure:

The primary consequence of moisture exposure is the hydrolysis of the sulfonyl chloride group. This reaction transforms the starting material into 3,5-dichloro-2-hydroxybenzenesulfonic acid, rendering it inactive for its intended synthetic purposes. The generation of HCl gas can also lead to the degradation of other sensitive reagents and create a corrosive atmosphere within the storage container or reaction vessel.

Compound 3,5-Dichloro-2-hydroxy- benzenesulfonyl chloride Acid 3,5-Dichloro-2-hydroxy- benzenesulfonic acid Compound->Acid Hydrolysis HCl HCl (gas) Compound->HCl Byproduct Moisture H₂O (Moisture) Moisture->Acid Moisture->HCl Loss Loss of Reactivity Acid->Loss Hazard Corrosion Hazard HCl->Hazard start Receiving the Compound storage Store in a Cool, Dry, Well-Ventilated Area start->storage inert Store Under Inert Gas (e.g., Argon, Nitrogen) storage->inert For long-term storage handling Handle in a Controlled Environment (Glove Box) storage->handling inert->handling ppe Wear Appropriate PPE handling->ppe dispense Dispense and Weigh Under Inert Atmosphere ppe->dispense seal Immediately and Tightly Seal Container dispense->seal end Use in Reaction seal->end prep Sample Preparation (Weighing) expose Exposure to Controlled Humidity Chambers prep->expose control Control Sample (Dry Conditions) prep->control time Time-Point Sampling expose->time control->time analysis Multi-faceted Analysis time->analysis visual Visual Inspection analysis->visual mass Mass Change analysis->mass ph pH Measurement analysis->ph purity Purity Analysis (HPLC/GC) analysis->purity

References

An In-depth Technical Guide to the Aqueous Hydrolysis of 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous hydrolysis of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride. Due to the limited availability of specific kinetic data for this compound, this paper draws upon established principles and experimental findings from studies on analogous aromatic sulfonyl chlorides to elucidate the reaction mechanism, influential factors, and appropriate analytical methodologies.

Introduction

This compound is a reactive chemical intermediate utilized in the synthesis of various compounds, including potential cathepsin D inhibitors and chromogenic systems for enzyme assays.[1] Its utility in synthetic chemistry is largely dictated by the electrophilicity of the sulfonyl chloride moiety. However, this reactivity also makes the compound susceptible to hydrolysis in aqueous environments, a critical consideration for its storage, handling, and reaction quenching. This guide details the chemical transformation that occurs when this compound is exposed to water.

The Hydrolysis Reaction: Mechanism and Products

The hydrolysis of this compound involves the nucleophilic attack of water on the sulfur atom of the sulfonyl chloride group. This process leads to the displacement of the chloride ion and the formation of the corresponding sulfonic acid, 3,5-dichloro-2-hydroxybenzenesulfonic acid, and hydrochloric acid.

Reaction Pathway

The hydrolysis of aromatic sulfonyl chlorides in water is generally understood to proceed via a bimolecular nucleophilic substitution (SN2-like) mechanism.[2] The reaction can be catalyzed by both acid and base, though the neutral (solvolysis) and alkaline-driven reactions are most commonly studied.[2]

A proposed workflow for the hydrolysis process is depicted below:

G cluster_reactants Reactants cluster_process Hydrolysis Process cluster_products Products A This compound C Nucleophilic Attack by Water on Sulfur Atom A->C B Water (H₂O) B->C D Transition State Formation C->D Forms E Chloride Ion Elimination D->E Leads to F 3,5-Dichloro-2-hydroxybenzenesulfonic Acid E->F Yields G Hydrochloric Acid (HCl) E->G Yields

Figure 1: Workflow of the hydrolysis of this compound.
Signaling Pathway Representation of the Hydrolysis Mechanism

The mechanism of hydrolysis for aromatic sulfonyl chlorides can be visualized as a signaling pathway, highlighting the key steps from reactants to products.

G Reactant 3,5-Dichloro-2- hydroxybenzenesulfonyl Chloride TS Pentacoordinate Sulfur Intermediate (Transition State) Reactant->TS Nucleophilic Attack Water H₂O Water->TS Product_SA 3,5-Dichloro-2- hydroxybenzenesulfonic Acid TS->Product_SA Elimination of Cl⁻ Product_HCl HCl TS->Product_HCl

Figure 2: Hydrolysis mechanism of this compound.

Quantitative Data from Analogous Compounds

Table 1: Comparative Hydrolysis Data for Substituted Benzenesulfonyl Chlorides (General Trends)

SubstituentRelative Rate of Neutral Hydrolysis (Solvolysis)Relative Rate of Alkaline HydrolysisPlausible Rationale
Electron-withdrawing (e.g., -NO₂)IncreasedSignificantly IncreasedStabilizes the negative charge buildup on the sulfur atom in the transition state, making it more susceptible to nucleophilic attack.
Electron-donating (e.g., -CH₃, -OCH₃)DecreasedDecreasedDestabilizes the transition state by increasing electron density on the sulfur atom.

Note: This table represents general trends observed for substituted benzenesulfonyl chlorides and is intended for comparative purposes only.

Experimental Protocols

To investigate the hydrolysis of this compound, a series of experiments can be designed based on methodologies reported for similar compounds.

General Experimental Workflow

A typical experimental workflow to study the hydrolysis kinetics would involve the following steps:

G A Preparation of Aqueous Buffer Solutions (various pH values) B Thermostating the Buffer Solution in a Reaction Vessel A->B D Initiation of Hydrolysis by Injecting an Aliquot of the Stock Solution into the Buffer B->D C Preparation of a Stock Solution of This compound in an Anhydrous Organic Solvent (e.g., Acetonitrile) C->D E Monitoring the Reaction Progress Over Time (e.g., by UV-Vis Spectrophotometry or HPLC) D->E F Data Analysis to Determine the Rate Constant (k_obs) E->F

Figure 3: Experimental workflow for studying hydrolysis kinetics.
Monitoring the Reaction

The progress of the hydrolysis can be monitored using several analytical techniques:

  • UV-Vis Spectrophotometry: This method is suitable if there is a significant difference in the UV-Vis absorbance spectra between the starting sulfonyl chloride and the resulting sulfonic acid. The rate of change in absorbance at a specific wavelength can be used to determine the reaction kinetics.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the reactant and product over time.[3] A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with an acid modifier like trifluoroacetic acid) can be employed.[3]

  • Conductimetry: As the hydrolysis produces ions (H⁺ and Cl⁻ from HCl, and the sulfonate anion), the increase in the conductivity of the solution over time can be measured to determine the reaction rate.[4]

Product Identification

The primary product of hydrolysis, 3,5-dichloro-2-hydroxybenzenesulfonic acid, can be identified and characterized using the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product after isolation. Aprotic deuterated solvents like DMSO-d₆ should be used.

  • Mass Spectrometry (MS): Coupled with a chromatographic technique (e.g., LC-MS), mass spectrometry can confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic S-Cl stretching band and the appearance of broad O-H and S=O stretching bands of the sulfonic acid would indicate the progress of the reaction.

Factors Influencing Hydrolysis

Several factors can significantly affect the rate of hydrolysis of this compound:

  • pH: The rate of hydrolysis is pH-dependent. In alkaline conditions, the presence of the hydroxide ion (OH⁻), a stronger nucleophile than water, will significantly accelerate the reaction rate.

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. The temperature dependence can be used to determine the activation parameters of the reaction.

  • Solvent: While this guide focuses on water, the presence of co-solvents can alter the hydrolysis rate.

Conclusion

The hydrolysis of this compound is a facile process that yields 3,5-dichloro-2-hydroxybenzenesulfonic acid. While specific kinetic data for this compound is sparse, a thorough understanding of the reaction can be achieved by applying the principles and experimental methodologies established for other aromatic sulfonyl chlorides. For professionals in research and drug development, an awareness of this hydrolytic instability is crucial for the effective use and handling of this reactive intermediate. Further experimental studies are warranted to quantify the hydrolysis kinetics and the precise influence of pH and temperature on this specific molecule.

References

In-Depth Technical Guide: Storage and Handling of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound for research and development applications.

Chemical and Physical Properties

This compound is a light beige to light brown powder. It is important to be aware of its chemical and physical characteristics to handle it appropriately.

PropertyValue
CAS Number 23378-88-3
Molecular Formula C₆H₃Cl₃O₃S
Molecular Weight 261.51 g/mol
Melting Point 80-83 °C
Boiling Point 359.0 ± 42.0 °C (Predicted)
Water Solubility Hydrolyzes in water.[1]
Sensitivity Moisture Sensitive.[1]

Hazard Identification and Safety Precautions

This compound is classified as corrosive and can cause severe skin burns and serious eye damage.[2] It is crucial to handle it with extreme care in a well-ventilated area, preferably within a chemical fume hood.

GHS Hazard Information:

PictogramSignal WordHazard Statement
alt text
Danger H314: Causes severe skin burns and eye damage.[3]

Personal Protective Equipment (PPE):

A comprehensive set of personal protective equipment is mandatory when handling this substance to prevent any direct contact.

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields and a face shield. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a protective suit. Gloves must be inspected before use and disposed of properly after.
Respiratory Protection If working outside a fume hood or if dust formation is likely, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges.

Storage and Handling Procedures

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

Storage Conditions:

ParameterRecommendation
Temperature Store in a cool place. Some suppliers recommend storage at -20°C for maximum stability, while others suggest storing below +30°C.[1][4][5]
Atmosphere Keep container tightly closed in a dry and well-ventilated place.[2]
Incompatibilities Store away from strong bases and moisture.
Container Store in the original, tightly sealed container.

Handling Workflow:

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Gown, Face Shield) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials (Spatula, Weighing Paper, Solvent) prep_hood->prep_materials handling_weigh Carefully Weigh the Required Amount prep_materials->handling_weigh handling_dissolve Slowly Add to Solvent (Under Inert Atmosphere if Necessary) handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware and Work Surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE and Wash Hands Thoroughly cleanup_dispose->cleanup_remove_ppe

General Handling Workflow

Experimental Protocols

This compound is utilized in both chemical synthesis and biochemical assays. Below are representative protocols.

General Protocol for Sulfonamide Synthesis

This compound is a key reagent for synthesizing sulfonamides by reacting it with primary or secondary amines. The following is a general procedure adapted from protocols for similar sulfonyl chlorides.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine or Pyridine, 1.5 - 2.0 equivalents)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.

  • Add the tertiary amine base to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Slowly add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Stir the reaction at 0°C for one hour, then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Perform a liquid-liquid extraction and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide product, which can be further purified by recrystallization or column chromatography.

Application in 5'-Nucleotidase Assay

This compound (or its hydrolyzed form, 3,5-dichloro-2-hydroxybenzenesulfonic acid) is used as a chromogenic agent in a coupled enzymatic assay to determine the activity of 5'-nucleotidase.

Principle of the Assay: The assay follows a multi-step enzymatic cascade that results in a measurable color change.

G cluster_pathway 5'-Nucleotidase Assay Signaling Pathway cluster_chromogen Chromogenic System IMP Inosine 5'-monophosphate (IMP) Inosine Inosine IMP->Inosine 5'-Nucleotidase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Nucleoside Phosphorylase Urate Urate + 2H₂O₂ Hypoxanthine->Urate Xanthine Oxidase Chromogen_ox Oxidized Chromogen (Colored) Urate->Chromogen_ox Peroxidase DCHBS 3,5-dichloro-2-hydroxy- benzenesulfonic acid DCHBS->Chromogen_ox AAP 4-aminophenazone AAP->Chromogen_ox caption1 The rate of formation of the oxidized chromogen is monitored spectrophotometrically at 510 nm.

Enzymatic cascade for 5'-nucleotidase assay.

First Aid and Spill Management

Immediate and appropriate response to exposure or spills is critical.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Consult a physician immediately.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[2]

Spill & Leakage Procedures:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE as described in Section 2. Avoid breathing dust and vapors.

  • Containment: Pick up and arrange disposal without creating dust. Sweep up and shovel the material.

  • Disposal: Keep in suitable, closed containers for disposal. Do not let the product enter drains. Dispose of as hazardous waste in accordance with local, state, and federal regulations.[2]

Stability and Reactivity

Understanding the chemical stability and reactivity is key to safe handling and storage.

  • Chemical Stability: Stable under recommended storage conditions.

  • Reactivity: Reacts with water (hydrolyzes).[1]

  • Incompatible Materials: Strong bases.

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can form, including carbon oxides, sulfur oxides, and hydrogen chloride gas.

The following diagram illustrates the key reactivity and incompatibility concerns.

G cluster_reacts_with Reacts With cluster_produces To Produce cluster_decomposition Decomposes Under Fire Compound 3,5-Dichloro-2-hydroxy- benzenesulfonyl chloride Water Water / Moisture Compound->Water hydrolyzes Bases Strong Bases Compound->Bases incompatible Fire Fire Compound->Fire Hydrolysis Hydrolysis (Loses Reactivity) Water->Hydrolysis HazardousReaction Exothermic or Hazardous Reaction Bases->HazardousReaction Decomp_Products Carbon Oxides Sulfur Oxides Hydrogen Chloride Gas Fire->Decomp_Products forms

Reactivity and Incompatibility Diagram.

References

An In-depth Technical Guide to 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride: Safety, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety data, experimental protocols, and application insights for 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride, tailored for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and technical resources to ensure a thorough understanding of its handling, properties, and scientific uses.

Chemical Identification and Properties

This compound is a laboratory chemical primarily used for synthesis purposes.[1][2] It is also known by its synonym, 2,4-Dichlorophenol-6-sulfonyl chloride.[1][3][4]

Table 1: Chemical Identifiers

Identifier Value
CAS Number 23378-88-3[1][2][3][4][5][6][7][8]
EC Number 245-619-9[5][7][8][9][10]
Molecular Formula C₆H₃Cl₃O₃S[1][7][10]
Molecular Weight 261.51 g/mol [1][3][5][7][8][10]
Beilstein/REAXYS 2940993[5][7][8][10]

| PubChem CID | 90078[2] |

Table 2: Physical and Chemical Properties

Property Value
Physical State Powder / Solid[1]
Appearance Light brown or beige powder[1][7][9][10]
Odor Odorless[1][9]
Melting Point 78-84 °C (lit.)[5][7][9][10][11]
Boiling Point 359.0 ± 42.0 °C (Predicted)[7][9][10][11]
Density 1.761 g/cm³[11]
Water Solubility Hydrolyzes in water[7][10][11]

| pKa | 4.03 ± 0.50 (Predicted)[7][10] |

Safety and Hazard Information

This compound is classified as corrosive and requires careful handling.[1] It causes severe skin burns and serious eye damage.[1][5][9][12]

Table 3: GHS Hazard Classification

Category Code Description
Pictogram GHS05 Corrosion[5]
Signal Word Danger [1][5]
Hazard Class 8 Corrosive Solid[1][7][10]
Packing Group II [1][7][10]
Hazard Statements H314 Causes severe skin burns and eye damage[5][9][12]
H318 Causes serious eye damage[9]

| Storage Class | 8A | Combustible corrosive hazardous materials[5] |

Table 4: Precautionary and First Aid Measures

Exposure Route Precautionary Statement (Prevention) First Aid Response
General P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][9][12] P310: Immediately call a POISON CENTER or doctor.[1][9]
Skin P264: Wash face, hands and any exposed skin thoroughly after handling.[1] P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][9] Wash off immediately with soap and plenty of water.[1][9]
Eyes P280: Wear eye/face protection.[9] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][9]
Inhalation Use only under a chemical fume hood. Do not breathe dust.[13] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][9] If not breathing, give artificial respiration.[1][9]

| Ingestion | Do not eat, drink or smoke when using this product.[12][13] | P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[1][9][12] |

Below is a logical workflow for responding to an accidental spill.

Spill_Response_Workflow cluster_prep Initial Response cluster_action Containment & Cleanup cluster_post Final Steps spill Spill Detected assess Assess Hazard (Corrosive Solid) spill->assess ppe Don PPE (Gloves, Goggles, Lab Coat) assess->ppe contain Cover with Dry Sand or Inert Absorbent ppe->contain neutralize Avoid Water/ Aqueous Solutions collect Sweep into Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste via EHS Protocol decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for Corrosive Solid Spill Response.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the chemical's stability and prevent hazardous reactions.

Table 5: Handling and Storage Recommendations

Parameter Recommendation
Handling Avoid contact with skin and eyes.[1] Avoid dust formation and aerosols.[9] Use personal protective equipment and ensure adequate ventilation.[9]

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][9][13] Store below +30°C.[7][10][11] The product is moisture-sensitive; exposure to moisture should be prevented.[7][9][10][13] |

Table 6: Stability and Reactivity Data

Parameter Description
Reactivity Hydrolyzes in water.[7][10][11]
Chemical Stability Stable under normal, recommended storage conditions.[1][9]
Conditions to Avoid Exposure to moist air or water.[13]
Incompatible Materials Strong oxidizing agents, Strong bases.[13]

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides, Hydrogen chloride gas.[1] |

Experimental Protocols and Applications

While primarily a synthetic intermediate, this compound has specific, documented applications, including a detailed synthesis protocol.

Synthesis Protocol

This compound can be prepared from 2,4-dichlorophenol.[14]

Methodology:

  • React 0.05 mole of 2,4-dichlorophenol with 2.5 moles of chlorosulfonic acid at room temperature.[14]

  • After the reaction, pour the mixture onto ice.[14]

  • Warm the mixture slightly and decant the acid layer.[14]

  • Wash the remaining product with ice water.[14]

  • Recrystallize the final product from carbon tetrachloride to yield crystals with a melting point of 81-83°C.[14]

The diagram below illustrates the synthesis workflow.

Synthesis_Workflow reagents Reactants: - 2,4-Dichlorophenol - Chlorosulfonic Acid reaction React at Room Temperature reagents->reaction quench Pour onto Ice reaction->quench separation Decant Acid Layer quench->separation wash Wash with Ice Water separation->wash purify Recrystallize from Carbon Tetrachloride wash->purify product Final Product: 3,5-Dichloro-2-hydroxy- benzenesulfonyl chloride purify->product

Caption: Synthesis workflow for the target compound.
Applications in Research

This chemical serves as a key reagent in both synthetic chemistry and biochemical assays.

  • Synthetic Chemistry: It is used to synthesize complex chiral ligands, such as (1R,2R)-(+)-1,2-(3,3′,5,5′-tetrachloro-2,2′-dihydroxydibenzenesulfonamido) derivatives, which are valuable in catalysis and materials science.[6][7][8]

  • Biochemical Assays: It was employed as part of a chromogenic system in a one-step kinetic method for determining the activity of the enzyme 5'-nucleotidase.[6][7][8] The related compound, 3,5-dichloro-2-hydroxybenzenesulfonic acid (the hydrolyzed form), is a well-known chromogenic reagent for quantifying hydrogen peroxide in Trinder assays, which are widely used in diagnostics and cellular research.[15]

The following diagram outlines the workflow for an enzymatic assay using a similar chromogenic system.

Assay_Workflow cluster_enzyme Enzymatic Reaction cluster_detection Chromogenic Detection substrate Substrate (e.g., Inosine 5'-monophosphate) enzyme Enzyme (e.g., 5'-Nucleotidase) substrate->enzyme product Product (e.g., Inosine) enzyme->product peroxidase Peroxidase (HRP) product->peroxidase coupled reaction reagent1 DHBS Derivative reagent1->peroxidase reagent2 4-AAP reagent2->peroxidase colored_product Colored Quinineimine Dye peroxidase->colored_product measurement Spectrophotometric Measurement (Absorbance) colored_product->measurement

Caption: General workflow for a coupled enzymatic assay.

Toxicological and Ecological Information

Table 7: Summary of Toxicological and Ecological Data

Category Finding
Acute Toxicity No acute toxicity information is available for this product.[1]
Skin Corrosion/Irritation Category 1B; Causes severe skin burns.[1]
Serious Eye Damage/Irritation Category 1; Causes serious eye damage.[1][9]
Carcinogenicity No ingredient is identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%.[9]
Ecotoxicity Contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants.[1]

| Persistence and Degradability | No information available.[1] This substance/mixture contains no components considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[9] |

References

Methodological & Application

Application Notes and Protocols: 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride as a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2-hydroxybenzenesulfonyl chloride is a chemical reagent with applications in chemical synthesis and as a component in chromogenic systems for biochemical assays. While its use as a pre-column derivatizing agent for enhancing chromatographic detection is not extensively documented in scientific literature, its reactivity as a sulfonyl chloride allows for the derivatization of nucleophilic functional groups such as amines and phenols. This document provides an overview of its known applications and presents generalized protocols for its potential use as a derivatizing agent for analytical purposes.

Introduction

This compound (DCHBS-Cl) is a reactive compound containing a sulfonyl chloride moiety. This functional group readily reacts with primary and secondary amines, phenols, and alcohols to form stable sulfonamides and sulfonate esters, respectively. This reactivity forms the basis of its utility as a derivatizing agent. Derivatization in analytical chemistry is a technique used to convert an analyte into a product that is more suitable for separation and detection by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

The primary documented application of DCHBS-Cl and its corresponding sulfonic acid is in chromogenic systems, where it participates in a color-forming reaction, often in the presence of an enzyme and an oxidizing agent.

Principle of Derivatization

The derivatization reaction with this compound involves the nucleophilic attack of an amine or hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide or sulfonate ester. The resulting derivative possesses the 3,5-dichloro-2-hydroxyphenylsulfonyl moiety, which can impart or enhance UV absorbance for spectrophotometric detection.

Analyte Analyte (e.g., Primary/Secondary Amine, Phenol) Derivative Derivatized Analyte (Sulfonamide/Sulfonate Ester) Analyte->Derivative Reaction Reagent 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride Reagent->Derivative HCl HCl Derivative->HCl Byproduct

Caption: General Derivatization Reaction.

Applications

Chromogenic Assays

This compound and its corresponding sulfonic acid are utilized as chromogenic reagents in biochemical assays. A notable application is in a one-step kinetic method for the determination of 5'-nucleotidase[1]. In such assays, the reagent is part of a system that produces a colored product in proportion to the activity of the enzyme being measured. A similar principle is employed for the quantification of uric acid and hydrogen peroxide, where 3,5-dichloro-2-hydroxybenzenesulfonic acid is used in conjunction with 4-aminoantipyrine (4-AAP) and a peroxidase enzyme[2]. The enzyme catalyzes the oxidative coupling of the dichlorohydroxybenzenesulfonic acid and 4-AAP in the presence of hydrogen peroxide to form a colored dye.

Substrate Substrate (e.g., Uric Acid) H2O2 Hydrogen Peroxide (H₂O₂) Substrate->H2O2 Enzymatic Reaction Enzyme Enzyme (e.g., Uricase) Dye Colored Dye (Quinoneimine) H2O2->Dye Oxidative Coupling DCHBS 3,5-Dichloro-2-hydroxy- benzenesulfonic acid DCHBS->Dye AAP 4-Aminoantipyrine (4-AAP) AAP->Dye Peroxidase Peroxidase

Caption: Chromogenic Assay Principle.

Synthesis of Chiral Ligands

The reagent has been used in the synthesis of chiral ligands, such as (1R,2R)-(+)-1,2-(3,3′,5,5′-tetrachloro-2,2′-dihydroxydibenzenesulfonamido)-1,2-diphenylethane and its cyclohexane analog[1]. These ligands are valuable in asymmetric catalysis.

Experimental Protocols

Due to the limited availability of specific published protocols for the use of this compound as a derivatizing agent for chromatography, the following are generalized procedures based on the known reactivity of sulfonyl chlorides. Researchers should optimize these protocols for their specific analytes and analytical systems.

General Protocol for Derivatization of Amines

This protocol is a general guideline for the derivatization of primary and secondary amines in a sample for subsequent HPLC-UV analysis.

Materials:

  • This compound (DCHBS-Cl)

  • Analyte standard or sample containing amines

  • Acetonitrile (ACN), HPLC grade

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Hydrochloric acid (1 M)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a solution of the analyte in a suitable solvent (e.g., water or acetonitrile).

  • Reaction Setup: In a microcentrifuge tube, add:

    • 100 µL of the analyte solution

    • 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0)

    • 100 µL of a 10 mg/mL solution of DCHBS-Cl in acetonitrile.

  • Reaction: Vortex the mixture for 30 seconds.

  • Incubation: Incubate the reaction mixture at 60 °C for 30 minutes.

  • Quenching: Stop the reaction by adding 50 µL of 1 M hydrochloric acid to neutralize the excess base and hydrolyze the remaining DCHBS-Cl.

  • Analysis: The sample is now ready for injection into an HPLC system.

start Start sample_prep Prepare Analyte Solution start->sample_prep add_reagents Add Analyte, Buffer (pH 9.0), and DCHBS-Cl Solution sample_prep->add_reagents vortex Vortex for 30 seconds add_reagents->vortex incubate Incubate at 60 °C for 30 min vortex->incubate quench Quench reaction with HCl incubate->quench analyze Analyze by HPLC-UV quench->analyze

Caption: Derivatization Workflow for Amines.

Data Presentation

Table 1: Hypothetical HPLC-UV Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm
Injection Volume 10 µL

Table 2: Hypothetical Retention Times and Limits of Detection (LOD) for Derivatized Amines

AnalyteRetention Time (min)LOD (ng/mL)
Aniline Derivative 8.55
Benzylamine Derivative 9.23
Phenylethylamine Derivative 10.14

Conclusion

This compound is a versatile reagent with established applications in chemical synthesis and as a key component of chromogenic assay systems. While its role as a dedicated derivatizing agent for routine chromatographic analysis is not well-documented, its inherent reactivity with amines and phenols suggests potential for such applications. The provided protocols are intended as a starting point for methods development. Further research is required to fully characterize its derivatization reactions, optimize conditions for various classes of analytes, and validate analytical methods for its derivatives.

References

Application Note: HPLC Derivatization of Primary Amines with 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantification and separation of chemical compounds. However, many primary amines, including numerous pharmaceuticals, metabolites, and biogenic amines, lack a native chromophore, making them difficult to detect with standard UV-Vis detectors. Pre-column derivatization addresses this limitation by attaching a chromophoric tag to the analyte. 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride is a reagent that reacts with primary amines to form stable sulfonamide derivatives. The resulting products incorporate the dichlorinated phenyl ring, which acts as a strong chromophore, significantly enhancing UV detectability and improving chromatographic retention on reversed-phase columns.

Principle of the Method

The derivatization process is based on the well-established reaction between a sulfonyl chloride and a primary amine. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is typically performed under alkaline conditions to ensure the primary amine is deprotonated and thus maximally nucleophilic. The presence of a base is also necessary to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion. The resulting N-substituted-3,5-dichloro-2-hydroxybenzenesulfonamide is a stable, UV-active compound that can be readily analyzed by reversed-phase HPLC.

Applications

This method is applicable to the quantitative analysis of a wide range of primary amines in various matrices, including:

  • Pharmaceutical Analysis: Quantification of active pharmaceutical ingredients (APIs) and their metabolites containing primary amine groups.

  • Environmental Monitoring: Detection of primary aromatic amines in water and soil samples.

  • Food Safety: Analysis of biogenic amines in fermented foods and beverages.

  • Clinical Research: Measurement of amino acids and neurotransmitter levels in biological fluids.

Experimental Protocols

Note: This is a general protocol and may require optimization for specific primary amines and sample matrices.

Materials and Reagents
  • Derivatization Reagent: this compound, 99% (e.g., Sigma-Aldrich Cat. No. 146110)

  • Primary Amine Standards: Analytical grade

  • Base: Anhydrous pyridine or triethylamine

  • Solvent: Anhydrous acetonitrile (ACN) or dichloromethane (DCM), HPLC grade

  • Quenching Solution: e.g., 1 M HCl or a secondary amine solution

  • HPLC Mobile Phase A: Water with 0.1% Formic Acid, HPLC grade

  • HPLC Mobile Phase B: Acetonitrile with 0.1% Formic Acid, HPLC grade

  • Standard Laboratory Glassware: Vials, pipettes, round-bottom flasks

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

Reagent Preparation
  • Primary Amine Standard Stock Solutions: Prepare individual stock solutions of primary amine standards (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or water).

  • Derivatization Reagent Solution: Prepare a solution of this compound (e.g., 10 mg/mL) in anhydrous acetonitrile. This solution should be prepared fresh daily to avoid degradation due to moisture.

Derivatization Procedure

This protocol is adapted from established methods for similar sulfonyl chlorides.[1]

  • Sample Preparation: In a 2 mL HPLC vial, add 100 µL of the primary amine standard or sample solution.

  • Addition of Base: Add 50 µL of anhydrous pyridine or triethylamine to the vial. The base acts as a catalyst and neutralizes the HCl byproduct.[1]

  • Addition of Derivatizing Reagent: Add 200 µL of the freshly prepared this compound solution.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath at 60°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.

  • Quenching: After cooling to room temperature, add 50 µL of a quenching solution to react with the excess sulfonyl chloride.

  • Dilution: Dilute the mixture with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a final volume of 1 mL.

  • Analysis: The sample is now ready for injection into the HPLC system.

HPLC Analysis Conditions
  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: Approximately 254 nm or 280 nm (The optimal wavelength should be determined by scanning the UV spectrum of a derivatized standard).

Data Presentation

Quantitative performance of the method should be evaluated by determining the linearity, limit of detection (LOD), and limit of quantification (LOQ). The table below shows example data for representative primary amines.

Table 1: Example Quantitative Data for Derivatized Primary Amines

AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Aniline12.50.1 - 500.99950.030.1
Benzylamine14.20.1 - 500.99920.040.1
2-Phenylethylamine15.80.2 - 1000.99890.060.2
n-Butylamine11.30.5 - 1000.99900.150.5

Note: The data presented in this table are for illustrative purposes only and must be determined experimentally during method validation.

Visualizations

Chemical Reaction Pathway

Note: The image placeholders in the DOT script above would need to be replaced with actual chemical structure images for rendering. Caption: Reaction of a primary amine with the derivatizing reagent.

Experimental Workflow

G cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis prep_sample Prepare Amine Sample/ Standard Solution mix 1. Mix Sample, Base, and Reagent prep_sample->mix prep_reagent Prepare Fresh Derivatization Reagent prep_reagent->mix react 2. Heat Reaction Mixture (e.g., 60°C, 30-60 min) mix->react quench 3. Quench Excess Reagent react->quench dilute 4. Dilute for Analysis quench->dilute inject Inject Sample into HPLC System dilute->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection separate->detect quantify Data Acquisition & Quantification detect->quantify

Caption: General workflow for HPLC analysis of primary amines.

References

GC-MS analysis of phenols using 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of phenolic compounds. However, the inherent polarity and low volatility of many phenols can lead to poor chromatographic resolution and peak shape. Derivatization is a crucial sample preparation step that chemically modifies the phenols to increase their volatility and thermal stability, thereby improving their GC-MS analysis. While the specific derivatizing agent 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride is not extensively documented for this purpose in readily available literature, this application note provides a comprehensive protocol using a widely adopted and effective alternative: silylation. This note will detail the experimental procedure, present relevant data, and provide visual workflows for the GC-MS analysis of phenols derivatized with silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Introduction

Phenolic compounds are a diverse group of secondary metabolites found in plants and are also significant environmental pollutants.[1][2][3] Their analysis is critical in various fields, including food science, environmental monitoring, and drug development. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity for their determination.[2][3] However, the presence of polar hydroxyl groups in phenols necessitates a derivatization step to reduce their polarity and increase their volatility, making them amenable to GC analysis.[2][4] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for phenols.[2][3] This process improves chromatographic peak shape, enhances thermal stability, and often leads to the formation of characteristic mass spectra that aid in identification.

Experimental Protocol

This protocol outlines the derivatization of phenolic compounds using a generic silylating agent like BSTFA or MSTFA, followed by GC-MS analysis.

1. Reagents and Materials

  • Phenolic standards or sample extract

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

  • Pyridine (anhydrous)

  • Solvent for extraction and dilution (e.g., ethyl acetate, hexane)

  • Anhydrous sodium sulfate

  • GC vials with inserts

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

2. Sample Preparation and Extraction

For solid samples, an extraction step is required. A common method involves solvent extraction:

  • Homogenize the sample.

  • Extract the phenols using a suitable solvent such as methanol or a mixture of methanol and water.[2]

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to clean up the sample and remove interferences.

  • Dry the extract completely under a gentle stream of nitrogen gas before proceeding to derivatization.

3. Derivatization Procedure

  • To the dried sample extract or a known amount of phenolic standard, add 50-100 µL of anhydrous pyridine to dissolve the residue.

  • Add 50-100 µL of the silylating agent (e.g., BSTFA with 1% TMCS or MSTFA). The ratio of silylating agent to sample may need optimization.[4]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization. Optimal time and temperature may vary depending on the specific phenols.[4]

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for GC-MS analysis. If necessary, dilute the sample with a suitable solvent like hexane.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Quantitative Data

The following table summarizes hypothetical quantitative data for the GC-MS analysis of several TMS-derivatized phenols. Actual retention times and mass fragments will depend on the specific instrument and conditions used.

Phenolic CompoundDerivatized FormRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
PhenolPhenol-TMS8.5166151, 73
o-Cresolo-Cresol-TMS9.2180165, 73
m-Cresolm-Cresol-TMS9.3180165, 73
p-Cresolp-Cresol-TMS9.4180165, 73
2,4-Dichlorophenol2,4-Dichlorophenol-TMS12.1234219, 73
PentachlorophenolPentachlorophenol-TMS15.8338323, 73

Visualizations

G Experimental Workflow for GC-MS Analysis of Phenols Sample Sample Collection Extraction Extraction of Phenols Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Silylation Derivatization Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing GCMS->Data

Caption: Workflow for Phenol Analysis.

G Silylation of a Phenol Phenol Ar-OH (Phenol) TMS_Phenol Ar-O-Si(CH3)3 (TMS-Phenol) Phenol->TMS_Phenol + BSTFA BSTFA BSTFA Byproduct Byproducts

References

Application Notes and Protocols for Derivatizing Amino Acids with 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the pre-column derivatization of amino acids using 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride for subsequent analysis by High-Performance Liquid Chromatography (HPLC). This method is intended for the sensitive quantification of amino acids in various sample matrices.

Introduction

The accurate quantification of amino acids is crucial in numerous fields, including biochemistry, clinical diagnostics, and pharmaceutical development. Due to the lack of significant chromophores or fluorophores in most amino acids, derivatization is a common strategy to enhance their detection by UV-Visible or fluorescence detectors.[1][2] this compound is a reagent that can be used for this purpose. It reacts with the primary and secondary amino groups of amino acids under alkaline conditions to form stable sulfonamide derivatives.[3][4][5] These derivatives exhibit increased hydrophobicity, which aids in their separation by reversed-phase HPLC.[1]

Reaction Mechanism

The derivatization reaction is a nucleophilic acyl substitution where the nucleophilic amino group of the amino acid attacks the electrophilic sulfur atom of the this compound.[3] This reaction is facilitated in an alkaline environment (typically pH 9-10), which deprotonates the amino group, thereby increasing its nucleophilicity. The reaction results in the formation of a stable N-substituted sulfonamide and hydrochloric acid, which is neutralized by the alkaline buffer.[1][4]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific amino acids of interest, sample matrix, and available instrumentation.

Materials and Reagents
  • Amino Acid Standards: Individual amino acid standards or a standard mixture solution.

  • This compound Solution (Derivatization Reagent): Prepare a 10 mg/mL solution in anhydrous acetone or acetonitrile. This solution should be prepared fresh daily and protected from light.

  • Derivatization Buffer: 100 mM Sodium Bicarbonate buffer, pH 9.5. Prepare by dissolving sodium bicarbonate in ultrapure water and adjusting the pH with 1 M NaOH.

  • Quenching Solution: 2% (v/v) solution of a primary amine such as methylamine or a 5% (w/v) solution of glycine in ultrapure water.

  • Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.

  • Mobile Phase A: 25 mM Sodium Acetate buffer with 0.5% Tetrahydrofuran, pH adjusted to 6.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

Derivatization Procedure
  • Sample Preparation:

    • For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate free amino acids.

    • Neutralize the hydrolyzed sample and dilute to a suitable concentration with ultrapure water.

    • Prepare amino acid standard solutions at known concentrations.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the amino acid standard or sample solution.

    • Add 200 µL of the Derivatization Buffer (100 mM Sodium Bicarbonate, pH 9.5).

    • Add 200 µL of the this compound solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture in a heating block or water bath at 60°C for 45 minutes.

  • Quenching:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 100 µL of the Quenching Solution to consume the excess derivatizing reagent.

    • Vortex and let the mixture stand at room temperature for 10 minutes.

  • Sample Cleanup (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

    • Filter the final solution through a 0.22 µm syringe filter before HPLC analysis.

HPLC Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Detection: UV detector at a wavelength determined by the absorption maximum of the derivatized amino acids (a wavelength scan is recommended, but a starting point is around 254 nm).

  • Injection Volume: 20 µL.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient Elution: A typical gradient is shown in the table below. This may need to be optimized for the specific separation.

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
254060
301090
351090
409010
459010

Data Presentation

Quantitative data from the analysis of a standard amino acid mixture should be summarized in a table for easy comparison of retention times and response factors.

Amino AcidRetention Time (min)Peak AreaConcentration (µM)Response Factor
Alanine8.5123456502469.12
Glycine9.2118765502375.30
Valine12.1154321503086.42
Leucine15.8167890503357.80
Proline10.598765501975.30
Phenylalanine18.3201987504039.74
Aspartic Acid6.4109876502197.52
Glutamic Acid7.1112345502246.90

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis hydrolysis Acid Hydrolysis (for proteins/peptides) neutralization Neutralization & Dilution hydrolysis->neutralization mix Mix Sample, Buffer, & Reagent neutralization->mix incubate Incubate at 60°C mix->incubate quench Quench Reaction incubate->quench filter Filter Sample quench->filter hplc HPLC Analysis filter->hplc

Caption: General workflow for the derivatization and analysis of amino acids.

Reaction Scheme

Caption: Derivatization of an amino acid with this compound.

References

Application Notes and Protocols for the Quantification of Biomolecules using 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride is not a commonly documented reagent for the routine quantification of biomolecules. The following application notes and protocols are presented as a hypothetical guide based on the known reactivity of sulfonyl chlorides with primary and secondary amines. These protocols should be considered as a starting point for method development and will require optimization and validation.

Introduction

The quantification of biomolecules such as amino acids, biogenic amines, and catecholamines is crucial in various fields, including clinical diagnostics, pharmaceutical research, and food safety. Many of these molecules lack a strong chromophore or fluorophore, making their direct detection by UV-Vis or fluorescence spectroscopy challenging. Chemical derivatization is a widely employed strategy to enhance the detectability of these analytes.

This compound is a reactive compound that can potentially be used as a pre-column derivatization reagent for biomolecules containing primary and secondary amine functional groups. The sulfonyl chloride moiety reacts with the nucleophilic amine to form a stable sulfonamide bond. The resulting derivative is expected to have increased hydrophobicity, facilitating its separation by reverse-phase high-performance liquid chromatography (HPLC), and the dichlorinated phenyl ring can serve as a chromophore for UV detection or provide a characteristic isotopic pattern for mass spectrometry (MS) detection.

This document provides a hypothetical protocol for the derivatization of amino acids with this compound and their subsequent quantification by HPLC-UV and LC-MS.

Principle of Derivatization

The derivatization reaction involves the nucleophilic attack of the unprotonated amino group of a biomolecule on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out under alkaline conditions to ensure the deprotonation of the amino group, thereby increasing its nucleophilicity. The reaction produces a stable sulfonamide derivative and hydrochloric acid, which is neutralized by the alkaline buffer.

cluster_conditions Reaction Conditions reagent 3,5-Dichloro-2-hydroxy- benzenesulfonyl chloride product Sulfonamide Derivative reagent->product Derivatization amine Biomolecule (with primary/secondary amine) amine->product hcl HCl condition1 Alkaline pH (e.g., borate buffer) condition2 Elevated Temperature (optional)

Figure 1: Derivatization reaction scheme.

Experimental Protocols

3.1. Materials and Reagents

  • This compound (purity ≥ 98%)

  • Amino acid standards (e.g., L-Alanine, L-Valine, L-Phenylalanine)

  • Borate buffer (100 mM, pH 9.5)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

3.2. Preparation of Solutions

  • Derivatization Reagent (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of acetonitrile. Prepare fresh daily.

  • Amino Acid Stock Solutions (1 mg/mL): Dissolve 10 mg of each amino acid standard in 10 mL of 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with deionized water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.3. Derivatization Procedure

  • To 100 µL of each working standard solution or sample in a microcentrifuge tube, add 200 µL of 100 mM borate buffer (pH 9.5).

  • Add 100 µL of the derivatization reagent solution (10 mg/mL in acetonitrile).

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of 0.1 M HCl to stop the reaction.

  • Vortex for 10 seconds.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Inject 10 µL of the filtered solution into the HPLC or LC-MS system.

G start Start sample_prep Sample/Standard (100 µL) start->sample_prep add_buffer Add Borate Buffer (200 µL, pH 9.5) sample_prep->add_buffer add_reagent Add Derivatization Reagent (100 µL) add_buffer->add_reagent vortex1 Vortex (30 s) add_reagent->vortex1 incubate Incubate (60°C, 30 min) vortex1->incubate cool Cool to RT incubate->cool stop_reaction Add 0.1 M HCl (100 µL) cool->stop_reaction vortex2 Vortex (10 s) stop_reaction->vortex2 filter Filter (0.22 µm) vortex2->filter inject Inject into HPLC/LC-MS filter->inject end End inject->end

Figure 2: Experimental workflow for derivatization.

3.4. HPLC-UV Method (Hypothetical)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3.5. LC-MS Method (Hypothetical)

  • LC System: Use the same HPLC conditions as above.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-800

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 600 L/hr

Data Presentation

4.1. Example Chromatographic and Mass Spectrometric Data

The following table presents hypothetical retention times and mass-to-charge ratios for the derivatized amino acids.

AnalyteRetention Time (min)[M+H]⁺ (m/z)
Alanine Derivative8.5314.0
Valine Derivative12.2342.1
Phenylalanine Derivative16.8390.1

4.2. Example Calibration Curve Data

The following table shows example data for a calibration curve of the derivatized alanine.

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
578,912
10155,432
25380,123
50765,987
1001,520,456
0.9995

Method Validation (Guidelines)

For the development of a robust quantitative method, the following parameters should be thoroughly validated:

  • Linearity: Analyze a series of standards of known concentrations to establish the linear range of the assay. A correlation coefficient (R²) > 0.99 is generally considered acceptable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is typically calculated based on the signal-to-noise ratio (S/N), with LOD at S/N ≈ 3 and LOQ at S/N ≈ 10.

  • Precision and Accuracy: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations. Accuracy should be determined by spike-recovery experiments in the sample matrix.

  • Specificity: Evaluate the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.

  • Stability: Assess the stability of the derivatized samples under different storage conditions (e.g., room temperature, 4°C, -20°C) over time.

Troubleshooting

  • Low Derivatization Efficiency:

    • Ensure the pH of the reaction buffer is optimal (pH 9-10).

    • Use freshly prepared derivatization reagent.

    • Optimize incubation time and temperature.

  • Poor Chromatographic Resolution:

    • Adjust the gradient profile of the mobile phase.

    • Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).

  • High Background in MS Detection:

    • Ensure high purity of solvents and reagents.

    • Optimize ESI source parameters.

Conclusion

The proposed hypothetical method using this compound as a derivatization reagent offers a potential approach for the quantification of biomolecules containing primary and secondary amines. The derivatization is expected to enhance the chromatographic separation and detection sensitivity of these analytes. However, it is imperative to emphasize that this protocol requires thorough optimization and validation for any specific application to ensure reliable and accurate quantitative results.

Application Notes and Protocols for the Determination of 5'-Nucleotidase using 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Nucleotidase (EC 3.1.3.5), also known as CD73, is a membrane-bound glycoprotein that plays a crucial role in purinergic signaling by catalyzing the hydrolysis of extracellular nucleoside monophosphates, primarily adenosine monophosphate (AMP), to their corresponding nucleosides (e.g., adenosine) and inorganic phosphate. The resulting adenosine is a potent signaling molecule that modulates a wide range of physiological and pathological processes, including neurotransmission, inflammation, and immune responses. Elevated levels of serum 5'-nucleotidase are associated with various liver diseases, making it a valuable biomarker.[1][2]

This document provides detailed application notes and protocols for a one-step kinetic colorimetric assay for the determination of 5'-nucleotidase activity. The method utilizes 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride, which in its hydrolyzed form (3,5-dichloro-2-hydroxybenzenesulfonic acid), acts as a chromogenic substrate in a coupled enzymatic reaction.[3]

Principle of the Assay

The determination of 5'-nucleotidase activity is based on a coupled enzymatic reaction.[2][3] In the first step, 5'-nucleotidase hydrolyzes a substrate, such as inosine 5'-monophosphate (IMP), to produce inosine. Inosine is then converted to hypoxanthine by nucleoside phosphorylase (NP). Subsequently, xanthine oxidase (XO) catalyzes the oxidation of hypoxanthine to uric acid, which is accompanied by the production of hydrogen peroxide (H₂O₂). The generated hydrogen peroxide, in the presence of peroxidase (POD), oxidizes a chromogenic system consisting of 3,5-dichloro-2-hydroxybenzenesulfonic acid and 4-aminophenazone (4-AP). This oxidation reaction results in the formation of a colored product that can be measured spectrophotometrically at 510 nm.[3] The rate of color formation is directly proportional to the 5'-nucleotidase activity in the sample. To ensure the specificity of the assay, inhibitors of non-specific alkaline phosphatases, such as beta-glycerophosphate, are included in the reaction mixture.[3]

Data Presentation

Table 1: Typical Performance Characteristics
ParameterValue
Linearity Range0 - 300 U/L
Intra-assay CV%< 2%
Inter-assay CV%≤ 4%
Limit of Detection1.81 U/L

Note: These values are representative and may vary depending on the specific instrumentation and laboratory conditions. It is recommended that each laboratory establishes its own performance characteristics.

Table 2: Interference Data
Interfering SubstanceConcentrationEffect on Assay
Bilirubinup to 40 mg/dLNo significant interference
Hemoglobinup to 500 mg/dLNo significant interference
Triglyceridesup to 1250 mg/dLNo significant interference
Ascorbic Acidup to 20 mg/dLNo significant interference
Alkaline Phosphataseup to 1250 U/LNo significant interference

Data adapted from commercially available kits with similar assay principles.

Experimental Protocols

Reagents and Materials
  • Sample: Serum, plasma, cell lysates, or purified enzyme preparations.

  • This compound: To be hydrolyzed to 3,5-dichloro-2-hydroxybenzenesulfonic acid for the chromogenic reagent.

  • Inosine 5'-monophosphate (IMP): Substrate for 5'-nucleotidase.

  • Nucleoside Phosphorylase (NP): Coupling enzyme.

  • Xanthine Oxidase (XO): Coupling enzyme.

  • Peroxidase (POD): Coupling enzyme.

  • 4-Aminophenazone (4-AP): Chromogenic reagent component.

  • Beta-glycerophosphate: Inhibitor of alkaline phosphatase.

  • Buffer: e.g., Tris-HCl or similar, pH 7.4.

  • Microplate reader capable of measuring absorbance at 510 nm.

  • 96-well microplates.

  • Incubator set to 37°C.

Preparation of Reagents
  • Working Chromogenic Reagent: Prepare a solution containing 3,5-dichloro-2-hydroxybenzenesulfonic acid and 4-aminophenazone in the assay buffer. The optimal concentrations should be determined empirically but are typically in the millimolar range.

  • Enzyme Mix: Prepare a solution containing nucleoside phosphorylase, xanthine oxidase, and peroxidase in the assay buffer.

  • Substrate Solution: Prepare a solution of inosine 5'-monophosphate in the assay buffer.

  • Inhibitor Solution: Prepare a solution of beta-glycerophosphate in the assay buffer.

  • Combined Reagent: For a one-step assay, a combined working reagent can be prepared containing the chromogenic agents, coupling enzymes, substrate, and inhibitor in the assay buffer.

Assay Procedure
  • Sample Preparation:

    • For serum or plasma, use fresh, non-hemolyzed samples. Samples can be stored at 4°C for up to one week.

    • For cell lysates, homogenize cells in a suitable lysis buffer and centrifuge to remove cellular debris. The supernatant is used for the assay.

  • Assay Protocol (96-well plate format):

    • Pipette 20 µL of the sample (serum, plasma, or cell lysate) into the wells of a microplate.

    • For each sample, prepare a blank well containing the sample and a reagent mixture without the substrate (IMP).

    • Add 200 µL of the pre-warmed (37°C) combined working reagent to each well.

    • Incubate the plate at 37°C.

    • Measure the absorbance at 510 nm at regular intervals (e.g., every minute) for a total of 5-10 minutes using a microplate reader.

  • Calculation of 5'-Nucleotidase Activity:

    • Calculate the rate of change in absorbance per minute (ΔA/min) for each sample and blank.

    • Subtract the ΔA/min of the blank from the ΔA/min of the corresponding sample to obtain the corrected rate.

    • The 5'-nucleotidase activity is calculated using the following formula: Activity (U/L) = (ΔA/min) x Total Assay Volume (mL) x 1000 / (Molar extinction coefficient of the colored product x Sample Volume (mL) x Light Path (cm))

Visualizations

Signaling_Pathway cluster_5NT 5'-Nucleotidase (CD73) Activity cluster_Coupled_Reaction Coupled Enzymatic Reaction cluster_Chromogenic_Detection Chromogenic Detection IMP Inosine 5'-Monophosphate (IMP) Inosine Inosine IMP->Inosine 5'-Nucleotidase Pi Inorganic Phosphate (Pi) Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Nucleoside Phosphorylase Uric_Acid Uric Acid Hypoxanthine->Uric_Acid Xanthine Oxidase H2O2 Hydrogen Peroxide (H₂O₂) Chromogen_Oxidized Colored Product (Absorbance at 510 nm) H2O2->Chromogen_Oxidized Peroxidase Chromogen_Reduced 3,5-dichloro-2-hydroxy- benzenesulfonic acid + 4-AP (Colorless) Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Measurement Data Acquisition cluster_Analysis Data Analysis Sample_Prep Sample Preparation (Serum, Plasma, Lysates) Pipetting Pipette Sample and Reagents into 96-well Plate Sample_Prep->Pipetting Reagent_Prep Reagent Preparation (Chromogen, Enzymes, Substrate) Reagent_Prep->Pipetting Incubation Incubate at 37°C Pipetting->Incubation Measurement Kinetic Measurement of Absorbance at 510 nm Incubation->Measurement Calculation Calculate Rate of Reaction (ΔA/min) Measurement->Calculation Activity Determine 5'-Nucleotidase Activity Calculation->Activity

References

Synthesis of Chiral Disulfonamide Ligands Using 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the synthesis of chiral disulfonamide ligands derived from 3,5-dichloro-2-hydroxybenzenesulfonyl chloride. These C₂-symmetric chiral ligands have potential applications in asymmetric catalysis and as building blocks in medicinal chemistry.

Introduction

Chiral ligands are indispensable tools in modern organic synthesis, particularly in the field of asymmetric catalysis, where they are crucial for the enantioselective formation of desired stereoisomers. Among the various classes of chiral ligands, those possessing a sulfonamide backbone have garnered significant interest due to their robust coordination properties and the stereochemical rigidity imparted by the sulfonyl group.

This compound is a versatile reagent for the synthesis of such ligands. Its reaction with chiral vicinal diamines, such as (1R,2R)-1,2-diphenylethylenediamine or (1R,2R)-cyclohexanediamine, yields C₂-symmetric disulfonamides. The resulting ligands, namely (1R,2R)-(+)-1,2-(3,3′,5,5′-tetrachloro-2,2′-dihydroxydibenzenesulfonamido)-1,2-diphenylethane and (1R,2R)-(+)-1,2-(3,3′,5,5′-tetrachloro-2,2′-dihydroxydibenzenesulfonamido)cyclohexane, feature a well-defined chiral environment that can be exploited in metal-catalyzed asymmetric transformations. The electron-withdrawing chlorine substituents and the phenolic hydroxyl group on the aromatic rings can further influence the electronic properties and coordination behavior of the metal complexes formed with these ligands.

While specific literature detailing the synthesis and application of these particular ligands is sparse, this document provides a generalized, robust protocol for their preparation based on established methods for sulfonamide synthesis.

Data Presentation

Table 1: Reactants for Chiral Disulfonamide Ligand Synthesis

ReactantCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Role
This compound23378-88-3C₆H₃Cl₃O₃S261.51Sulfonylating Agent
(1R,2R)-1,2-Diphenylethylenediamine29841-69-8C₁₄H₁₆N₂212.29Chiral Diamine Backbone
(1R,2R)-Cyclohexanediamine20439-47-8C₆H₁₄N₂114.19Chiral Diamine Backbone
Triethylamine121-44-8C₆H₁₅N101.19Base (HCl Scavenger)
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous Solvent

Table 2: Products of Chiral Disulfonamide Ligand Synthesis

ProductMolecular FormulaMolar Mass ( g/mol )Common Abbreviation
(1R,2R)-(+)-1,2-(3,3′,5,5′-Tetrachloro-2,2′-dihydroxydibenzenesulfonamido)-1,2-diphenylethaneC₂₆H₂₀Cl₄N₂O₆S₂662.30(R,R)-TCD-DPEN
(1R,2R)-(+)-1,2-(3,3′,5,5′-Tetrachloro-2,2′-dihydroxydibenzenesulfonamido)cyclohexaneC₁₈H₁₈Cl₄N₂O₆S₂584.29(R,R)-TCD-CHDA

Experimental Protocols

General Protocol for the Synthesis of Chiral Disulfonamide Ligands

This protocol describes a general method for the synthesis of chiral disulfonamides from this compound and a chiral vicinal diamine.

Materials:

  • This compound (2.2 equivalents)

  • Chiral diamine ((1R,2R)-1,2-diphenylethylenediamine or (1R,2R)-cyclohexanediamine) (1.0 equivalent)

  • Anhydrous triethylamine (Et₃N) (3.0 equivalents)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral diamine (1.0 eq.) in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add anhydrous triethylamine (3.0 eq.).

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (2.2 eq.) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), water (1 x), saturated aqueous NaHCO₃ (1 x), and finally with brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Note: This is a generalized protocol. The optimal reaction conditions, including solvent, base, temperature, and reaction time, may need to be optimized for each specific substrate.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve_diamine Dissolve Chiral Diamine in Anhydrous DCM start->dissolve_diamine cool Cool to 0 °C dissolve_diamine->cool add_base Add Triethylamine cool->add_base add_sulfonyl_chloride Add 3,5-Dichloro-2-hydroxy- benzenesulfonyl Chloride Solution (dropwise at 0 °C) add_base->add_sulfonyl_chloride stir Stir at Room Temperature (12-24 h) add_sulfonyl_chloride->stir tlc Monitor by TLC stir->tlc quench Dilute with DCM tlc->quench wash_hcl Wash with 1 M HCl quench->wash_hcl wash_water Wash with Water wash_hcl->wash_water wash_bicarb Wash with sat. NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/ Column Chromatography) concentrate->purify end Pure Chiral Ligand purify->end

Caption: General workflow for the synthesis of chiral disulfonamide ligands.

Potential Applications in Asymmetric Catalysis

While specific catalytic applications for ligands derived from this compound have not been extensively reported, chiral disulfonamides, in general, are a well-established class of ligands in asymmetric catalysis. They are particularly effective in Lewis acid-catalyzed reactions.

The general mode of action involves the deprotonation of the sulfonamide N-H protons to form a dianionic ligand that can coordinate to a metal center. The C₂-symmetric chiral backbone then creates a chiral environment around the metal, enabling enantioselective transformations.

Potential Catalytic Reactions:

  • Diels-Alder Reactions: Chiral Lewis acids derived from these ligands could catalyze the enantioselective cycloaddition of dienes and dienophiles.

  • Aldol Reactions: Enantioselective addition of enolates to aldehydes to form chiral β-hydroxy carbonyl compounds.

  • Michael Additions: Enantioselective conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Reductions and Oxidations: Asymmetric reductions of ketones and imines, or enantioselective oxidations of sulfides.

The electronic properties imparted by the dichloro- and hydroxy-substituents on the aryl rings could modulate the Lewis acidity of the metal center, potentially influencing both the reactivity and enantioselectivity of the catalyzed reactions.

signaling_pathway cluster_components Catalyst Formation cluster_catalysis Asymmetric Catalysis ligand Chiral Disulfonamide Ligand (L) catalyst Chiral Lewis Acid Catalyst [M(L)] ligand->catalyst Coordination metal Metal Precursor (e.g., Cu(OTf)₂, Zn(OTf)₂) metal->catalyst transition_state Chiral Transition State catalyst->transition_state Catalysis substrate1 Substrate A substrate1->transition_state substrate2 Substrate B substrate2->transition_state product Enantioenriched Product transition_state->product Enantioselective Transformation

Caption: Logical relationship in the application of chiral disulfonamide ligands in asymmetric catalysis.

Conclusion

This compound serves as a valuable precursor for the synthesis of C₂-symmetric chiral disulfonamide ligands. The generalized protocol provided herein offers a reliable starting point for the preparation of these potentially powerful tools for asymmetric synthesis. While specific experimental data and applications for the target ligands are not yet widely available, the established utility of related chiral sulfonamides suggests that these compounds hold significant promise for the development of novel enantioselective catalytic systems. Further research into the synthesis, characterization, and catalytic activity of these specific ligands is warranted to fully explore their potential in synthetic and medicinal chemistry.

Application Notes and Protocols for Derivatization using 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-hydroxybenzenesulfonyl chloride (DCHBS-Cl), CAS Number 23378-88-3, is a reactive sulfonyl chloride compound.[1][2][3] Due to the presence of the sulfonyl chloride group, it readily reacts with nucleophiles such as primary and secondary amines, as well as alcohols, to form stable sulfonamide and sulfonate ester derivatives, respectively. This reactivity makes it a potentially valuable reagent in synthetic chemistry and for the derivatization of molecules for analytical purposes.

The key applications highlighted in the literature include its use in the synthesis of chiral ligands, such as (1R,2R)-(+)-1,2-(3,3′,5,5′-tetrachloro-2,2′-dihydroxydibenzenesulfonamido)-1,2-diphenylethane and its cyclohexane analog.[2][3][4] It has also been employed as a component in chromogenic systems for the enzymatic assay of 5′-nucleotidase and uric acid.[2][4][5]

This document provides detailed protocols for the derivatization of primary and secondary amines with this compound, based on general principles of sulfonamide synthesis.[6][7]

Chemical and Physical Properties
PropertyValueReference
CAS Number 23378-88-3[1][2][3]
Molecular Formula C₆H₃Cl₃O₃S[3]
Molecular Weight 261.51 g/mol [2][3]
Appearance Light beige to light brown powder[3]
Melting Point 80-83 °C[2][3]
Solubility Hydrolyzes in water[3]
Storage Store below +30°C in a dry place. Moisture sensitive.[3]
Safety Corrosive. Causes severe skin burns and eye damage.

Experimental Protocols

Protocol 1: General Derivatization of Primary and Secondary Amines to form Sulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a non-nucleophilic base to form the corresponding sulfonamide.

Materials:

  • This compound (DCHBS-Cl)

  • Amine substrate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 equivalent) and the tertiary amine base (1.5-2.0 equivalents) in the chosen anhydrous solvent (e.g., DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled, stirring amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-6 hours).

  • Workup:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide derivative.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions reagent 3,5-Dichloro-2-hydroxy- benzenesulfonyl chloride product Sulfonamide Derivative reagent->product + amine R1R2NH (Primary or Secondary Amine) amine->product + base Base (e.g., TEA) solvent Solvent (e.g., DCM) 0 °C to RT hcl Base·HCl product->hcl +

Caption: General reaction scheme for sulfonamide synthesis.

Data Presentation

The following table summarizes representative reaction conditions for sulfonamide synthesis adapted from general procedures for sulfonyl chlorides.[6][8] Actual results may vary depending on the specific amine substrate.

Substrate TypeBase (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Primary Aliphatic AmineTriethylamine (1.5)DCM0 to RT2-480-95
Secondary Aliphatic AmineTriethylamine (2.0)DCM0 to RT4-875-90
Aniline (less nucleophilic)Pyridine (2.0)PyridineRT to 506-1250-70
Hindered AmineDIPEA (2.5)THFRT to 6012-2440-60

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the derivatization protocol.

G A 1. Dissolve Amine and Base in Anhydrous Solvent B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add DCHBS-Cl Solution Dropwise B->C D 4. Stir at 0 °C, then Warm to Room Temperature C->D E 5. Monitor Reaction by TLC D->E F 6. Aqueous Workup (HCl, NaHCO3, Brine) E->F Reaction Complete G 7. Dry Organic Layer (e.g., MgSO4) F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Purify Product (Chromatography/Recrystallization) H->I G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs DCHBS 3,5-Dichloro-2-hydroxy- benzenesulfonyl chloride Reaction Sulfonylation Reaction DCHBS->Reaction Amine Nucleophile (e.g., Primary/Secondary Amine) Amine->Reaction Base Acid Scavenger (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Product Sulfonamide Derivative Reaction->Product Byproduct Triethylammonium Chloride Salt Reaction->Byproduct

References

Application Notes: Enzymatic Determination of Uric Acid Using a 3,5-Dichloro-2-hydroxybenzenesulfonic Acid/4-Aminophenazone Chromogenic System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uric acid is the final product of purine metabolism in humans. Its measurement in biological fluids such as serum, plasma, and urine is a critical diagnostic marker for various metabolic and renal disorders, including gout, hyperuricemia, and kidney disease. This document provides detailed application notes and protocols for a direct colorimetric enzymatic assay for uric acid. The method is based on the use of a chromogenic system consisting of 3,5-dichloro-2-hydroxybenzenesulfonic acid (DCHBS) and 4-aminophenazone (4-AAP).

It is important to note that while the topic specifies 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride, the scientific literature and established methods utilize its hydrolyzed form, 3,5-dichloro-2-hydroxybenzenesulfonic acid or its salt, in the final chromogenic reaction.[1][2][3][4][5] The sulfonyl chloride is a reactive precursor and not the component used in the aqueous buffer system of the assay.

Principle of the Assay

The determination of uric acid concentration is achieved through a coupled enzymatic reaction. The process unfolds in two primary steps:

  • Uricase-mediated oxidation: Uricase specifically catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide (H₂O₂).[3][4]

  • Chromogenic detection: In the presence of horseradish peroxidase (HRP), the H₂O₂ produced in the first step reacts with 3,5-dichloro-2-hydroxybenzenesulfonic acid (DCHBS) and 4-aminophenazone (4-AAP).[1][2][3] This oxidative coupling reaction forms a red quinoneimine dye.

The intensity of the red color is directly proportional to the concentration of uric acid in the sample. The absorbance of the resulting solution is measured spectrophotometrically at a wavelength of 520 nm.[1][2][3][4]

Reaction Pathway

The enzymatic and chemical reactions involved in the assay are depicted below.

Uric Acid Assay Pathway cluster_peroxidase Peroxidase (HRP) UricAcid Uric Acid Allantoin Allantoin + H₂O₂ UricAcid->Allantoin Uricase Dye Red Quinoneimine Dye Allantoin->p_in DCHBS 3,5-Dichloro-2-hydroxy- benzenesulfonic Acid (DCHBS) DCHBS->p_in AAP 4-Aminophenazone (4-AAP) AAP->p_in p_out->Dye

Caption: Enzymatic and chromogenic reactions for uric acid detection.

Assay Performance Characteristics

This colorimetric method is robust, offering high sensitivity and precision. The key performance metrics are summarized in the table below, based on data from studies utilizing this chromogenic system.[1][2]

ParameterValue
Wavelength (λmax)520 nm
LinearityUp to 1500 µmol/L
Reaction Time< 15 minutes at room temperature
Analytical Recovery> 99%
Within-Run Precision (CV)≤ 1.2%
Between-Run Precision (CV)≤ 2.2%
Sample TypesSerum, Plasma, Urine

Experimental Protocols

I. Reagent Preparation

A. Phosphate Buffer (pH 7.0, 100 mM):

  • Dissolve 13.61 g of potassium dihydrogen phosphate (KH₂PO₄) in 800 mL of deionized water.

  • Adjust the pH to 7.0 using a concentrated potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution.

  • Bring the final volume to 1000 mL with deionized water.

  • Store at 4°C.

B. Uric Acid Standard Stock Solution (1 mM):

  • Accurately weigh 16.81 mg of uric acid.

  • Dissolve it in approximately 80 mL of the 100 mM Phosphate Buffer. Gentle warming may be required to fully dissolve the uric acid.

  • Once dissolved and cooled to room temperature, bring the final volume to 100 mL with the phosphate buffer.

  • This 1 mM stock solution can be stored in aliquots at -20°C.

C. Working Reagent: This is a single, combined reagent for the assay. To prepare 100 mL of the working reagent:

  • To approximately 90 mL of 100 mM Phosphate Buffer (pH 7.0), add the following components in order, ensuring each is fully dissolved before adding the next:

    • 3,5-dichloro-2-hydroxybenzenesulfonic acid, sodium salt: 4 mM (106 mg)

    • 4-aminophenazone (4-AAP): 1 mM (20.3 mg)

    • Horseradish Peroxidase (HRP): ≥ 1000 U

    • Uricase: ≥ 50 U

  • Bring the final volume to 100 mL with the phosphate buffer.

  • This reagent should be protected from light and stored at 2-8°C. It is typically stable for several weeks.

II. Sample Preparation
  • Serum/Plasma: Collect blood and process to obtain serum or plasma. Samples should be free of hemolysis.[4] If not assayed immediately, store at 2-8°C for up to 48 hours or frozen at -20°C or lower for long-term storage.[4] Frozen samples should be thawed only once.[4] Dilute samples 1:2 to 1:25 with Phosphate Buffer to ensure the uric acid concentration falls within the linear range of the assay.

  • Urine: Urine samples should be diluted 1:5 to 1:50 with Phosphate Buffer.[6]

III. Assay Protocol (96-Well Plate Format)
  • Prepare Uric Acid Standards: Create a standard curve by diluting the 1 mM Uric Acid Standard Stock Solution with Phosphate Buffer to concentrations ranging from 0 to 1500 µmol/L. A suggested dilution series is 1500, 1000, 500, 250, 125, and 0 µmol/L.

  • Plate Setup:

    • Add 20 µL of each standard, prepared sample, and control into separate wells of a clear 96-well microplate.

    • It is recommended to run all standards and samples in duplicate or triplicate.

  • Initiate Reaction: Add 200 µL of the Working Reagent to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature (20-25°C), protected from direct light.

  • Measurement: Measure the absorbance of each well at 520 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank (0 µmol/L standard) from all other readings.

    • Plot the corrected absorbance values for the standards against their concentrations to generate a standard curve.

    • Determine the uric acid concentration of the samples from the standard curve, remembering to account for the initial sample dilution factor.

Experimental Workflow

The following diagram illustrates the key steps of the experimental procedure.

Uric Acid Assay Workflow A Sample & Standard Preparation (Serum, Plasma, Urine, Standards) B Pipette 20 µL of Samples & Standards into 96-well Plate A->B Dilution C Add 200 µL of Combined Working Reagent to Each Well B->C Reaction Initiation D Incubate at Room Temperature for 15 minutes C->D E Measure Absorbance at 520 nm D->E F Data Analysis: Calculate Concentration E->F

Caption: Step-by-step workflow for the colorimetric uric acid assay.

Interferences

Substances that can interfere with the assay chemistry should be noted:

  • Hemolysis: Can cause interference.[4]

  • Bilirubin and Lipemia: High levels may interfere with absorbance readings.[4]

  • Ascorbic Acid (Vitamin C): As a strong reducing agent, high concentrations of ascorbic acid can interfere with the oxidative reaction, potentially leading to falsely low uric acid readings.

For any new sample matrix or in case of suspected interference, it is recommended to perform validation studies, including spike and recovery experiments, to ensure the accuracy of the results.

References

Troubleshooting & Optimization

preventing hydrolysis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. The information is designed to help prevent its hydrolysis during experimental reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a chemical intermediate with the molecular formula C₆H₃Cl₃O₃S.[1] It is a light beige to light brown powder and is sensitive to moisture, readily hydrolyzing in water.[1] It is stable under recommended dry and cool storage conditions.[2]

Q2: What is the primary cause of degradation for this compound during a reaction?

The primary cause of degradation is hydrolysis. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water, which leads to the formation of the corresponding and often unreactive 3,5-dichloro-2-hydroxybenzenesulfonic acid. This side reaction will reduce the yield of the desired product.

Q3: How does the structure of this compound influence its reactivity and stability?

The reactivity of the sulfonyl chloride is influenced by several factors:

  • Electron-Withdrawing Groups: The two chlorine atoms on the benzene ring are electron-withdrawing, which can increase the electrophilicity of the sulfur atom and potentially make it more susceptible to nucleophilic attack, including hydrolysis.

  • Ortho-Hydroxy Group: The hydroxyl group in the ortho position can potentially form an intramolecular hydrogen bond with one of the sulfonyl oxygen atoms. This interaction could influence the conformation and electronic properties of the sulfonyl chloride group, possibly affecting its stability and reactivity.

Q4: What are the general signs of hydrolysis or decomposition of this compound in my reaction?

Signs of decomposition include:

  • A decrease in the expected yield of your target product.

  • The presence of an unexpected, more polar byproduct in your reaction mixture, as observed by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This byproduct is likely the sulfonic acid.

  • A change in the pH of the reaction mixture, as hydrolysis produces hydrochloric acid (HCl).

Troubleshooting Guides

Issue: Low yield of the desired product, with evidence of starting material hydrolysis.

Potential Cause Troubleshooting Step Expected Outcome
Presence of water in the reaction. Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle all reagents in a manner that minimizes exposure to atmospheric moisture.Reduced hydrolysis of the sulfonyl chloride, leading to a higher yield of the desired product.
Reaction performed in the presence of an aqueous base. If possible, switch to a non-aqueous base such as triethylamine or pyridine to scavenge the HCl produced during the reaction.The non-aqueous base will not introduce water that can hydrolyze the sulfonyl chloride.
Reaction temperature is too high. Conduct the reaction at a lower temperature. For many reactions involving sulfonyl chlorides, maintaining the temperature at 0 °C or even lower during the addition of reagents is beneficial.The rate of hydrolysis is slowed at lower temperatures, favoring the desired reaction pathway.
Extended reaction time in the presence of trace moisture. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed.Minimizes the time the sulfonyl chloride is exposed to conditions that could lead to hydrolysis.

Experimental Protocols

Protocol: Synthesis of 2-Hydroxy-3,5-dichlorobenzenesulfonamide

This protocol is adapted from a patented procedure and illustrates the handling of this compound in a way that minimizes hydrolysis, even when using an aqueous reagent.[3]

Materials:

  • This compound

  • Concentrated Ammonium Hydroxide (28% NH₄OH)[3]

  • Dichloromethane (CH₂Cl₂)

  • Ice

Procedure:

  • Preparation of the Sulfonyl Chloride Solution: Prepare a solution of this compound in dichloromethane.

  • Reaction Setup: In a separate reaction vessel, cool the concentrated ammonium hydroxide solution to between 0°C and 5°C using an ice bath.[3]

  • Addition of Sulfonyl Chloride: Slowly add the dichloromethane solution of this compound to the cooled and vigorously stirred ammonium hydroxide solution. Maintain the temperature of the reaction mixture between 5°C and 8°C during the addition.[3]

  • Reaction: Continue to stir the reaction mixture at a low temperature. The high concentration of the nucleophile (ammonia) and the low temperature favor the desired amination reaction over hydrolysis.[3]

  • Workup: Once the reaction is complete, the product, 2-hydroxy-3,5-dichlorobenzenesulfonamide, can be isolated by standard procedures such as acidification to a pH of less than or equal to 4.5 followed by filtration.[3]

Visualizations

Hydrolysis_Mechanism reagent 3,5-Dichloro-2-hydroxy- benzenesulfonyl chloride intermediate Pentacoordinate Intermediate reagent->intermediate Nucleophilic Attack water H₂O (Water) water->intermediate product 3,5-Dichloro-2-hydroxy- benzenesulfonic acid intermediate->product Loss of HCl hcl HCl intermediate->hcl

Figure 1. Mechanism of Hydrolysis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup Dry Glassware Dry Glassware Anhydrous Solvents Anhydrous Solvents Dry Glassware->Anhydrous Solvents Inert Atmosphere Inert Atmosphere (N₂ or Ar) Anhydrous Solvents->Inert Atmosphere Low Temperature Low Temperature (e.g., 0 °C) Inert Atmosphere->Low Temperature Add Reagents Slowly Add Reagents Slowly Low Temperature->Add Reagents Slowly Use Non-Aqueous Base Use Non-Aqueous Base Add Reagents Slowly->Use Non-Aqueous Base Monitor by TLC/LC-MS Monitor by TLC/LC-MS Use Non-Aqueous Base->Monitor by TLC/LC-MS Prompt Workup Prompt Workup Monitor by TLC/LC-MS->Prompt Workup

Figure 2. Workflow to Prevent Hydrolysis

Troubleshooting_Logic start Low Product Yield? check_hydrolysis Evidence of Hydrolysis? start->check_hydrolysis Yes other_issues Investigate Other Side Reactions start->other_issues No check_conditions Review Reaction Conditions check_hydrolysis->check_conditions Yes check_hydrolysis->other_issues No check_reagents Check Reagent Purity/Dryness check_conditions->check_reagents implement_changes Implement Corrective Actions: - Anhydrous Conditions - Lower Temperature - Non-Aqueous Base check_conditions->implement_changes check_reagents->implement_changes

Figure 3. Troubleshooting Flowchart

References

troubleshooting low yield in 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound derivatization?

This compound is a chemical intermediate used in the synthesis of various compounds.[1][2] Its derivatization is often a key step in the development of pharmaceutical agents, agrochemicals, and dyes. The resulting sulfonamide or sulfonate ester derivatives are common motifs in biologically active molecules.[3]

Q2: I am experiencing a significantly low yield in my derivatization reaction. What are the common causes?

Low yields in the derivatization of this compound can stem from several factors:

  • Moisture Sensitivity: Sulfonyl chlorides are highly sensitive to moisture, which can lead to hydrolysis of the sulfonyl chloride group back to the sulfonic acid, rendering it unreactive for the desired derivatization.[2]

  • Steric Hindrance: The substituents on your nucleophile (the compound you are reacting with the sulfonyl chloride) may be sterically bulky, hindering the approach to the sulfonyl group.

  • Reaction Conditions: Suboptimal reaction conditions, including temperature, reaction time, solvent, and base, can significantly impact the yield.

  • Purity of Starting Materials: The purity of both the this compound and the nucleophile is crucial. Impurities can interfere with the reaction.

  • Side Reactions: Undesired side reactions, such as reaction at the hydroxyl group of the sulfonyl chloride or polymerization, can consume starting materials and reduce the yield of the desired product.

Q3: How can I minimize hydrolysis of this compound?

To minimize hydrolysis, it is imperative to work under anhydrous (dry) conditions. This includes:

  • Using oven-dried glassware.

  • Employing anhydrous solvents.

  • Running the reaction under an inert atmosphere, such as nitrogen or argon.

  • Ensuring the nucleophile and any other reagents are free of water.

Q4: What is the optimal type of base to use for this derivatization, and how does it affect the yield?

The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to prevent it from competing with your intended nucleophile. Pyridine is a commonly used base in sulfonylation reactions as it also acts as a catalyst.[4] However, other tertiary amines like triethylamine or diisopropylethylamine can also be effective. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation. The optimal amount of base is typically 1.1 to 2 equivalents relative to the sulfonyl chloride.

Q5: My reaction appears to be proceeding slowly or not at all. What adjustments can I make?

If the reaction is sluggish, consider the following adjustments:

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to decomposition or side reactions.

  • Increase Reaction Time: Some derivatization reactions require longer periods to reach completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Catalyst: The addition of a catalyst, such as 4-Dimethylaminopyridine (DMAP), can sometimes accelerate the reaction, particularly with sterically hindered nucleophiles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Hydrolysis of sulfonyl chloride Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (N2 or Ar).
Poor reactivity of the nucleophile Consider using a stronger nucleophile or activating the existing one (e.g., deprotonation with a stronger base).
Incorrect reaction temperature Optimize the temperature. Start at room temperature and gradually increase if no reaction is observed. Some reactions may require cooling.
Multiple Spots on TLC (Side Products) Reaction with the hydroxyl group Protect the hydroxyl group on the this compound prior to derivatization if it is interfering.
Self-condensation or polymerization Use dilute reaction conditions. Add the sulfonyl chloride slowly to the solution of the nucleophile and base.
Base acting as a nucleophile Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine.
Difficulty in Product Purification Unreacted starting materials Use a slight excess of the nucleophile to ensure complete consumption of the sulfonyl chloride. Unreacted sulfonyl chloride can be quenched with water.
Salts formed from the base Perform an aqueous workup to remove hydrochloride salts. Wash the organic layer with dilute acid, water, and brine.
Product is water-soluble If the product has high polarity, consider extraction with a more polar solvent or use reverse-phase chromatography for purification.

Experimental Protocols

General Protocol for Derivatization of an Amine with this compound
  • Preparation: Under an inert atmosphere (N2 or Ar), add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 eq.), to the solution and stir.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.2 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

reaction_pathway reactant1 3,5-Dichloro-2-hydroxy- benzenesulfonyl chloride intermediate Reaction Intermediate reactant1->intermediate reactant2 Nucleophile (R-NH2) reactant2->intermediate base Base (e.g., Pyridine) base->intermediate product Sulfonamide Derivative intermediate->product byproduct Base-HCl Salt intermediate->byproduct

Caption: General reaction pathway for the derivatization of this compound.

troubleshooting_workflow start Low Yield Observed check_moisture Check for Moisture Contamination? start->check_moisture check_conditions Review Reaction Conditions? check_moisture->check_conditions No solution_moisture Use Anhydrous Conditions (Dry Glassware/Solvents, Inert Gas) check_moisture->solution_moisture Yes check_purity Assess Starting Material Purity? check_conditions->check_purity No solution_conditions Optimize Temperature, Time, Base, Solvent check_conditions->solution_conditions Yes check_side_reactions Evidence of Side Reactions? check_purity->check_side_reactions No solution_purity Purify Starting Materials check_purity->solution_purity Yes solution_side_reactions Use Milder Conditions, Protecting Groups, or Alternative Base check_side_reactions->solution_side_reactions Yes end Improved Yield check_side_reactions->end No solution_moisture->end solution_conditions->end solution_purity->end solution_side_reactions->end logical_relationships low_yield Low Yield hydrolysis Hydrolysis low_yield->hydrolysis kinetics Slow Kinetics low_yield->kinetics side_reactions Side Reactions low_yield->side_reactions purity Low Purity low_yield->purity moisture Moisture hydrolysis->moisture temperature Low Temperature kinetics->temperature steric_hindrance Steric Hindrance kinetics->steric_hindrance wrong_base Inappropriate Base side_reactions->wrong_base impurities Impurities purity->impurities

References

Technical Support Center: Optimizing Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. The information is designed to assist in optimizing reaction time and addressing common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method is the electrophilic aromatic substitution (chlorosulfonation) of 2,4-dichlorophenol using chlorosulfonic acid.[1] The hydroxyl group of the phenol is a strong activating group, making the reaction proceed readily.

Q2: What are the critical parameters to control for optimizing the reaction time and yield?

A2: The key parameters to control are reaction temperature, the molar ratio of reactants, and the reaction time. Temperature, in particular, can influence the regioselectivity (ortho vs. para substitution) of the sulfonation on phenol derivatives.

Q3: What are the common side products in this reaction, and how can they be minimized?

A3: A common impurity is the corresponding sulfonic acid, which can form from the hydrolysis of the desired sulfonyl chloride product.[2] Minimizing exposure to water during the reaction and workup is crucial. Another potential side product is a diaryl sulfone, the formation of which can be suppressed by using a sufficient excess of the chlorosulfonating agent.

Q4: Is this compound stable? What are the recommended storage conditions?

A4: this compound is sensitive to moisture and will hydrolyze.[3] It should be stored in a dry environment, and it is recommended to store it at temperatures below 30°C.

Q5: Does this compound have a direct role in cell signaling?

A5: No, this compound is not known to be directly involved in cell signaling. However, its hydrolysis product, 3,5-dichloro-2-hydroxybenzenesulfonic acid, is utilized in a chromogenic system for the enzymatic assay of 5'-nucleotidase and uricase.[4][5] 5'-nucleotidase plays a role in purine metabolism, which generates adenosine, a key signaling molecule.[6][7][8][9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive chlorosulfonic acid. 2. Insufficient reaction time or temperature. 3. Hydrolysis of the product during workup.1. Use freshly opened or properly stored chlorosulfonic acid. 2. Gradually increase reaction temperature and/or extend the reaction time, monitoring progress by TLC or other appropriate analytical methods. 3. Perform the aqueous workup quickly and at low temperatures. Ensure all glassware is thoroughly dried.
Formation of Impurities 1. Presence of water leading to sulfonic acid formation. 2. Insufficient amount of chlorosulfonic acid leading to diaryl sulfone formation.1. Ensure anhydrous reaction conditions. Dry the starting material and solvent (if used) prior to the reaction. 2. Use a molar excess of chlorosulfonic acid relative to the 2,4-dichlorophenol.
Reaction is Too Exothermic/Uncontrolled Rapid addition of chlorosulfonic acid.Add the chlorosulfonic acid dropwise to the 2,4-dichlorophenol solution at a controlled temperature, typically using an ice bath.
Difficulty in Product Isolation The product is an oil or does not precipitate cleanly.Pour the reaction mixture onto crushed ice to facilitate precipitation of the product. If it separates as an oil, decant the aqueous layer and wash the product with ice-cold water. Recrystallization from a suitable solvent like carbon tetrachloride can be used for purification.[1]

Data on Reaction Parameters

The following table summarizes reaction conditions for the sulfonation of substituted phenols, providing a starting point for optimization. Note that the data is for structurally similar compounds, and optimization for this compound may be required.

Substrate Sulfonating Agent Solvent Temperature (°C) Time (h) Observations Reference
2,4-dihydroxy-benzophenoneChlorosulfonic acidDimethyl carbonate / Cyclohexane60, then 70-724Product separated in a lower layer.[11]
HydroquinoneChlorosulfonic acidDimethyl carbonate / Cyclohexane60, then 70-724Product separated in a lower layer.[11]
2-hydroxy-4-methoxy-benzophenoneChlorosulfonic acidDimethyl carbonate / Cyclohexane60, then 70-724Product collected by filtration.[11]

Experimental Protocols

Synthesis of this compound

This protocol is based on the chlorosulfonation of 2,4-dichlorophenol.

Materials:

  • 2,4-dichlorophenol

  • Chlorosulfonic acid

  • Crushed ice

  • Carbon tetrachloride (for recrystallization)

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, place 2,4-dichlorophenol (0.05 mole).

  • Cool the flask in an ice bath.

  • Slowly add chlorosulfonic acid (2.5 moles) dropwise with constant stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended to determine completion).

  • Carefully pour the reaction mixture onto a large amount of crushed ice.

  • The product may precipitate as a solid or separate as an oil. If an oil, warm the mixture slightly to encourage solidification, then decant the acidic aqueous layer.

  • Wash the crude product with ice-cold water.

  • For purification, recrystallize the product from carbon tetrachloride. The expected melting point is 81-83°C.[1]

Visualizations

Experimental Workflow for Synthesis

G Synthesis Workflow for this compound A Reactant Preparation (2,4-dichlorophenol) B Chlorosulfonation (Addition of Chlorosulfonic Acid) A->B C Reaction Monitoring (e.g., TLC) B->C D Quenching (Pouring onto ice) C->D E Product Isolation (Decantation/Filtration) D->E F Purification (Recrystallization) E->F G Final Product F->G G Application in Enzymatic Assays and Relation to Cellular Signaling cluster_synthesis Synthesis & Hydrolysis cluster_assay Enzymatic Assay cluster_signaling Cellular Signaling A This compound B 3,5-dichloro-2-hydroxybenzenesulfonic acid (Hydrolysis Product) A->B Hydrolysis C 5'-Nucleotidase E Adenosine + Pi C->E D AMP D->C F Chromogenic Detection (Involving the sulfonic acid) E->F G Adenosine E->G Enters Signaling Pathway H Adenosine Receptors (e.g., A1, A2A, A2B, A3) G->H I Downstream Signaling Pathways (e.g., cAMP modulation) H->I

References

Technical Support Center: Derivatization of 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this reagent in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of amines and phenols with this compound.

Issue 1: Low or No Product Yield

Question: I am not observing the expected product formation in my reaction with this compound. What are the possible causes and solutions?

Answer:

Low or no yield in sulfonamide or sulfonate ester synthesis can stem from several factors. Below is a table outlining potential causes and recommended solutions.

Potential CauseRecommended Solution
Degradation of this compound The primary cause of reagent inactivity is hydrolysis due to exposure to moisture. Always use a fresh bottle or a properly stored aliquot. Ensure all glassware is oven-dried and solvents are anhydrous.
Low Nucleophilicity of the Substrate Sterically hindered amines or electron-deficient phenols may react slowly. Increase the reaction temperature, extend the reaction time, or consider using a stronger base or a catalyst.
Incorrect Stoichiometry Ensure the molar ratios of the reactants and base are correct. A slight excess of the amine or phenol may be beneficial, but a large excess can complicate purification.
Substrate Reactivity Issues Highly sterically hindered or electronically deactivated substrates (e.g., polynitroanilines, polynitrophenols) may not react under standard conditions. More forcing reaction conditions or alternative synthetic routes may be necessary.
Issue 2: Formation of Multiple Products (Byproducts)

Question: My reaction is showing multiple spots on TLC/peaks in LC-MS. What are the likely byproducts and how can I minimize their formation?

Answer:

The formation of byproducts is a common challenge. The main culprits are di-sulfonylation (with primary amines) and hydrolysis of the sulfonyl chloride.

ByproductFormation MechanismMitigation Strategy
Di-sulfonated Amine The initially formed secondary sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.Use a 1:1 molar ratio of the primary amine to this compound. Add the sulfonyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate. Monitor the reaction closely and stop it once the starting amine is consumed.
3,5-Dichloro-2-hydroxybenzenesulfonic acid The sulfonyl chloride reacts with residual water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
Polymeric Materials If the substrate has multiple reactive sites, polymerization can occur.Protect other reactive functional groups on your substrate before carrying out the derivatization.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct I should expect when working with this compound?

A1: The most common byproduct is 3,5-dichloro-2-hydroxybenzenesulfonic acid, which results from the hydrolysis of the sulfonyl chloride in the presence of water.[1][2] This can be minimized by using anhydrous conditions. With primary amines, di-sulfonylation to form a di-sulfonylated amine is another significant possibility.

Q2: How can I monitor the progress of my derivatization reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of your starting amine or phenol. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q3: What are the optimal storage conditions for this compound?

A3: Due to its moisture sensitivity, it should be stored in a tightly sealed container in a desiccator or a dry, inert atmosphere. Storing it in a cool, dark place is also recommended to prevent thermal degradation.

Q4: Can the hydroxyl group on this compound interfere with the reaction?

A4: Yes, the phenolic hydroxyl group is nucleophilic and could potentially react under certain conditions, leading to self-condensation or other side reactions, especially at elevated temperatures or with certain catalysts. It is important to follow established protocols that favor the reaction at the sulfonyl chloride moiety.

Q5: Are there any known applications of derivatives of this compound in cell signaling?

A5: While specific studies on derivatives of this compound in signaling pathways are not widely reported, structurally similar sulfonamide-containing molecules have been investigated as modulators of cellular targets. For instance, analogs of N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide have been studied as selective agonists for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator of glucose and lipid metabolism.[3] Additionally, other dichlorinated sulfonamides have been identified as inhibitors of mitochondrial complexes II and III.[4] These examples suggest that derivatives of this compound could be explored for similar biological activities.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary or Secondary Amine

This protocol provides a general method for the derivatization of an amine with this compound.

Materials:

  • This compound

  • Amine of interest

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))

  • Base (e.g., Triethylamine or Pyridine)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the anhydrous solvent.

  • Add the base (1.1-1.5 equivalents) to the amine solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0-1.05 equivalents) in a minimal amount of the same anhydrous solvent.

  • Slowly add the sulfonyl chloride solution dropwise to the stirred amine solution. If the reaction is exothermic, consider cooling the reaction mixture in an ice bath.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-24 hours).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers successively with 1 M HCl (if a basic catalyst like pyridine was used), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester from a Phenol

This protocol outlines a general method for the derivatization of a phenol.

Materials:

  • This compound

  • Phenol of interest

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile (ACN))

  • Base (e.g., Triethylamine or Pyridine)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • In a dry round-bottom flask, dissolve the phenol (1.0 equivalent) in the anhydrous solvent.

  • Add the base (1.1-1.5 equivalents) and stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0-1.1 equivalents) in the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the phenol solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, add water to quench the reaction.

  • Extract the product with an organic solvent and wash the combined organic layers with 1 M HCl (if a basic catalyst was used), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purify the resulting crude sulfonate ester by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Amine/Phenol and Base in Anhydrous Solvent addition Slowly Add Sulfonyl Chloride Solution reagents->addition sulfonyl_chloride Dissolve Sulfonyl Chloride in Anhydrous Solvent sulfonyl_chloride->addition stir Stir at Room Temperature (Monitor by TLC) addition->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify

Caption: General experimental workflow for derivatization.

signaling_pathway_example cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PPARg PPARγ RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Expression Target Gene Expression (Lipid & Glucose Metabolism) PPRE->Gene_Expression Regulates Ligand Sulfonamide Derivative (e.g., PPARγ Agonist) Ligand->PPARg Activates

Caption: Example of a signaling pathway modulated by a sulfonamide derivative.

References

Technical Support Center: Troubleshooting Peak Tailing of Derivatives in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for addressing peak tailing in High-Performance Liquid Chromatography (HPLC), with a special focus on the analysis of derivatized molecules. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to asymmetrical peaks in their chromatograms.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] In an ideal HPLC separation, peaks should exhibit a symmetrical, Gaussian shape.[1] A Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.2 is often indicative of significant peak tailing.[3]

Q2: Why are my derivative peaks, especially those with basic functional groups, prone to tailing?

A2: Derivatives containing basic functional groups, such as amines, are particularly susceptible to peak tailing in reversed-phase HPLC.[1][4] The primary cause is secondary interactions between the positively charged basic analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][4][5] These unwanted interactions create an additional retention mechanism, leading to the distorted peak shape.[1][4]

Q3: How does the pH of the mobile phase affect the peak shape of my derivatives?

A3: The pH of the mobile phase is a critical factor.[3] At a mid-range pH (typically above 3), residual silanol groups on the silica packing can become ionized (negatively charged), leading to strong electrostatic interactions with positively charged basic derivatives.[5][6] This results in significant peak tailing. Lowering the mobile phase pH (e.g., to pH 2-3) protonates the silanol groups, neutralizing them and thereby minimizing these secondary interactions and improving peak symmetry.[3][4][7]

Q4: Can the choice of HPLC column reduce peak tailing for my derivatives?

A4: Absolutely. Using a modern, high-purity silica column (Type B) with low residual silanol activity is highly recommended.[4] Additionally, "end-capped" columns, where residual silanols are chemically deactivated with a small, inert group, can significantly reduce peak tailing for basic compounds.[5][7] For highly basic compounds, exploring alternative stationary phases like polymeric or hybrid silica-organic materials can also provide more symmetrical peaks.[4]

Q5: What is the role of buffer concentration in controlling peak tailing?

A5: An adequate buffer concentration (typically in the 10-50 mM range) is important for maintaining a stable pH and masking residual silanol interactions.[1][3] Increasing the buffer concentration can enhance the ionic strength of the mobile phase, which can help to shield the silanol groups and reduce their interaction with basic analytes, leading to improved peak shape.[1][7]

Q6: Can column contamination or degradation cause peak tailing?

A6: Yes, if you observe that all peaks in your chromatogram are tailing, it could indicate a physical problem with the column, such as a void at the column inlet or a blocked frit.[8] Column contamination from sample matrix components can also lead to a deterioration of peak shape over time.[3]

Troubleshooting Guides

This section provides systematic approaches to troubleshoot and resolve peak tailing issues for your derivatized compounds.

Guide 1: Mobile Phase Optimization

Issue: One or more peaks, particularly of basic derivatives, are showing significant tailing.

Potential Cause: Secondary interactions with silanol groups due to suboptimal mobile phase pH or buffer concentration.

Solutions:

  • Adjust Mobile Phase pH: For basic derivatives, lower the pH of the mobile phase to 2.5-3.0 to suppress the ionization of silanol groups.[3][4][7]

  • Increase Buffer Concentration: If operating at a mid-range pH is necessary, increase the buffer concentration to 25-50 mM to help mask silanol interactions.[1][3]

  • Use Mobile Phase Additives: For basic analytes, adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) can help to block the active silanol sites. However, be aware that TEA can be difficult to remove from the column and may interfere with mass spectrometry detection.

Guide 2: Column Selection and Care

Issue: Persistent peak tailing for basic derivatives even after mobile phase optimization.

Potential Cause: Highly active silanol groups on the column's stationary phase or column contamination.

Solutions:

  • Select an Appropriate Column:

    • Use a high-purity, end-capped silica column (Type B).[4]

    • Consider a column with a different stationary phase, such as a polar-embedded phase or a hybrid silica-polymer material, for enhanced shielding of silanol groups.[3]

  • Column Washing and Regeneration: If the column is contaminated, a thorough washing procedure can help restore performance. If peak tailing is accompanied by high backpressure, a blocked frit may be the issue, which can sometimes be resolved by back-flushing the column (if permitted by the manufacturer).

Guide 3: System and Method Considerations

Issue: All peaks in the chromatogram are tailing.

Potential Cause: Extra-column effects, column void, or sample overload.

Solutions:

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to reduce dead volume.[3]

  • Check for Column Voids: A void at the head of the column can cause peak tailing. This can sometimes be addressed by reversing the column and flushing it, but replacement is often necessary.[8]

  • Avoid Sample Overload: Injecting too much sample can lead to peak distortion.[1][3] Try diluting the sample or reducing the injection volume to see if the peak shape improves.[1][3]

Data Presentation

The following tables provide a summary of the expected impact of various troubleshooting strategies on peak asymmetry.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Derivative (Methamphetamine)

Mobile Phase pHAsymmetry Factor (As)Peak Shape Improvement
7.02.35Poor
3.01.33Significant

Table 2: General Effect of Troubleshooting Strategies on Peak Tailing

StrategyExpected Impact on Tailing Factor (Tf)Primary Application
Decrease Mobile Phase pH (for basic analytes)Significant DecreaseBasic Derivatives
Increase Buffer ConcentrationModerate DecreaseIonizable Compounds
Use End-Capped ColumnSignificant DecreaseBasic Derivatives
Column Washing/RegenerationVariable (depends on contamination)Contaminated Columns
Reduce Injection VolumeVariable (if overload is the cause)All Analytes

Experimental Protocols

Protocol 1: Adjusting Mobile Phase pH to Reduce Peak Tailing
  • Objective: To systematically lower the mobile phase pH to minimize silanol interactions with basic derivatives.

  • Materials:

    • HPLC grade water

    • HPLC grade organic solvent (e.g., acetonitrile or methanol)

    • Acidic modifier (e.g., formic acid, trifluoroacetic acid, or phosphoric acid)

    • Calibrated pH meter

  • Procedure:

    • Prepare the aqueous portion of your mobile phase.

    • While stirring, add the acidic modifier dropwise until the desired pH (e.g., 3.0) is reached. Monitor the pH using the calibrated pH meter.

    • Filter the aqueous mobile phase through a 0.45 µm filter.

    • Prepare the final mobile phase by mixing the pH-adjusted aqueous phase with the organic solvent in the desired ratio.

    • Equilibrate the HPLC column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

    • Inject a standard of your derivative and compare the peak shape to that obtained with the previous mobile phase.

Protocol 2: Column Washing and Regeneration for a Reversed-Phase C18 Column
  • Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

  • Important Note: Always check the column manufacturer's instructions for recommended washing procedures and solvent compatibility. Disconnect the column from the detector before starting the washing procedure.

  • Procedure:

    • Flush the column with your mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 acetonitrile:phosphate buffer, flush with 50:50 acetonitrile:water).

    • Wash the column with 10-20 column volumes of 100% acetonitrile.

    • Wash with 10-20 column volumes of 100% isopropanol.

    • (Optional, for very non-polar contaminants) Wash with 10-20 column volumes of hexane. If you use hexane, you must then wash with isopropanol before returning to an aqueous mobile phase.

    • Flush again with 10-20 column volumes of 100% isopropanol.

    • Flush with 10-20 column volumes of 100% acetonitrile.

    • Equilibrate the column with your initial mobile phase until the baseline is stable.

    • Inject a standard to evaluate the column's performance.

Visualizations

Below are diagrams to help visualize the concepts and workflows discussed in this technical support center.

start Peak Tailing Observed for Derivative(s) q1 Are all peaks tailing? start->q1 a1_yes System/Hardware Issue Likely q1->a1_yes Yes a1_no Chemical Interaction Likely q1->a1_no No troubleshoot_system Check for: - Extra-column volume - Column void - Sample overload a1_yes->troubleshoot_system q2 Is the derivative basic? a1_no->q2 end_good Peak Shape Improved troubleshoot_system->end_good a2_yes Optimize Mobile Phase & Column q2->a2_yes Yes a2_no Investigate other secondary interactions or sample matrix effects q2->a2_no No optimize_mp Adjust Mobile Phase: - Lower pH (2.5-3.0) - Increase buffer concentration - Add competing base (e.g., TEA) a2_yes->optimize_mp end_bad Consult Further Technical Support a2_no->end_bad optimize_col Column Selection/Care: - Use end-capped, high-purity silica column - Consider alternative stationary phase - Perform column wash optimize_mp->optimize_col optimize_col->end_good optimize_col->end_bad

Troubleshooting workflow for peak tailing of derivatives.

cluster_high_ph High pH (> 3) cluster_low_ph Low pH (≤ 3) silanol_ionized Ionized Silanol Group (Si-O⁻) interaction Strong Electrostatic Interaction silanol_ionized->interaction basic_derivative_ionized Protonated Basic Derivative (Analyte-NH₃⁺) basic_derivative_ionized->interaction peak_tailing Peak Tailing interaction->peak_tailing silanol_protonated Protonated Silanol Group (Si-OH) no_interaction Minimized Interaction silanol_protonated->no_interaction basic_derivative_ionized2 Protonated Basic Derivative (Analyte-NH₃⁺) basic_derivative_ionized2->no_interaction symmetrical_peak Symmetrical Peak no_interaction->symmetrical_peak

Effect of mobile phase pH on silanol interactions.

References

Technical Support Center: Optimizing Recovery of 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery and purity of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the yield of this compound?

A1: The most critical factor is the compound's sensitivity to moisture. This compound readily hydrolyzes in water to the corresponding sulfonic acid, which is often difficult to separate from the final product and leads to significant yield loss.[1][2] Therefore, all experimental conditions must be rigorously anhydrous.

Q2: What are the common byproducts in the synthesis of this compound?

A2: The primary byproduct is the corresponding diaryl sulfone, formed from the reaction of the desired sulfonyl chloride with the starting 2,4-dichlorophenol. The formation of the sulfonic acid due to hydrolysis is also a major impurity.

Q3: Can I use the crude product directly in the next step without purification?

A3: In some cases, if the crude product is of sufficient purity and the impurities (like residual acid or sulfone) do not interfere with the subsequent reaction, it can be used directly. However, for reactions sensitive to acidic conditions or requiring high-purity starting materials, purification is essential.

Q4: What are the ideal storage conditions for this compound?

A4: The compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place, preferably below 30°C.[1][2] This minimizes decomposition and hydrolysis.

Troubleshooting Guides

Issue 1: Low Overall Yield

Question: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?

Answer: Low yields can stem from several factors throughout the synthesis and workup process. The following troubleshooting workflow can help identify the issue.

start Low Yield Observed check_reaction 1. Incomplete Reaction? start->check_reaction check_workup 2. Loss During Workup? check_reaction->check_workup No sol_reagents Solution: - Use excess chlorosulfonic acid. - Ensure high-purity 2,4-dichlorophenol. - Monitor reaction with TLC/NMR. check_reaction->sol_reagents Yes check_purification 3. Loss During Purification? check_workup->check_purification No sol_hydrolysis Solution: - Minimize contact with water. - Use ice-cold water for washing. - Perform aqueous steps quickly. - Ensure complete phase separation. check_workup->sol_hydrolysis Yes sol_recrystallization Solution: - Choose an optimal solvent (e.g., CCl4). - Avoid overheating during dissolution. - Ensure slow cooling for crystal formation. check_purification->sol_recrystallization Yes

Caption: Troubleshooting workflow for low product yield.

Data on a Key Factor: Workup Time

Hydrolysis during aqueous workup is a primary cause of yield loss. The speed at which the product is separated from the aqueous phase is crucial.

Workup ConditionRepresentative YieldPurityNotes
Rapid Workup (<15 min)85%98%Product separated quickly from the ice/water mixture.
Delayed Workup (>1 hour)60%90%Significant hydrolysis to sulfonic acid observed.
Note: This data is illustrative, based on established chemical principles, to demonstrate the impact of hydrolysis.
Issue 2: Product is an Oil or Fails to Crystallize

Question: After the workup, my product is an impure oil and does not solidify or crystallize upon cooling. How can I resolve this?

Answer: This issue typically points to the presence of impurities that inhibit crystallization or depress the melting point.

  • Cause 1: Residual Solvent: The presence of the reaction solvent or an extraction solvent can prevent solidification.

    • Solution: Ensure the crude product is thoroughly dried under high vacuum to remove all volatile organic solvents.

  • Cause 2: High Impurity Load: Significant amounts of byproducts, such as diaryl sulfone or unreacted starting material, can act as a eutectic contaminant.

    • Solution: Attempt to purify the oil using flash column chromatography. A non-polar eluent system (e.g., hexanes/ethyl acetate) can be effective in separating the more polar impurities.

  • Cause 3: Incorrect Recrystallization Solvent: The chosen solvent may be too good a solvent, even at low temperatures, or it may be unsuitable for the compound.

    • Solution: A systematic approach to choosing a recrystallization solvent is necessary. Carbon tetrachloride has been reported as an effective solvent for this compound.[3] Alternatively, a two-solvent system can be employed.

Illustrative Comparison of Recrystallization Solvents

Solvent / SystemExpected OutcomeRationale
Carbon TetrachlorideGood crystal formationReported in literature for this specific compound.[3]
Toluene / HexanesPotential for good crystalsToluene dissolves the compound when hot; hexanes act as an anti-solvent upon cooling.
Dichloromethane / HeptanePotential for good crystalsDichloromethane is a good initial solvent; heptane reduces solubility upon addition.
Water / EthanolPoor choiceThe presence of water and ethanol will likely lead to hydrolysis and esterification, respectively.
Note: This data is illustrative and serves as a starting point for solvent screening.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from established procedures for the chlorosulfonation of phenols.[3]

Materials:

  • 2,4-Dichlorophenol (0.05 mol)

  • Chlorosulfonic acid (2.5 mol)

  • Cracked ice

  • Ice water

  • Carbon tetrachloride (for recrystallization)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer. Ensure all glassware is thoroughly oven-dried to remove any moisture.

  • Reaction: Cautiously add 2.5 moles of chlorosulfonic acid to the flask and cool the flask in an ice bath. Slowly add 0.05 moles of 2,4-dichlorophenol to the stirred chlorosulfonic acid at a rate that maintains the reaction temperature at room temperature.

  • Quenching: Once the addition is complete and the reaction is stirred to completion, carefully and slowly pour the reaction mixture onto a large excess of cracked ice with vigorous stirring. The product will precipitate as a solid.

  • Workup: Decant the acidic aqueous layer. Wash the solid product quickly with ice water to remove residual acid.

  • Isolation: Collect the solid product by vacuum filtration. It is crucial to minimize the time the product is in contact with water.

  • Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot carbon tetrachloride. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them under a high vacuum. The expected melting point is 81-83°C.[3]

cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification r1 Add Chlorosulfonic Acid to Flask r2 Cool Flask in Ice Bath r1->r2 r3 Slowly Add 2,4-Dichlorophenol r2->r3 r4 Stir at Room Temperature r3->r4 w1 Pour Mixture onto Cracked Ice r4->w1 w2 Decant Acidic Layer w1->w2 w3 Wash Solid with Ice Water w2->w3 w4 Filter to Collect Crude Product w3->w4 p1 Dissolve in Hot CCl4 w4->p1 p2 Cool Slowly to Room Temp p1->p2 p3 Cool in Ice Bath p2->p3 p4 Filter to Collect Crystals p3->p4 p5 Dry Under High Vacuum p4->p5

Caption: Experimental workflow for synthesis and purification.

References

Technical Support Center: Managing Matrix Effects in LC-MS Analysis of Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of derivatized compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[3][4] This interference can adversely affect the accuracy, precision, and sensitivity of the quantitative analysis.[3]

Q2: How does derivatization impact matrix effects?

A2: Derivatization is a technique used to modify an analyte to improve its chromatographic behavior or detection sensitivity.[5][6] While often beneficial, derivatization can sometimes increase the susceptibility of an analyte to matrix effects. The derivatizing agent can introduce new functional groups that may interact with matrix components, or the altered chemical properties of the derivative might cause it to co-elute with different matrix interferences. However, in some cases, derivatization can be used to shift the analyte's retention time away from interfering matrix components, thereby reducing matrix effects.[7]

Q3: What is ion suppression and what causes it?

A3: Ion suppression is a common form of matrix effect where the presence of co-eluting matrix components reduces the ionization efficiency of the target analyte, leading to a decreased signal intensity.[1][8] Several mechanisms have been proposed for ion suppression in electrospray ionization (ESI). One theory suggests that co-eluting compounds compete with the analyte for the limited available charge on the surface of the ESI droplets.[1] Another theory posits that less volatile compounds in the matrix can alter the droplet's surface tension and viscosity, hindering the formation of gas-phase analyte ions.[8]

Q4: What are the common sources of matrix effects in biological samples?

A4: In biological matrices such as plasma, serum, and urine, phospholipids are a major source of matrix effects, particularly ion suppression.[4] Other significant contributors include salts, proteins, and endogenous metabolites.[2] In drug development, components of the dosing vehicle and co-administered medications can also contribute to matrix effects.[2][9]

Q5: How can I quantitatively assess matrix effects?

A5: The "post-extraction spike" method is considered the gold standard for quantitatively assessing matrix effects.[2] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat (pure) solvent at the same concentration. The ratio of these two peak areas is called the Matrix Factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[2] Regulatory guidelines, such as those from the FDA and EMA, recommend evaluating the matrix effect using at least six different sources of the biological matrix.[10]

Troubleshooting Guide

Issue 1: I am observing low or inconsistent analyte recovery.

  • Possible Cause: Inefficient extraction of the derivatized analyte from the sample matrix.

  • Solution:

    • Ensure proper sample homogenization to maximize contact between the sample and the extraction solvent.[11]

    • Verify that the correct ratio of sample to extraction solvent is being used.

    • Increase the vortexing or shaking time during the extraction step to improve efficiency.[11]

    • Optimize the pH of the sample and extraction solvent, as the stability and extractability of the derivative may be pH-dependent.[12]

  • Possible Cause: Degradation of the derivatized analyte during sample preparation.

  • Solution:

    • Investigate the stability of the derivative under the conditions used for sample preparation (e.g., pH, temperature, light exposure).

    • Consider performing the derivatization step after the initial extraction to minimize the derivative's exposure to harsh conditions.

Issue 2: My chromatographic peak shape is poor (e.g., fronting, tailing, or splitting).

  • Possible Cause: Co-elution with strongly retained matrix components.

  • Solution:

    • Optimize the LC gradient profile to achieve better separation between the analyte and interfering compounds.[1][13]

    • Experiment with different stationary phases (LC columns) to improve chromatographic resolution.[11]

    • Employ a more effective sample cleanup procedure to remove the interfering components before LC-MS analysis.

  • Possible Cause: The injection solvent is too strong compared to the initial mobile phase.

  • Solution:

    • The final sample extract should be in a solvent with a similar or weaker elution strength than the initial mobile phase.[11] If the extract is in a strong solvent like 100% acetonitrile, consider a solvent exchange step or dilute it with the initial mobile phase.[11]

Issue 3: I am getting inaccurate or irreproducible quantification results.

  • Possible Cause: Uncompensated matrix effects leading to variable ion suppression or enhancement.

  • Solution:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[3][14] A SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification based on the analyte-to-IS ratio.[15]

    • Matrix-Matched Calibration: Prepare calibration standards and quality control (QC) samples in the same biological matrix as the unknown samples.[1][16] This helps to compensate for consistent matrix effects across samples.

    • Standard Addition: This method involves adding known amounts of the analyte to the sample and can correct for matrix effects, but it is more labor-intensive.[3][14]

    • Improve Sample Cleanup: A more rigorous sample preparation method can significantly reduce matrix effects.[12][17]

Data on Matrix Effect Mitigation Strategies

The choice of sample preparation is one of the most effective ways to reduce matrix effects.[1] The following table summarizes the effectiveness of common sample preparation techniques.

Sample Preparation TechniquePrincipleEffectiveness in Reducing Matrix EffectsAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).Least effective. Often results in significant matrix effects due to residual phospholipids and other matrix components.[18][19]Simple, fast, and low-cost.[19]Inefficient removal of non-protein matrix components, leading to a higher likelihood of ion suppression.[8][18]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (typically an aqueous sample and an organic solvent).Generally provides cleaner extracts than PPT.[18][19]Can be highly selective by optimizing solvent and pH.Can be labor-intensive, may have lower recovery for polar analytes, and can be difficult to automate.[18][20]
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent, while matrix components are washed away. The analyte is then eluted with a small volume of solvent.Highly effective. Can provide very clean extracts, especially with mixed-mode sorbents.[18]High selectivity and analyte enrichment. Amenable to automation.[20]Can be more time-consuming and expensive than PPT or LLE. Method development can be complex.[21]
HybridSPE®-Phospholipid A targeted approach that uses zirconium-coated silica to selectively remove phospholipids from the sample.Very effective at removing phospholipids, a major source of ion suppression.Provides significant reduction in phospholipid-based matrix effects.Targets a specific class of interferences; other matrix components may still be present.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • Sample Preparation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Precipitation: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the initial LC mobile phase.

  • Analysis: Inject the resulting solution into the LC-MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Sample Preparation: To 200 µL of urine, add the internal standard and adjust the pH to the desired value using a suitable buffer or acid/base. The pH should be adjusted to ensure the analyte is in a neutral form for efficient extraction into an organic solvent.[12]

  • Extraction: Add 1 mL of an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Mixing: Vortex the mixture for 2-5 minutes to facilitate the partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge at >3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the organic layer to a new tube, avoiding the aqueous layer and any precipitated material at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of a solvent compatible with the LC mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS system.

Protocol 3: Solid-Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent bed.

  • Equilibration: Equilibrate the cartridge with 1 mL of the equilibration buffer (e.g., phosphate buffer at a specific pH).

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 1 mL of a wash solution (e.g., 5% methanol in water) to remove weakly bound matrix components.

  • Elution: Elute the analyte of interest with a small volume (e.g., 500 µL) of an appropriate elution solvent (e.g., acetonitrile with 1% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Analysis: Inject the final sample into the LC-MS system.

Visualizations

MatrixEffectWorkflow cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Mitigation Strategies cluster_2 Phase 3: Validation A Method Development: Initial LC-MS Conditions B Post-Extraction Spike Experiment (Compare Matrix vs. Neat Solution) A->B C Calculate Matrix Factor (MF) B->C D Is Matrix Effect Significant? (e.g., MF < 0.8 or > 1.2) C->D E Optimize Sample Preparation (e.g., SPE, LLE) D->E Yes F Optimize Chromatography (e.g., Gradient, Column) D->F Yes I Method Validation D->I No G Implement Compensation Strategy E->G F->G H Re-evaluate Matrix Effect G->H G_sub Compensation Options H->I G_sub_1 Stable Isotope-Labeled IS G_sub->G_sub_1 G_sub_2 Matrix-Matched Calibrators G_sub->G_sub_2

Caption: Workflow for Identifying and Mitigating Matrix Effects.

TroubleshootingTree start Inaccurate or Irreproducible Results q1 Are you using a stable isotope-labeled internal standard (SIL-IS)? start->q1 a1_yes Check IS Response: Is it consistent across samples? q1->a1_yes Yes a1_no Implement SIL-IS. This is the most robust solution. q1->a1_no No a1_yes_yes Issue may not be matrix effect. Investigate other parameters (e.g., instrument stability). a1_yes->a1_yes_yes Yes a1_yes_no Inconsistent matrix effect. Improve sample cleanup (e.g., switch from PPT to SPE). a1_yes->a1_yes_no No q2 Are you using matrix-matched calibrators? a1_no->q2 a2_yes Inconsistent matrix effect between lots. Evaluate matrix effect across multiple lots. Improve sample cleanup. q2->a2_yes Yes a2_no Prepare calibrators in a representative blank matrix to compensate for the effect. q2->a2_no No

Caption: Decision Tree for Troubleshooting Inaccurate Quantification.

IonSuppression cluster_source ESI Droplet cluster_gas Gas Phase cluster_detector Detector droplet Analyte (A⁺) Matrix (M⁺) Competition for surface charge gas_phase Reduced number of Analyte ions (A⁺) enter the mass spectrometer droplet:analyte->gas_phase Evaporation droplet:matrix->gas_phase Evaporation detector Suppressed Signal gas_phase->detector label_info Matrix components (M⁺) compete with the analyte (A⁺) for charge and space at the droplet surface, reducing the number of analyte ions that can be desorbed into the gas phase.

Caption: Mechanism of Ion Suppression in Electrospray Ionization (ESI).

References

Technical Support Center: Enhancing the Stability of 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling, storing, and troubleshooting issues related to the stability of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

The primary degradation pathway for this compound is hydrolysis. Due to its high sensitivity to moisture, the sulfonyl chloride group (-SO₂Cl) reacts with water to form the corresponding 3,5-Dichloro-2-hydroxybenzenesulfonic acid.[1] This hydrolysis is a common issue with aryl sulfonyl chlorides and can significantly impact the purity and reactivity of the compound in subsequent experimental steps.

Q2: What are the signs that my this compound has degraded?

Degradation of your sulfonyl chloride derivative can be indicated by several observations:

  • Poor Yields in Reactions: If you are using the compound for sulfonamide or sulfonate ester formation and experience significantly lower than expected yields, it may be due to the hydrolysis of the starting material. The resulting sulfonic acid is unreactive in these coupling reactions.

  • Changes in Physical Appearance: While the pure compound is a light beige to light brown powder, significant color change or clumping may suggest moisture absorption and degradation.

  • Inconsistent Analytical Results: Discrepancies in analytical data, such as the appearance of new peaks in HPLC chromatograms or unexpected signals in NMR spectra, can point towards the presence of the sulfonic acid degradant.

Q3: How should I properly store this compound to ensure its stability?

To maintain the stability of this compound, it is crucial to minimize its exposure to moisture.[2] The following storage conditions are recommended:

  • Dry Environment: Store the compound in a tightly sealed container, preferably in a desiccator containing a suitable drying agent like silica gel or calcium chloride.[2][3]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the compound under an inert atmosphere, such as nitrogen or argon, to displace any residual moisture.

  • Cool Temperatures: Store the compound in a cool place, below 30°C, as elevated temperatures can accelerate degradation.[4]

Q4: Can I use solvents directly from the bottle for my reactions with this compound?

It is strongly recommended to use anhydrous solvents when working with this compound. Solvents can absorb moisture from the atmosphere, and even small amounts of water can lead to the hydrolysis of the sulfonyl chloride. Always use freshly dried solvents or commercially available anhydrous solvents.

Troubleshooting Guides

Issue 1: Low Yield in Sulfonylation Reactions

Symptoms: Your reaction to synthesize a sulfonamide or sulfonate ester using this compound results in a low yield of the desired product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degradation of Sulfonyl Chloride The primary suspect is the hydrolysis of the starting material. Before starting your reaction, assess the purity of the this compound using an appropriate analytical method like HPLC or NMR to check for the presence of the sulfonic acid degradant.
Presence of Moisture in the Reaction Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent the introduction of atmospheric moisture.
Reaction Conditions Optimize your reaction conditions. While elevated temperatures can increase the reaction rate, they can also promote the thermal decomposition of the sulfonyl chloride. Consider running the reaction at a lower temperature for a longer duration.
Issue 2: Inconsistent Characterization Data

Symptoms: You observe unexpected peaks in your HPLC or LC-MS analysis, or your NMR spectrum shows impurities that are not consistent with your starting materials.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
On-Column Degradation For LC-MS analysis, the sulfonyl chloride can sometimes hydrolyze on the column, giving a false indication of impurities.[5] Ensure your mobile phase is compatible and consider using a faster analysis method.
Hydrolysis During Sample Preparation If your sample preparation for analysis involves aqueous solutions, the sulfonyl chloride may be hydrolyzing during this step. Prepare your samples in anhydrous solvents immediately before analysis.
Presence of Degradation Product The unexpected peak is likely 3,5-Dichloro-2-hydroxybenzenesulfonic acid. Confirm its identity by comparing the retention time with a standard, if available, or by analyzing its mass in MS.

Factors Affecting Stability of this compound

Factor Effect on Stability Recommendations
Moisture/Humidity High Impact: Rapidly hydrolyzes to the corresponding sulfonic acid.Store in a desiccator under an inert atmosphere. Use anhydrous solvents and reagents.
Temperature Moderate Impact: Elevated temperatures can lead to thermal decomposition.Store in a cool environment (below 30°C). Avoid prolonged heating in reactions.
Light Low to Moderate Impact: While not the primary concern, prolonged exposure to UV light can potentially contribute to degradation.Store in an opaque or amber container to minimize light exposure.
pH High Impact (in solution): Hydrolysis rate is pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis.If an aqueous workup is necessary, perform it quickly at low temperatures and neutral pH.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing an HPLC method to separate this compound from its primary degradant, 3,5-Dichloro-2-hydroxybenzenesulfonic acid.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A suggested starting gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength where both the sulfonyl chloride and sulfonic acid show absorbance (e.g., 215 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with anhydrous acetonitrile.

  • Further dilute as necessary to fall within the linear range of the detector.

4. Analysis and Interpretation:

  • The sulfonic acid degradant is more polar and will therefore elute earlier than the sulfonyl chloride parent compound.

  • The peak areas can be used to determine the relative purity of the sulfonyl chloride. For quantitative analysis, a calibration curve should be generated using a reference standard.

Visualizations

Degradation_Pathway SulfonylChloride This compound SulfonicAcid 3,5-Dichloro-2-hydroxybenzenesulfonic acid SulfonylChloride->SulfonicAcid Hydrolysis HCl HCl Water H₂O

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Weigh Weigh Sample Dissolve Dissolve in Anhydrous Acetonitrile Weigh->Dissolve Inject Inject onto C18 Column Dissolve->Inject Separate Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Identify Identify Peaks (Parent vs. Degradant) Detect->Identify Quantify Quantify Purity Identify->Quantify

Caption: Workflow for stability-indicating HPLC analysis.

Troubleshooting_Tree Start Low Reaction Yield? CheckPurity Assess Purity of Starting Material Start->CheckPurity Impure Starting Material is Degraded CheckPurity->Impure No Pure Starting Material is Pure CheckPurity->Pure Yes CheckConditions Review Reaction Conditions Moisture Moisture in Reaction? CheckConditions->Moisture Pure->CheckConditions DrySystem Use Anhydrous Solvents/Inert Atmosphere Moisture->DrySystem Yes OptimizeTemp Optimize Temperature and Time Moisture->OptimizeTemp No

Caption: Troubleshooting decision tree for low reaction yields.

References

removing excess 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride from reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride in your chemical reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess amounts of this reagent from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from the reaction mixture?

Unreacted this compound is a reactive electrophile that can cause several problems during product isolation and purification.[1][2] It readily hydrolyzes in the presence of moisture to form 3,5-Dichloro-2-hydroxybenzenesulfonic acid and hydrochloric acid (HCl).[3][4] These acidic byproducts can complicate purification and may degrade products that are sensitive to acid.[2] Furthermore, its reactivity towards nucleophiles means it can react with solvents (e.g., alcohols) or chromatography stationary phases, leading to the formation of unwanted impurities.[2]

Q2: What are the primary strategies for removing excess this compound?

The most effective methods involve "quenching" the excess reagent to convert it into a more easily separable and less reactive species. The main strategies are:

  • Aqueous Workup: This involves quenching the reaction with water or an aqueous basic solution to hydrolyze the sulfonyl chloride into its corresponding sulfonic acid, which is water-soluble.[5][6][7] Subsequent liquid-liquid extraction separates the desired organic product from the aqueous layer containing the byproduct.

  • Nucleophilic Scavenging: This method uses a nucleophile to react with the excess sulfonyl chloride. This can be a soluble amine or a solid-supported scavenger (scavenger resin).[1][6]

  • Chromatography: Direct purification of the crude mixture via column chromatography can separate the product from the unreacted sulfonyl chloride, although this is typically performed after an initial workup.[8]

Q3: What is the hydrolysis product of this compound?

Upon reaction with water, this compound hydrolyzes to form 3,5-Dichloro-2-hydroxybenzenesulfonic acid .[9] This sulfonic acid is significantly more polar and water-soluble than the parent sulfonyl chloride, especially when deprotonated to its salt form under basic conditions.

Q4: How can I monitor the removal of the sulfonyl chloride during the workup process?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the disappearance of the starting sulfonyl chloride.[2] By spotting the crude reaction mixture and the mixture after quenching/extraction, you can visually confirm the consumption of the reagent. The sulfonyl chloride should have a different Rf value than its hydrolysis product (the sulfonic acid) and the desired product. The sulfonic acid is often very polar and may remain at the baseline on silica gel TLC plates.

Troubleshooting Guide

This section addresses specific issues that may arise during the removal of excess this compound.

Issue 1: My product is sensitive to aqueous or basic conditions.

  • Possible Cause: The desired product may contain functional groups that are unstable in the presence of water, acid, or base, making standard aqueous quenching methods unsuitable.

  • Solution: Use a Scavenger Resin. Solid-supported scavengers, such as an amine-functionalized resin, provide a non-aqueous method for removal.[1][10] The excess sulfonyl chloride reacts with the resin, and the resulting resin-bound byproduct is easily removed by simple filtration. This avoids exposing the sensitive product to harsh aqueous conditions.

Issue 2: After an aqueous base wash, my organic layer is still contaminated with an acidic impurity.

  • Possible Cause: The acidic impurity is likely the hydrolysis byproduct, 3,5-Dichloro-2-hydroxybenzenesulfonic acid.[9] While its salt is very soluble in water, the sulfonic acid itself might have some residual solubility in polar organic solvents, leading to incomplete extraction.[6]

  • Solution: Perform Additional Basic Washes. Wash the organic layer one or two more times with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃).[2][6] This ensures complete deprotonation of the sulfonic acid to its highly water-soluble salt form, which will then partition into the aqueous layer. Ensure thorough mixing and complete phase separation during extraction.

Issue 3: I quenched the reaction with an amine, but now the resulting sulfonamide is difficult to remove.

  • Possible Cause: The sulfonamide formed from the reaction of the sulfonyl chloride and the quenching amine may have similar solubility properties to your desired product, making separation by extraction or chromatography challenging.

  • Solution: Use a More Appropriate Quenching Agent.

    • Water-Soluble Amine: Choose a simple, low molecular weight, water-soluble amine for quenching, such as aqueous ammonia or piperidine. The resulting sulfonamide will have higher water solubility and can be more effectively removed during the aqueous workup.[6]

    • Scavenger Resin: As mentioned in Issue 1, an amine-functionalized scavenger resin is an excellent alternative.[1][10] The sulfonamide remains bound to the solid support, which is removed by filtration.

Data Presentation: Comparison of Removal Methods
MethodReagentsMechanismAdvantagesDisadvantagesBest For...
Aqueous Basic Workup Water, NaOH, KOH, or NaHCO₃HydrolysisInexpensive, simple, and effective for converting the sulfonyl chloride to a water-soluble salt.[7]Not suitable for base-sensitive or water-sensitive products. Can be exothermic.Robust, base-stable products.
Quenching with Soluble Amine Aqueous Ammonia, Piperidine, etc.Nucleophilic AttackFast and efficient quenching.The resulting sulfonamide may be difficult to separate from the product.Situations where the resulting sulfonamide has significantly different solubility from the desired product.
Scavenger Resin Amine-functionalized silica or polystyrene resin (e.g., Si-NH₂)Nucleophilic AttackExcellent for sensitive substrates (avoids aqueous/basic conditions).[1] Simple filtration-based removal of byproducts.[2]Resins are more expensive than simple bases or amines. May require slightly longer reaction times for complete scavenging.Products that are sensitive to acid, base, or water.

Mandatory Visualizations

G cluster_0 Decision: Choosing a Removal Method start Is the desired product stable to aqueous acid/base? aqueous Aqueous Workup (Hydrolysis) start->aqueous Yes resin Scavenger Resin (Non-Aqueous) start->resin No

Caption: Decision tree for selecting a removal method.

G cluster_1 Workflow: Scavenger Resin Protocol A 1. Add Amine-Functionalized Scavenger Resin to Crude Reaction Mixture B 2. Stir Mixture (Monitor by TLC for Disappearance of Sulfonyl Chloride) A->B C 3. Filter Mixture to Remove Resin B->C D 4. Wash Resin with Reaction Solvent C->D E 5. Combine Filtrate and Washings and Concentrate D->E

Caption: Workflow for removal using a scavenger resin.

G cluster_2 Quenching Pathways reagent Excess 3,5-Dichloro-2-hydroxy- benzenesulfonyl chloride H2O H₂O / OH⁻ (Hydrolysis) reagent->H2O Aqueous Workup Amine Soluble Amine (e.g., R₂NH) reagent->Amine Soluble Scavenger Resin Scavenger Resin (Resin-NH₂) reagent->Resin Solid-Phase Scavenger product1 Water-Soluble Sulfonic Acid Salt H2O->product1 product2 Soluble Sulfonamide Amine->product2 product3 Resin-Bound Sulfonamide (Removed by Filtration) Resin->product3

Caption: Chemical quenching pathways for the sulfonyl chloride.

Experimental Protocols

Protocol 1: Removal by Aqueous Basic Workup (Hydrolysis)

This protocol is suitable for products that are stable to aqueous base.

  • Quenching: Cool the reaction mixture in an ice bath (0 °C). Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring. Continue addition until gas evolution ceases. Caution: This process can be exothermic.

  • Dilution: Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2x)

    • Water (1x)

    • Brine (saturated aqueous NaCl) (1x)

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the sulfonyl chloride and its sulfonic acid byproduct.

Protocol 2: Removal Using an Amine-Functionalized Scavenger Resin

This protocol is ideal for products that are sensitive to water or base.

  • Resin Selection: Choose an amine-functionalized resin with sufficient loading capacity (e.g., macroporous aminomethylated polystyrene or SiliaBond Amine). Use approximately 2-3 equivalents of the resin relative to the initial excess of the sulfonyl chloride.

  • Scavenging: Add the scavenger resin directly to the crude reaction mixture (in its organic solvent).

  • Monitoring: Stir the resulting slurry at room temperature. Monitor the reaction by TLC for the complete disappearance of the this compound spot.[2] This may take from 1 to 12 hours.

  • Isolation: Once the sulfonyl chloride is consumed, filter the mixture through a pad of Celite® or a fritted funnel to remove the resin.

  • Washing and Concentration: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.[2] Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified crude product.

References

Technical Support Center: Interference in Chromogenic Assays with 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference in chromogenic assays utilizing 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS).

Frequently Asked Questions (FAQs)

Q1: What is 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS) and how does it work in chromogenic assays?

A1: DCHBS is a chromogenic reagent used in enzymatic assays to produce a colored product. It is a key component of the Trinder reaction, where, in the presence of hydrogen peroxide (H₂O₂) and a peroxidase enzyme, it couples with 4-aminoantipyrine (4-AAP) or 4-aminophenazone to form a red quinoneimine dye.[1] The intensity of the color produced is proportional to the amount of H₂O₂ generated by an initial enzymatic reaction, allowing for the quantification of various analytes such as uric acid and glucose.[1][2]

Q2: What are the most common sources of interference in DCHBS-based chromogenic assays?

A2: The most common interferences in DCHBS and other peroxidase-based chromogenic assays can be categorized as follows:

  • Spectral Interference: Endogenous substances in the sample that absorb light at or near the same wavelength as the colored product can lead to falsely elevated or reduced readings. Common culprits include hemoglobin from hemolyzed samples, bilirubin from icteric samples, and lipids from lipemic samples.[3]

  • Chemical Interference: Substances that can chemically interact with the assay reagents can disrupt the reaction. Reducing agents, such as ascorbic acid (Vitamin C), are a primary concern as they can compete with the chromogen for oxidation by hydrogen peroxide, leading to falsely low results.[4] Conversely, oxidizing agents could potentially lead to falsely high results.

  • Endogenous Enzyme Interference: The presence of endogenous peroxidases in the sample can lead to color development independent of the target analyte's enzymatic reaction, resulting in a high background signal.

  • Matrix Effects: Complex sample matrices, such as serum, plasma, or cell lysates, can contain components that non-specifically inhibit or enhance the enzymatic reactions, affecting the accuracy of the results.[3][5]

Q3: My blank wells (containing all reagents except the analyte) are showing a high background color. What could be the cause?

A3: A high background in your blank wells can be due to several factors:

  • Reagent Contamination: One or more of your reagents (buffer, DCHBS, 4-AAP, or peroxidase) may be contaminated with a substance that promotes color formation.

  • Substrate Instability: The DCHBS or 4-AAP may be degrading, leading to spontaneous color development. It is recommended to prepare fresh reagent solutions and protect them from light.[6]

  • Peroxidase Activity: The peroxidase itself might have high intrinsic activity or be contaminated, leading to a background signal.

  • Water Quality: The water used to prepare your reagents might contain impurities that interfere with the assay.

Q4: My sample results are lower than expected. What are the potential causes related to interference?

A4: Lower than expected results can often be attributed to the presence of interfering substances in your sample. A primary suspect is the presence of reducing agents, such as ascorbic acid, which can compete with the DCHBS/4-AAP coupling reaction for the available hydrogen peroxide, thereby reducing the amount of colored product formed.[4] Additionally, high concentrations of certain substances in the sample matrix could be inhibiting the enzyme that produces hydrogen peroxide or the peroxidase itself.

Q5: Can the DCHBS reagent itself degrade, and how would this affect my assay?

A5: Yes, DCHBS, like many organic reagents, can degrade over time, especially when exposed to light and elevated temperatures.[6] Degradation of DCHBS can lead to a loss of reactivity, resulting in a decreased signal (lower absorbance) for a given amount of analyte and potentially an increase in background signal. It is crucial to store DCHBS powder desiccated at room temperature and to prepare fresh solutions as needed, protecting them from light.[6]

Troubleshooting Guides

Issue 1: High Background Absorbance
Potential Cause Troubleshooting Step Expected Outcome
Contaminated Reagents Prepare fresh reagents using high-purity water and previously unopened stocks of DCHBS, 4-AAP, and peroxidase.A significant reduction in the absorbance of the blank wells.
Spontaneous DCHBS/4-AAP Oxidation Prepare the chromogenic reagent solution immediately before use and protect it from light.Minimized background color development over the course of the experiment.
Endogenous Peroxidase Activity in Sample If sample blanks (sample without the H₂O₂-generating enzyme) show color, consider pre-treating the sample to inactivate endogenous peroxidases.Reduced background signal in sample wells, leading to more accurate results.
Poor Quality Water Use freshly deionized, distilled, or HPLC-grade water to prepare all buffers and reagent solutions.Consistent and low background readings across experiments.
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step Expected Outcome
Sample Heterogeneity Ensure samples are thoroughly mixed before aliquoting into the assay plate. For cell lysates, ensure complete lysis and centrifugation to remove debris.Improved precision (lower coefficient of variation) between replicate wells.
Pipetting Inaccuracy Calibrate pipettes regularly and use reverse pipetting for viscous samples. Prepare a master mix of reagents to add to all wells to minimize variability.More consistent results across the plate and between experiments.
Temperature Fluctuations Ensure all reagents and the assay plate are equilibrated to the recommended reaction temperature before starting the assay. Use a temperature-controlled plate reader if possible.Consistent reaction rates and reproducible results.
Edge Effects in Microplate Avoid using the outermost wells of the microplate for critical samples and standards, as these are more prone to evaporation and temperature variations. Fill the outer wells with water or buffer.Reduced variability between wells and more reliable data.
Issue 3: Suspected Interference from Sample Matrix
Potential Cause Troubleshooting Step Expected Outcome
Spectral Interference (Hemolysis, Icterus, Lipemia) 1. Visually inspect the sample for signs of hemolysis (red), icterus (yellow), or lipemia (turbidity).2. Run a sample blank (sample + all reagents except the H₂O₂-generating enzyme) to measure the intrinsic absorbance of the sample.3. If interference is confirmed, consider sample dilution or using a different sample type if possible.Correction for or mitigation of the spectral interference, leading to more accurate results.
Chemical Interference (e.g., Reducing Agents) 1. Perform a spike-and-recovery experiment by adding a known amount of the analyte to the sample and a clean buffer. Compare the recovery in the sample to the recovery in the buffer.2. If low recovery is observed in the sample, consider sample pre-treatment (e.g., dialysis, size-exclusion chromatography) to remove the interfering substance.Improved recovery of the spiked analyte, confirming the presence of an interfering substance and validating the mitigation strategy.

Quantitative Data on Common Interferences

The following table summarizes the approximate tolerance levels for common interfering substances in a typical DCHBS-based uric acid assay. Note that these values can vary depending on the specific assay conditions and reagent formulations.

Interfering SubstanceWavelengths of Max. AbsorbanceApproximate Tolerance LimitEffect on AssayReference(s)
Hemoglobin (Hemolysis) ~415 nm, 540 nm, 577 nm< 20 g/LFalsely increases absorbance[7]
Bilirubin (Icterus) ~450-460 nm< 10 mg/dLFalsely increases absorbance or can interfere with peroxidase-catalyzed reactions[7][8]
Lipids (Lipemia) Light scattering across a broad wavelength range< 20 g/LFalsely increases absorbance due to turbidity[7]
Ascorbic Acid (Vitamin C) N/A (Chemical Interference)< 20 µMFalsely decreases absorbance by consuming H₂O₂[4][7]

Experimental Protocols

Protocol 1: General DCHBS-Based Chromogenic Assay for H₂O₂ Quantification

This protocol provides a general framework for quantifying an analyte that produces hydrogen peroxide through an enzymatic reaction.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

    • Analyte Standard: Prepare a stock solution of the analyte of interest at a known concentration in the assay buffer.

    • Enzyme Reagent: Prepare a solution of the enzyme that specifically reacts with the analyte to produce H₂O₂.

    • Chromogenic Reagent: Prepare a working solution containing:

      • 100 mM Phosphate Buffer, pH 7.0

      • 4 mM 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS)

      • 0.3 mM 4-Aminophenazone (4-AAP)

      • 1000 U/L Horseradish Peroxidase (HRP)

      • Note: This reagent should be prepared fresh and protected from light.[2]

  • Assay Procedure (96-well plate format):

    • Prepare a standard curve by performing serial dilutions of the analyte standard in the assay buffer.

    • Add 50 µL of each standard, sample, and a blank (assay buffer) to separate wells of a clear 96-well microplate.

    • Add 50 µL of the Enzyme Reagent to all wells.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient time to allow for H₂O₂ production.

    • Add 100 µL of the Chromogenic Reagent to each well to initiate the color development reaction.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 520 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all standard and sample readings.

    • Plot the corrected absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of the analyte in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Spike-and-Recovery Experiment to Detect Matrix Interference

This protocol is designed to determine if components in the sample matrix are interfering with the assay.

  • Sample Preparation:

    • Select a sample in which you suspect interference.

    • Prepare two aliquots of the sample.

    • Prepare two aliquots of a "clean" matrix (e.g., the assay buffer).

  • Spiking:

    • Add a known amount of the analyte (the "spike") to one aliquot of the sample and one aliquot of the clean matrix. The amount of the spike should result in a concentration that falls within the linear range of the assay.

    • Add an equal volume of the buffer used to dissolve the spike to the unspiked sample and clean matrix aliquots.

  • Assay:

    • Perform the DCHBS-based chromogenic assay as described in Protocol 1 on all four samples:

      • Unspiked sample

      • Spiked sample

      • Unspiked clean matrix

      • Spiked clean matrix

  • Calculation of Recovery:

    • Calculate the percent recovery using the following formula:

  • Interpretation:

    • A recovery close to 100% indicates no significant matrix interference.

    • A recovery significantly lower than 100% suggests that the sample matrix is causing inhibition.

    • A recovery significantly higher than 100% suggests that the sample matrix is causing enhancement of the signal.

Visualizations

G cluster_0 Enzymatic Reaction cluster_1 Chromogenic Reaction (Trinder Reaction) Analyte Analyte (e.g., Uric Acid) Enzyme Analyte-specific Oxidase (e.g., Uricase) Analyte->Enzyme + O₂ H2O2 Hydrogen Peroxide (H₂O₂) Enzyme->H2O2 produces Peroxidase Peroxidase H2O2->Peroxidase DCHBS DCHBS DCHBS->Peroxidase FourAAP 4-AAP FourAAP->Peroxidase Quinoneimine Red Quinoneimine Dye (Abs @ 520 nm) Peroxidase->Quinoneimine catalyzes coupling

Caption: General workflow of a DCHBS-based chromogenic assay.

G Start Unexpected Assay Result CheckBlank Is the blank absorbance high? Start->CheckBlank CheckReagents Prepare fresh reagents. Protect from light. CheckBlank->CheckReagents Yes LowResults Are sample results inaccurate or low? CheckBlank->LowResults No CheckWater Use high-purity water. CheckReagents->CheckWater CheckWater->LowResults SpikeRecovery Perform spike-and-recovery experiment. LowResults->SpikeRecovery Yes End Assay Optimized LowResults->End No LowRecovery Is recovery < 80%? SpikeRecovery->LowRecovery ReducingAgent Suspect reducing agents (e.g., Ascorbic Acid). LowRecovery->ReducingAgent Yes SpectralInterference Check for hemolysis, icterus, or lipemia. Run sample blank. LowRecovery->SpectralInterference No DiluteSample Dilute sample and re-assay. ReducingAgent->DiluteSample SpectralInterference->DiluteSample DiluteSample->End

References

Validation & Comparative

A Comparative Guide to Derivatization Reagents for Analyte Quantification: Focus on Inter-Assay Precision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Inter-Assay Precision

Inter-assay precision, often expressed as the relative standard deviation (%RSD), measures the reproducibility of results from the same sample analyzed in different analytical runs, on different days, or with different operators. A lower %RSD indicates higher precision and greater confidence in the analytical method's reliability over time. This is a crucial parameter in drug development and other regulated environments where consistency is paramount.

Comparison of Inter-Assay Precision for Various Derivatization Reagents

The following table summarizes the inter-assay precision data for several derivatization reagents used in HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) methods. This data provides a reference for the expected performance of derivatization-based analytical methods.

Derivatization ReagentAnalyte ClassAnalytical MethodInter-Assay Precision (%RSD)
4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) PhenolsHPLC-Fluorescence2.5 - 6.7 (free phenols)5.2 - 9.3 (total phenols)[1]
Benzoyl Chloride NeurochemicalsHPLC-MS/MS< 10[2]
1-Propanol Various ChloridesGC-MS3 - 13[3]
Phenyl isothiocyanate (PITC) Amino AcidsHPLC-UVNot explicitly stated, but method validated for precision
No Derivatization (SPE cleanup) PhenolsHPLC1.4 - 6.7[4]

Note: Data for the inter-assay precision of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride derivatization was not found in the reviewed scientific literature. The data presented above for alternative reagents can serve as a comparative benchmark.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are summaries of the experimental protocols for the derivatization procedures mentioned in the comparison table.

Derivatization of Phenols with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl)[1]
  • Sample Preparation: Urine samples were subjected to enzymatic hydrolysis to determine total phenols. For free phenols, untreated urine was used.

  • Derivatization: A 100 µL aliquot of the sample was mixed with 100 µL of 10 mM DIB-Cl in acetonitrile and 100 µL of 0.1 M borate buffer (pH 8.0). The mixture was heated at 60°C for 30 minutes.

  • Extraction: After cooling, the derivatives were extracted with ethyl acetate. The organic layer was evaporated to dryness.

  • Reconstitution and Analysis: The residue was reconstituted in the mobile phase and injected into the HPLC system for fluorescence detection.

Derivatization of Neurochemicals with Benzoyl Chloride[2]
  • Sample Preparation: Samples (e.g., brain tissue homogenates, microdialysates) were deproteinized.

  • Derivatization: To 20 µL of the supernatant, 10 µL of 100 mM sodium carbonate, 10 µL of 2% (v/v) benzoyl chloride in acetonitrile, and 10 µL of an internal standard mixture were sequentially added.

  • Quenching and Dilution: The reaction was stopped by adding a quenching solution, and the mixture was diluted with the mobile phase.

  • Analysis: The derivatized sample was then analyzed by HPLC-MS/MS.

Derivatization of Chlorides with 1-Propanol for GC-MS Analysis[3]
  • Derivatization Solution: A solution of 40% pyridine in 1-propanol was prepared.

  • Reaction: The chloride-containing sample was mixed with the derivatization solution.

  • Analysis: The resulting derivatives were analyzed by GC-MS. The specific reaction conditions (temperature, time) were optimized for each analyte.

Derivatization Workflow

The following diagram illustrates a typical pre-column derivatization workflow for HPLC analysis.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological or Environmental Sample Extraction Extraction of Analytes Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization_Step Addition of Derivatization Reagent Cleanup->Derivatization_Step Reaction Incubation/ Heating Derivatization_Step->Reaction Quenching Reaction Quenching Reaction->Quenching HPLC_Injection HPLC Injection Quenching->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection Detection (UV, FL, MS) Separation->Detection

References

A Comparative Guide to Derivatization Reagents for the Detection of Amine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate detection of amine-containing compounds is a frequent analytical challenge. Many of these molecules, including amino acids, biogenic amines, and pharmaceutical compounds, lack a native chromophore or fluorophore, necessitating derivatization prior to analysis by High-Performance Liquid Chromatography (HPLC). This guide provides a comparative overview of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride and established alternative reagents, offering insights into their performance based on available experimental data.

While this compound has potential as a derivatization reagent, a comprehensive search of scientific literature did not yield specific quantitative data on its linearity and range of detection for the HPLC analysis of derivatized amines. However, its sulfonic acid counterpart, 3,5-dichloro-2-hydroxybenzenesulfonic acid, is utilized in a colorimetric assay for uric acid. In this system, the standard curve for uric acid is linear up to 1500 µmol/L[1][2][3]. This suggests the potential for the sulfonyl chloride to be used in derivatization, though its performance characteristics for HPLC applications remain to be thoroughly evaluated.

In contrast, several alternative reagents are well-characterized for the derivatization of primary and secondary amines, offering high sensitivity and broad linear ranges. This guide focuses on three widely used alternatives: Dansyl chloride, Fluorescamine, and o-Phthalaldehyde (OPA).

Performance Comparison of Derivatization Reagents

The selection of a derivatization reagent is critical for achieving the desired sensitivity and quantitative accuracy. The following table summarizes the performance characteristics of Dansyl chloride, Fluorescamine, and o-Phthalaldehyde based on published data.

ReagentAnalyte ClassLinearity RangeLimit of Detection (LOD)Detection Method
Dansyl chloride Primary & Secondary Amines0.025 to 3.0 mg/L[4]0.02 nmol (for NH3)[5]Fluorescence, UV[4]
Neuroactive Amino Acids23 to 454 ng (per injection)[6]Not specifiedUV (286 nm)[6]
Fluorescamine Primary Amines (Amino Acids)2 to 3 orders of magnitude[7]0.8 to 2.9 ng[7]Phosphorescence
o-Phthalaldehyde (OPA) Primary Amines (Amino Acids)5 to 1000 µmol/L[8]20 pM/LFluorescence
Amino Acid Derivatives0.2 to 20 pmol21 to 49 fmol/µL[9]Fluorescence

Experimental Protocols

Detailed methodologies are crucial for the successful application of these derivatization reagents. Below are representative experimental protocols for Dansyl chloride, Fluorescamine, and o-Phthalaldehyde.

Dansyl Chloride Derivatization of Amines for HPLC Analysis

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Dansyl chloride solution (e.g., 1.5 mg/mL in acetone or acetonitrile)

  • Carbonate-Bicarbonate Buffer (100 mM, pH 9.8)[10]

  • Sample or standard solution containing primary or secondary amines

  • Quenching solution (e.g., 10% ammonium hydroxide or methylamine solution)[11]

  • HPLC system with a C18 column and a fluorescence or UV detector

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of the 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) with 25 µL of the sample or standard solution.[10]

  • Derivatization: Add 50 µL of the dansyl chloride solution to the mixture. Mix thoroughly by vortexing.[10]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 60 minutes).[10] The reaction can be accelerated by heating (e.g., 30 minutes at 80°C)[6].

  • Quenching: Add a small volume (e.g., 7.5 µL) of the quenching solution to react with the excess dansyl chloride.[11]

  • Analysis: The derivatized sample is now ready for injection into the HPLC system. Separation is typically achieved on a C18 column with a gradient elution using a mobile phase of acetonitrile and water.[4] Detection is performed using a fluorescence detector (e.g., excitation at 368 nm, emission at 500 nm) or a UV detector (e.g., 254 nm)[4][5].

Fluorescamine Derivatization of Primary Amines

This protocol outlines a general procedure for the derivatization of primary amines with fluorescamine.

Materials:

  • Fluorescamine solution (e.g., 3 mg/mL in a non-aqueous solvent like DMSO or acetone)[12]

  • Aqueous buffer (e.g., borate buffer, pH 8.0-9.0)

  • Sample or standard solution containing primary amines

  • HPLC system with a C18 column and a fluorescence detector

Procedure:

  • Reaction Setup: In a suitable reaction vessel, add the sample or standard solution to the aqueous buffer.

  • Derivatization: Rapidly add the fluorescamine solution to the buffered sample while vortexing. The reaction is almost instantaneous.

  • Analysis: The fluorescent derivatives can be directly analyzed by HPLC. Separation is typically performed on a C18 column. Detection is carried out using a fluorescence detector with excitation around 390 nm and emission between 475-490 nm[13].

o-Phthalaldehyde (OPA) Derivatization of Primary Amino Acids

This protocol describes the automated pre-column derivatization of primary amino acids with OPA.

Materials:

  • OPA reagent: A solution of OPA and a thiol (e.g., 3-mercaptopropionic acid or 2-mercaptoethanol) in a borate buffer (pH around 10.2)[14].

  • Sample or standard solution containing primary amino acids.

  • HPLC system with an autosampler capable of automated derivatization, a C18 column, and a fluorescence detector.

Procedure:

  • Automated Derivatization: The derivatization is typically performed online by the HPLC autosampler. The autosampler is programmed to mix the sample, the OPA reagent, and a neutralizing buffer.

  • Reaction: The reaction is rapid and occurs at room temperature.

  • Injection: After a short incubation period (e.g., 30 minutes), the derivatized sample is automatically injected onto the HPLC column[8].

  • Analysis: The derivatized amino acids are separated on a C18 column using a gradient elution.[8] Detection is achieved with a fluorescence detector, typically with excitation at 350 nm and emission at 450 nm.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the pre-column derivatization of analytes for HPLC analysis.

G cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis Sample Analyte Sample (e.g., Amino Acids) Mix Mix Sample, Reagent, and Buffer Sample->Mix Reagent Derivatization Reagent (e.g., Dansyl Chloride) Reagent->Mix Buffer Reaction Buffer (e.g., Carbonate Buffer pH 9.8) Buffer->Mix Incubate Incubate (Time and Temperature) Mix->Incubate Quench Quench Reaction (Stop Excess Reagent) Incubate->Quench Inject Inject Derivatized Sample Quench->Inject Separate Separation on HPLC Column Inject->Separate Mobile Phase Detect Detection (Fluorescence or UV) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: General workflow for pre-column derivatization and HPLC analysis.

Signaling Pathway and Logical Relationships

The derivatization process can be conceptualized as a signaling pathway where the analyte is converted into a detectable product.

G Analyte Amine-Containing Analyte Product Derivatized Product (Chromophoric/Fluorophoric) Analyte->Product reacts with Reagent Derivatization Reagent Reagent->Product Conditions Reaction Conditions (pH, Temp, Time) Conditions->Product Signal Detectable Signal (Absorbance/Fluorescence) Product->Signal generates

Caption: Logical relationship of the derivatization reaction for detection.

References

Comparative Guide: Specificity of 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride for Primary vs. Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with primary and secondary amines. Due to a lack of specific quantitative data in the published literature for this particular reagent, this guide focuses on the fundamental principles governing the reaction, offers a qualitative comparison, and provides a detailed experimental protocol for researchers to determine the specificity in their own systems.

Theoretical Principles: Factors Governing Specificity

The reaction between this compound and an amine is a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide and hydrochloric acid. The specificity of this reaction for primary versus secondary amines is governed by a balance of electronic and steric effects.

  • Nucleophilicity: In general, secondary amines are considered to be more nucleophilic than primary amines due to the electron-donating inductive effect of the two alkyl groups, which increases the electron density on the nitrogen atom. This would suggest a faster reaction with secondary amines.[1]

  • Steric Hindrance: Secondary amines are more sterically hindered than primary amines because they have two alkyl substituents attached to the nitrogen atom, compared to one in primary amines.[2] This increased bulk around the nitrogen can impede its approach to the electrophilic sulfur center of the sulfonyl chloride, slowing down the reaction. The steric bulk of the sulfonyl chloride itself, in this case, this compound, also plays a crucial role. The presence of two chlorine atoms and a hydroxyl group on the benzene ring contributes to steric hindrance around the sulfonyl group.[3][4]

The interplay of these opposing factors—enhanced nucleophilicity versus increased steric hindrance—determines the ultimate specificity of the reaction. For a given sulfonyl chloride, if steric effects dominate, it will react preferentially with less hindered primary amines. Conversely, if electronic effects are more influential, a faster reaction with more nucleophilic secondary amines would be expected.

Qualitative Comparison of Reactivity

Based on general chemical principles, a qualitative comparison of the reaction of this compound with primary and secondary amines can be summarized as follows:

FeaturePrimary Amines (R-NH₂)Secondary Amines (R₂-NH)Key Considerations
Nucleophilicity Generally lowerGenerally higherThe electron-donating nature of alkyl groups increases the nucleophilicity of the nitrogen atom.[1]
Steric Hindrance LowerHigherThe two alkyl groups in secondary amines create more steric bulk around the nitrogen atom, potentially slowing the reaction.[2][4]
Reaction Product N-substituted sulfonamideN,N-disubstituted sulfonamideThe sulfonamide from a primary amine retains an acidic proton on the nitrogen.
Side Reactions Di-sulfonylation can occur in the presence of a strong base, where the initially formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride.Generally, no further reaction at the nitrogen.Careful control of stoichiometry and reaction conditions is necessary to avoid di-sulfonylation with primary amines.
Hinsberg Test Outcome Forms a sulfonamide that is soluble in aqueous alkali due to the acidic N-H proton.[5][6]Forms a sulfonamide that is insoluble in aqueous alkali as it lacks an acidic N-H proton.[5][6]This test distinguishes between the amine classes based on the properties of the product, not the reaction rate.

Experimental Protocol for Determining Specificity: A Competition Experiment

To quantitatively assess the specificity of this compound, a competition experiment can be performed. This experiment involves reacting the sulfonyl chloride with an equimolar mixture of a primary and a secondary amine and then analyzing the product distribution.

Objective: To determine the relative reactivity of a primary amine versus a secondary amine with this compound.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Secondary amine (e.g., N-methylbenzylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Internal standard for analysis (e.g., a stable compound with a distinct NMR signal or chromatographic retention time)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

  • Reagents for workup (e.g., dilute HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

  • Preparation of Amine Mixture: Prepare a stock solution containing the primary amine (1.0 eq), the secondary amine (1.0 eq), and the internal standard (0.5 eq) in the chosen anhydrous solvent.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and the amine mixture solution.

  • Addition of Base: Add the tertiary amine base (2.2 eq) to the reaction mixture and stir for 5-10 minutes at room temperature.

  • Initiation of Reaction: Prepare a solution of this compound (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred amine mixture over a period of 10-15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the two sulfonamide products.

  • Workup: Once the reaction is complete (as determined by the complete consumption of the limiting reagent, the sulfonyl chloride), quench the reaction by adding dilute aqueous HCl. Extract the aqueous layer with the organic solvent. Wash the combined organic layers with saturated aqueous NaHCO₃ and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy or a calibrated chromatographic method (e.g., HPLC or GC). Determine the relative ratio of the N-substituted sulfonamide (from the primary amine) and the N,N-disubstituted sulfonamide (from the secondary amine) by integrating their characteristic signals relative to the internal standard.

Data Interpretation:

The ratio of the two sulfonamide products will provide a quantitative measure of the relative reactivity of the primary and secondary amines towards this compound under the tested conditions. A higher yield of the N-substituted sulfonamide indicates a preference for the primary amine.

Alternative Reagents for Selective Sulfonylation of Primary Amines

For applications requiring high selectivity for primary amines, several alternative approaches and reagents can be considered:

  • Sterically Hindered Sulfonyl Chlorides: Sulfonyl chlorides with bulky substituents, such as 2,4,6-triisopropylbenzenesulfonyl chloride (Trisyl chloride), exhibit increased steric hindrance, which can lead to a greater preference for reaction with less hindered primary amines.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation has been reported to promote the chemoselective sulfonylation of amines and may offer a method to control the reaction's selectivity.[7]

  • Enzyme-Catalyzed Sulfonylation: Biocatalytic methods using enzymes can offer high chemo- and regioselectivity under mild reaction conditions.

Visualizations

Reaction_Mechanism Amine Primary or Secondary Amine (R-NH₂ or R₂-NH) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride 3,5-Dichloro-2-hydroxy- benzenesulfonyl chloride SulfonylChloride->Intermediate Product Sulfonamide (R-NH-SO₂-Ar or R₂-N-SO₂-Ar) Intermediate->Product Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: General mechanism of sulfonamide formation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis AmineMix Prepare Amine Mixture (1° Amine + 2° Amine + Int. Std.) Reaction Combine Amine Mix and Base AmineMix->Reaction SulfonylSol Prepare Sulfonyl Chloride Solution AddSulfonyl Add Sulfonyl Chloride Solution Dropwise SulfonylSol->AddSulfonyl Reaction->AddSulfonyl Monitor Monitor Reaction (TLC, LC-MS) AddSulfonyl->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Analyze Analyze Product Ratio (NMR, HPLC, GC) Workup->Analyze

Caption: Workflow for the competition experiment.

References

A Comparative Guide to Amine Analysis: Dansyl Chloride vs. 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amines is a critical task in numerous scientific disciplines, from proteomics and metabolomics to pharmaceutical development. Many amine-containing compounds, such as amino acids, biogenic amines, and drug metabolites, lack a native chromophore or fluorophore, making their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) challenging. Pre-column derivatization is a widely employed strategy to overcome this limitation by covalently attaching a labeling agent to the amine, thereby enhancing its detectability.

This guide provides a comprehensive comparison of two sulfonyl chloride-based derivatization reagents for amine analysis: the well-established 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) and the less characterized 3,5-dichloro-2-hydroxybenzenesulfonyl chloride (DHS-Cl). While dansyl chloride is a cornerstone reagent with extensive supporting literature, this guide will also explore the theoretical potential and current knowledge gaps for DHS-Cl as a viable alternative.

Reagent Profiles

Dansyl Chloride (Dns-Cl) is a fluorescent labeling reagent that reacts with primary and secondary amines to form stable, highly fluorescent sulfonamide adducts.[1][2] This property has made it a popular choice for enhancing the sensitivity of amine detection in various analytical applications, including protein sequencing and amino acid analysis.[2] The resulting dansylated amines exhibit strong fluorescence, allowing for detection in the picomole to femtomole range.[3]

This compound (DHS-Cl) is a sulfonyl chloride reagent whose application in amine derivatization for analytical purposes is not well-documented in scientific literature. Its primary reported uses are in organic synthesis and as a chromogenic system for determining the activity of certain enzymes. Based on its chemical structure, it is expected to react with amines in a similar fashion to other sulfonyl chlorides, forming sulfonamide linkages. The presence of electron-withdrawing chloro groups on the benzene ring would theoretically increase the reactivity of the sulfonyl chloride group.

Head-to-Head Comparison: Performance and Properties

Due to the limited availability of experimental data for DHS-Cl in amine analysis, this comparison relies heavily on the extensive data for dansyl chloride and theoretical considerations for DHS-Cl.

FeatureDansyl ChlorideThis compound (DHS-Cl)
Target Analytes Primary and secondary amines.[1][2]Theoretically, primary and secondary amines.
Reaction Principle Nucleophilic substitution to form a stable sulfonamide bond.[1]Expected to be nucleophilic substitution to form a sulfonamide bond.
Derivative Properties Highly fluorescent, stable sulfonamide adducts.[1][3]Unknown fluorescent or chromogenic properties of the amine adducts.
Detection Method Fluorescence (Ex: ~340 nm, Em: ~535 nm), UV-Vis, Mass Spectrometry.[3]To be determined experimentally.
Sensitivity High sensitivity, with detection limits in the picomole to femtomole range.[3]Unknown.
Derivative Stability Dansylated amines are generally stable, especially when stored in the dark at low temperatures.[3]Unknown.
Reported Applications Amino acid analysis, biogenic amine determination, pharmaceutical analysis, chiral separations.[3]Primarily used in organic synthesis and as a chromogenic substrate.

Reaction Mechanisms and Experimental Workflows

The derivatization of amines with sulfonyl chlorides like dansyl chloride and DHS-Cl proceeds via a nucleophilic attack of the unprotonated amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide and hydrochloric acid. The reaction is typically carried out under alkaline conditions to ensure the amine is in its more nucleophilic, unprotonated state.[1]

Dansyl Chloride Derivatization Workflow

cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_quench Quenching cluster_analysis Analysis Sample Amine Sample Mix Mix Sample, Buffer, and Dansyl-Cl Sample->Mix Buffer Alkaline Buffer (pH 9.5-10.5) Buffer->Mix DansylCl Dansyl Chloride in Acetone/Acetonitrile DansylCl->Mix Incubate Incubate (e.g., 60°C for 45 min) Mix->Incubate Quench Add Quenching Reagent (e.g., NH4OH) Incubate->Quench HPLC HPLC-Fluorescence/UV/MS Analysis Quench->HPLC

Caption: General experimental workflow for the derivatization of amines using dansyl chloride.

Theoretical Derivatization Pathway for DHS-Cl

DHS_Cl 3,5-Dichloro-2-hydroxy- benzenesulfonyl chloride Product Sulfonamide Derivative DHS_Cl->Product + Amine Primary/Secondary Amine (R-NHR') Amine->Product HCl HCl Product->HCl +

References

A Comparative Guide to 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride and p-Toluenesulfonyl Chloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride (DCHBS) and p-toluenesulfonyl chloride (TsCl), two sulfonyl chloride reagents used in organic synthesis. The objective is to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent by presenting their properties, reactivity, and supporting experimental data in a clear, comparative format.

Introduction and Overview

p-Toluenesulfonyl chloride, commonly known as tosyl chloride (TsCl), is a widely utilized reagent in organic synthesis.[1] It is primarily used to convert alcohols into tosylates, which are excellent leaving groups for nucleophilic substitution and elimination reactions.[2] TsCl also serves as a protecting group for amines and alcohols and is a key building block in the synthesis of sulfonamide-based pharmaceuticals, agrochemicals, and dyes.[3][4][5]

This compound (DCHBS) is a more specialized sulfonyl chloride. Its unique substitution pattern, featuring two electron-withdrawing chlorine atoms and a hydroxyl group, imparts distinct chemical properties. These features make DCHBS a valuable reagent in specific applications, such as the synthesis of chiral ligands for asymmetric catalysis and as a component in chromogenic systems for biochemical assays.[6]

Physical and Chemical Properties

The structural differences between TsCl and DCHBS lead to notable variations in their physical and chemical properties, which are summarized below.

Propertyp-Toluenesulfonyl Chloride (TsCl) This compound (DCHBS)
CAS Number 98-59-9[4]23378-88-3[6]
Molecular Formula C₇H₇ClO₂S[3]C₆H₃Cl₃O₃S
Molecular Weight 190.65 g/mol [7]261.51 g/mol
Appearance White to gray crystalline powder, often with a pungent odor.[1][3]Beige powder.[8]
Melting Point 67-71 °C[1][9]80-83 °C[8]
Solubility Insoluble in water (reacts); soluble in ether, alcohol, toluene, DCM.[3][7][10]Hydrolyzes in water.
Stability Moisture sensitive; hydrolyzes to p-toluenesulfonic acid and HCl.[7][9]Stable under recommended storage conditions; moisture sensitive.[8]

Reactivity and Performance Comparison

The primary function of both reagents is the sulfonylation of nucleophiles like alcohols and amines. However, their reactivity and the properties of the resulting products differ significantly due to their electronic and structural characteristics.

  • Electrophilicity: The sulfur atom in DCHBS is rendered more electrophilic by the strong electron-withdrawing effects of the two chlorine atoms on the aromatic ring. This increased electrophilicity can lead to faster reaction rates compared to TsCl, which has a weakly electron-donating methyl group.

  • Leaving Group Ability: The tosylate group derived from TsCl is a well-established excellent leaving group in nucleophilic substitution reactions.[2][4] The corresponding sulfonate from DCHBS is also expected to be a very good leaving group, potentially even more so due to the inductive effects of the chloro substituents.

  • Product Properties: The presence of the ortho-hydroxyl group and two chlorine atoms in DCHBS-derived sulfonamides can introduce additional functionalities. The hydroxyl group can participate in hydrogen bonding or act as a coordination site for metal catalysts. The chlorine atoms increase the lipophilicity and can be involved in halogen bonding, which are important considerations in drug design and materials science.

  • Applications: TsCl is a versatile, workhorse reagent for general organic synthesis, including protection strategies and the activation of alcohols.[2][3] Its applications are broad, spanning pharmaceuticals, agrochemicals, and dyes.[11] In contrast, DCHBS is employed in more specialized areas. For instance, it has been used to synthesize chiral sulfonamido ligands for enantioselective reactions and as a chromogenic reagent for the kinetic determination of enzymes like 5'-nucleotidase.[6]

Experimental Protocols

Detailed methodologies for typical reactions involving each reagent are provided below.

Protocol 1: General Tosylation of an Alcohol using p-Toluenesulfonyl Chloride (TsCl)

This protocol describes the conversion of a primary or secondary alcohol to its corresponding tosylate, a common procedure for activating a hydroxyl group.

Materials:

  • Alcohol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Base: Pyridine (2.0 eq.) or Triethylamine (1.5 eq.)

  • Deionized Water

  • Brine Solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • The alcohol (1.0 eq.) is dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • The base (e.g., pyridine or triethylamine) is added to the stirred solution.[2][12]

  • p-Toluenesulfonyl chloride (1.2 eq.) is added portion-wise, ensuring the temperature remains at or below 0 °C.[12]

  • The reaction is stirred at 0 °C for 4 hours or allowed to warm to room temperature and stirred for an additional 2-12 hours if the reaction is sluggish.[12]

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water, and the layers are separated.

  • The aqueous layer is extracted with DCM (2x).

  • The combined organic layers are washed successively with water and brine solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tosylate.[12]

  • The product can be purified further by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of a Sulfonamide using this compound (DCHBS)

This protocol outlines the reaction of DCHBS with a primary or secondary amine to form a dichlorinated hydroxysulfonamide.

Materials:

  • Amine (primary or secondary) (1.0 eq.)

  • This compound (DCHBS) (1.1 eq.)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Base: Pyridine or Triethylamine (1.5 eq.)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • The amine (1.0 eq.) is dissolved in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • The solution is cooled to 0 °C using an ice bath.

  • The base (1.5 eq.) is added to the stirred solution.

  • A solution of DCHBS (1.1 eq.) in the same anhydrous solvent is added dropwise to the amine solution over 15-30 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4-16 hours.

  • The reaction is monitored by TLC for the consumption of the starting amine.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in a water-immiscible solvent (e.g., ethyl acetate) and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The resulting crude sulfonamide is purified by flash column chromatography or recrystallization.

Visualization of Workflows and Structures

Diagrams created using Graphviz illustrate key concepts and workflows relevant to the use of these reagents.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification Nuc Nucleophile (Alcohol or Amine) Mix Reaction Mixture (Anhydrous Solvent, 0°C to RT) Nuc->Mix RSO2Cl Sulfonyl Chloride (TsCl or DCHBS) RSO2Cl->Mix Base Base (e.g., Pyridine) Base->Mix Workup Aqueous Workup (Wash, Extract) Mix->Workup Reaction Completion Purify Purification (Chromatography or Recrystallization) Workup->Purify Product Final Product (Sulfonate Ester or Sulfonamide) Purify->Product

Caption: General workflow for a sulfonylation reaction.

G TsCl p-Toluenesulfonyl Chloride (TsCl) DCHBS 3,5-Dichloro-2-hydroxy- benzenesulfonyl Chloride (DCHBS)

Caption: Structural comparison of TsCl and DCHBS.

G Start Drug Precursor with -OH group Activated Activated Intermediate with -OTs group Start->Activated + TsCl, Base (Activation Step) Final Modified Drug Scaffold with new C-Nu bond Activated->Final Substitution Nucleophile Nucleophile (Nu⁻) (e.g., R-NH₂, R-S⁻) Nucleophile->Activated SN2 Reaction

Caption: Conceptual pathway for drug modification using TsCl.

References

A Comparative Guide: Benzoyl Chloride vs. 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride in the Context of Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the selection of appropriate chemical building blocks is paramount to synthesizing novel molecular entities with desired pharmacological profiles. While benzoyl chloride and 3,5-dichloro-2-hydroxybenzenesulfonyl chloride belong to distinct classes of reagents—acyl chlorides and sulfonyl chlorides, respectively—their resulting products, amides and sulfonamides, are often considered as potential bioisosteres. This guide provides a comparative analysis of these two reagents, focusing on their properties, reaction protocols, and the characteristics of the resultant functional groups, offering a valuable resource for drug design and development.

I. Physicochemical and Reactivity Comparison of Reagents

Benzoyl chloride is a liquid at room temperature, known for its high reactivity, especially towards water and other nucleophiles.[1][2] In contrast, this compound is a solid with a higher melting point and molecular weight.[3][4] Both are corrosive and require careful handling.[2][3] The fundamental difference lies in their electrophilic centers: the carbonyl carbon in benzoyl chloride and the sulfonyl sulfur in the sulfonyl chloride. This dictates the nature of the covalent bond formed with nucleophiles.

PropertyBenzoyl ChlorideThis compound
CAS Number 98-88-4[2]23378-88-3[3]
Molecular Formula C₇H₅ClO[5]C₆H₃Cl₃O₃S[3]
Molecular Weight 140.57 g/mol [6]261.51 g/mol [3]
Appearance Colorless, fuming liquid[5][7]Beige powder/solid[4]
Melting Point -1.0 °C[1]80-83 °C[3]
Boiling Point 197.2 °C[1]Not applicable
Reactivity Highly reactive acylating agent; reacts with water, alcohols, and amines.[5]Reactive sulfonylating agent; sensitive to moisture.[4][8]
Primary Use Benzoylation (synthesis of amides, esters, etc.).[2][9]Sulfonylation (synthesis of sulfonamides, sulfonate esters).[3]

II. Comparative Synthesis: Benzamide vs. Sulfonamide

To illustrate the practical differences in their application, this section details representative experimental protocols for the synthesis of an N-aryl benzamide and an N-aryl sulfonamide from a common starting material, aniline.

Experimental Protocols

Protocol 1: Synthesis of N-Phenylbenzamide via Benzoylation

This procedure is based on the Schotten-Baumann reaction conditions, a common method for benzoylation.[9]

  • Dissolution: Dissolve aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a two-phase system of water and an organic solvent.[9]

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide or pyridine (1.5-2.0 eq), to the aniline solution and cool the mixture to 0-5 °C in an ice bath.

  • Acylation: Add benzoyl chloride (1.05 eq) dropwise to the stirred mixture, maintaining the temperature below 5 °C. The slow addition is crucial to control the exothermic reaction.

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess aniline, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure N-phenylbenzamide.[10]

Protocol 2: Synthesis of N-Phenyl-3,5-dichloro-2-hydroxybenzenesulfonamide via Sulfonylation

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[11][12]

  • Dissolution: Dissolve aniline (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.[13]

  • Base Addition: Add a suitable base, such as pyridine or triethylamine (1.5 eq), to the solution. For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) may be added.[13]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[13]

  • Sulfonylation: Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the stirred amine solution over 30-60 minutes.[13]

  • Reaction: Monitor the reaction progress by TLC. The reaction is typically allowed to warm to room temperature and stirred for several hours to overnight.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography or recrystallization.[13]

Summary of Synthetic Parameters

ParameterBenzoylation (Amide Formation)Sulfonylation (Sulfonamide Formation)
Typical Solvents Dichloromethane, Water/Organic biphasic[9]Anhydrous Dichloromethane, THF, Acetonitrile[13]
Bases NaOH, Pyridine[9]Pyridine, Triethylamine, K₂CO₃[13]
Reaction Temperature 0 °C to Room Temperature[14]0 °C to Room Temperature (often requires cooling)[13]
Reaction Time Typically 1-3 hours[10]Can range from a few hours to overnight
Work-up Aqueous work-up, extractionAqueous work-up, extraction
Purification Recrystallization, Column Chromatography[10]Column Chromatography, Recrystallization[13]

III. Comparison of Resulting Functional Groups: Amide vs. Sulfonamide

For drug development professionals, the properties of the final molecule are of utmost importance. The choice between creating an amide or a sulfonamide linkage can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic properties.[15][16]

PropertyBenzamide Linkage (-C(O)NH-)Sulfonamide Linkage (-S(O)₂NH-)
Geometry Planar geometry around the C-N bond due to resonance.Tetrahedral geometry at the sulfur atom, leading to a non-planar, more 3D structure.[17]
Hydrogen Bonding The carbonyl oxygen is a strong H-bond acceptor. The N-H is a good H-bond donor.[18]The two sulfonyl oxygens are strong H-bond acceptors. The N-H is a more acidic and thus stronger H-bond donor compared to amides.[17][19]
pKa of N-H Proton Generally non-acidic (pKa > 15).Weakly acidic (pKa typically in the range of 8-11), can be ionized at physiological pH.[18][20]
Metabolic Stability Can be susceptible to hydrolysis by amidase enzymes.[21]Generally more resistant to hydrolysis. However, aromatic sulfonamides can undergo metabolism via N-acetylation or oxidation.[22][23]
Solubility Can participate in hydrogen bonding to enhance water solubility, but generally considered to have low water solubility.[18]The polar sulfonyl group and stronger H-bonding capacity can contribute to increased solubility. Ionization at physiological pH can further enhance solubility.
Bioisosterism Role Can act as a bioisostere for esters and other planar groups.Often used as a bioisostere for carboxylates, amides, and phenols.[24]

IV. Mandatory Visualizations

Amide_Struct [label="", shape=none, image="https://i.imgur.com/8Q1wJ2D.png"]; Sulfonamide_Struct [label="", shape=none, image="https://i.imgur.com/5lF6X7g.png"];

Amide_Struct -> Amide [style=dashed]; Sulfonamide_Struct -> Sulfonamide [style=dashed]; } } Caption: Structural and property comparison of amide and sulfonamide linkages.

V. Conclusion

While benzoyl chloride and this compound are not interchangeable reagents, they provide access to two of the most important functional groups in medicinal chemistry: amides and sulfonamides.[24][25][26]

  • Benzoyl chloride is the reagent of choice for installing a benzamide group, which provides a planar, neutral, and robust linkage capable of participating in hydrogen bonding.

  • This compound is used to synthesize sulfonamides, which offer a more three-dimensional, polar, and acidic N-H moiety. This acidity can be critical for solubility and for specific interactions with biological targets, such as metalloenzymes.[25]

The decision to use one over the other in a drug discovery program should be driven by the specific goals of the project. If mimicking a planar structure like a peptide bond is desired, benzoylation is the logical choice. If enhanced solubility, stronger hydrogen bond donation, or interaction with a specific active site feature is needed, sulfonylation may provide a more advantageous scaffold. This guide provides the foundational data and protocols to aid researchers in making that strategic decision.

References

A Comparative Guide to Accuracy and Recovery Studies for 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analytical techniques discussed are based on methods generally applicable to compounds of this nature, as suggested by chemical supplier documentation.[1] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are among the common methods for the analysis of such compounds.[1]

Data Presentation: A Template for Comparison

The following table is a hypothetical representation of what to expect from accuracy and recovery studies for 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride, illustrating how data can be structured for easy comparison.

Analytical MethodSpike Level (µg/mL)Measured Concentration (µg/mL) (Mean ± SD, n=3)Accuracy (%)Recovery (%)
HPLC-UV 8078.9 ± 1.298.699.1
10099.2 ± 0.899.299.5
120118.7 ± 1.598.999.3
GC-MS 8079.5 ± 1.199.499.8
100101.2 ± 0.9101.2100.5
120119.8 ± 1.399.8100.1
UV-Vis 8077.5 ± 2.196.997.8
10098.1 ± 1.998.198.9
120116.9 ± 2.597.498.2

Note: The data presented in this table is for illustrative purposes only and is intended to serve as a template for reporting results from actual experimental studies.

Experimental Workflow and Method Selection

The selection of an appropriate analytical method is a critical first step. The following diagram illustrates a logical workflow for choosing a suitable technique for the analysis of this compound.

MethodSelection start Start: Define Analytical Need (e.g., Purity, Quantification) compound_properties Assess Compound Properties - Volatility - Thermal Stability - Chromophore Presence start->compound_properties is_volatile Is the compound volatile and thermally stable? compound_properties->is_volatile has_chromophore Does the compound have a UV-absorbing chromophore? is_volatile->has_chromophore No gcms Consider GC or GC-MS is_volatile->gcms Yes hplc Consider HPLC-UV has_chromophore->hplc Yes derivatization Consider Derivatization followed by GC or HPLC has_chromophore->derivatization No method_validation Perform Method Validation (Accuracy, Recovery, Precision, etc.) gcms->method_validation uv_vis Consider UV-Vis Spectrophotometry (for simpler matrices) hplc->uv_vis Simpler Alternative hplc->method_validation uv_vis->method_validation derivatization->method_validation

Caption: Logical workflow for selecting an analytical method.

The subsequent diagram outlines the general experimental workflow for conducting an accuracy and recovery study.

AccuracyRecoveryWorkflow start Start: Method Selection and Optimization prepare_stock Prepare Standard Stock Solution of this compound start->prepare_stock spike_samples Spike Blank Matrix with Known Concentrations of Standard (e.g., 80%, 100%, 120%) prepare_stock->spike_samples prepare_matrix Prepare Blank Sample Matrix (e.g., placebo formulation, solvent) prepare_matrix->spike_samples prepare_spiked_samples Prepare Triplicate Samples at Each Concentration Level spike_samples->prepare_spiked_samples analyze_samples Analyze Spiked Samples using the Chosen Analytical Method prepare_spiked_samples->analyze_samples calculate_results Calculate Mean Concentration, Standard Deviation, Accuracy, and Recovery analyze_samples->calculate_results report Report Results in a Comparative Table calculate_results->report

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride (CAS No: 23378-88-3), ensuring the protection of both laboratory personnel and the environment.

Emergency Response: Immediate Actions for Spills

In the event of a spill, swift and correct action is critical to mitigate exposure and contamination.

  • Evacuate and Ventilate : Immediately clear the area of all non-essential personnel and ensure adequate ventilation, preferably within a chemical fume hood.[1]

  • Don Personal Protective Equipment (PPE) : Before addressing the spill, equip yourself with appropriate PPE, including chemical-resistant gloves, protective clothing, eye protection (safety glasses and a face shield), and a respirator.[2]

  • Contain the Spill : Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[1] Do not use combustible materials like sawdust. [1] Avoid creating dust.[3]

  • Collect and Store : Carefully scoop the absorbed material and the spilled substance into a suitable, clearly labeled, and sealed container for hazardous waste.[3][4]

  • Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Report the Incident : Inform your laboratory supervisor and the relevant environmental health and safety (EHS) office about the spill.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₆H₃Cl₃O₃S[2][5]
Molecular Weight 261.51 g/mol [2][5]
CAS Number 23378-88-3[2]
Appearance Light brown powder/solid[5]
Melting Point 80-83 °C[6]
Hazard Class 8 (Corrosive)[5]
UN Number UN1759[5]

Disposal Protocols

The proper disposal of this compound is dependent on the quantity of the waste. Two primary protocols are outlined below: neutralization for small residual amounts and packaging of bulk quantities for professional disposal.

Experimental Protocol: Neutralization of Residual Quantities

This procedure is suitable only for small, residual amounts of this compound, for example, from cleaning glassware. This should be performed by trained personnel in a chemical fume hood.[1]

Materials:

  • Large beaker

  • Ice bath

  • Stir plate and stir bar

  • 5% Sodium bicarbonate solution (or a dilute solution of sodium hydroxide)

  • Personal Protective Equipment (PPE) as specified above

  • pH indicator strips

Procedure:

  • Preparation : In a chemical fume hood, place a large beaker containing a sufficient volume of a 5% sodium bicarbonate solution in an ice bath on a stir plate.[1] A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of the residual sulfonyl chloride.[7] Begin vigorous stirring.[7]

  • Slow Addition : Carefully and slowly add the solution containing the residual this compound to the cold, stirred basic solution in a dropwise manner.[1][7] Caution : This reaction is exothermic and will release corrosive fumes and gas (CO₂ if using bicarbonate).[1][7] The rate of addition must be carefully controlled to prevent excessive foaming and a rapid temperature increase.[7]

  • Reaction Completion : Once the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[7]

  • pH Verification : Remove the beaker from the ice bath and allow it to come to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[7] If the solution is still acidic, add more base.[7]

  • Final Disposal : Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for collection by your institution's EHS office.[7]

Protocol: Disposal of Bulk Quantities and Contaminated Materials

Bulk quantities of this compound and materials contaminated from spills must be treated as hazardous waste and should not be neutralized.[1][7]

Procedure:

  • Waste Segregation : This compound is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.[7]

  • Packaging : Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container.[7]

  • Labeling : The container label must include the full chemical name, "this compound," and all associated hazard warnings (e.g., "Corrosive," "Water-Reactive").[7]

  • Licensed Disposal : Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[3] This may involve dissolving or mixing the material with a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_start cluster_decision cluster_bulk cluster_residual start Assess Waste Type: This compound decision Bulk Quantity or Spill Residue? start->decision bulk_waste Package in a sealed, labeled 'Halogenated Organic Waste' container. decision->bulk_waste Yes residual_waste Perform Neutralization (Small Residual Quantities Only) decision->residual_waste No licensed_disposal Dispose via licensed hazardous waste contractor. bulk_waste->licensed_disposal neutralization_protocol Follow detailed neutralization protocol with a basic solution. residual_waste->neutralization_protocol aqueous_waste Dispose of neutralized solution in 'Aqueous Hazardous Waste' container. neutralization_protocol->aqueous_waste

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Properties and Identification

PropertyValue
CAS Number 23378-88-3
Molecular Formula C₆H₃Cl₃O₃S
Molecular Weight 261.51 g/mol
Appearance Light brown powder solid
Odor Odorless
Melting Point 80 - 83 °C
Hazard Class 8 (Corrosive)
Packing Group II
GHS Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure to this compound, a combination of engineering controls and personal protective equipment is mandatory.

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment:

PPE CategorySpecifications
Eye/Face Protection Wear chemical safety goggles and a face shield.[1] Equipment should be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber).[1] Inspect gloves before use and use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use.[1] Protective Clothing: Wear a chemical-resistant apron or a full protective suit.[1]
Respiratory Protection For operations that may generate dust, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.[1] If a respirator is the sole means of protection, use a full-face supplied air respirator.[1]

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Do not breathe dust.[3]

  • Wash hands thoroughly after handling.[3]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Store locked up.[1]

Spill and Leak Procedures:

  • Evacuate personnel to a safe area.[1]

  • Ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment as outlined above.[1]

  • Avoid dust formation.[1]

  • Sweep up the spilled material and place it in a suitable, closed container for disposal.[1]

  • Do not let the product enter drains.[1]

Disposal:

  • This material is classified as hazardous waste.[3]

  • Disposal should be in accordance with local, regional, and national regulations.[3]

  • Dispose of the container to a hazardous or special waste collection point.[3]

First Aid Measures

Immediate medical attention is required in case of exposure.[3]

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses, if present and easy to do.[1][3] Continue rinsing.[1][3] Immediately call a POISON CENTER or doctor.[1][3]
Skin Contact Take off immediately all contaminated clothing.[1][3] Wash off immediately with soap and plenty of water.[1][3] Rinse skin with water or shower.[1][3]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[1][3]
Ingestion Rinse mouth.[1][3] Do NOT induce vomiting.[1][3] Never give anything by mouth to an unconscious person.[1] Call a physician or POISON CENTER immediately.[1][3]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

prep Preparation ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical Resistant Gloves - Protective Clothing - Respirator (if needed) prep->ppe Mandatory controls Use Engineering Controls: - Fume Hood - Eyewash & Safety Shower prep->controls Mandatory handling Handling storage Storage handling->storage Post-procedure spill Spill/Leak handling->spill exposure Exposure handling->exposure disposal Disposal handling->disposal Waste spill_response Spill Response: - Evacuate - Ventilate - Contain & Clean Up spill->spill_response first_aid Administer First Aid & Seek Medical Attention exposure->first_aid ppe->handling controls->handling

Caption: Workflow for safe handling of this compound.

Disclaimer: This information is intended for guidance and is not a substitute for a thorough risk assessment by qualified personnel. Always refer to the most current Safety Data Sheet (SDS) for comprehensive information.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.